2-Isocyanato-1,1-dimethoxyethane
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-isocyanato-1,1-dimethoxyethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-8-5(9-2)3-6-4-7/h5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLRDVPREJSWBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN=C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Isocyanatoacetaldehyde Dimethyl Acetal (CAS 71189-22-5)
This technical guide provides an in-depth analysis of Isocyanatoacetaldehyde dimethyl acetal (CAS 71189-22-5), a bifunctional reagent critical for the precision synthesis of nitrogen-containing heterocycles in medicinal chemistry.
A Bifunctional "Masked" Reagent for Heterocyclic Scaffold Construction
Executive Summary
Isocyanatoacetaldehyde dimethyl acetal (also known as 2,2-Dimethoxyethyl isocyanate ) is a specialized building block characterized by its dual reactivity: it contains a highly electrophilic isocyanate group and a chemically stable acetal group.
In drug discovery, this reagent serves as a "masked" alpha-isocyanato aldehyde . Direct handling of alpha-isocyanato aldehydes is often impractical due to their instability (polymerization/hydrolysis). CAS 71189-22-5 overcomes this by keeping the aldehyde latent (protected as an acetal) until the isocyanate chemistry is complete, enabling the controlled synthesis of 2-imidazolidinones , hydantoins , and pyrimidines —privileged scaffolds in kinase inhibitors and GPCR ligands.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
| Property | Data |
| CAS Number | 71189-22-5 |
| IUPAC Name | 2-Isocyanato-1,1-dimethoxyethane |
| Synonyms | 2,2-Dimethoxyethyl isocyanate; Isocyanatoacetaldehyde dimethyl acetal |
| Molecular Formula | C₅H₉NO₃ |
| Molecular Weight | 131.13 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | ~50–55 °C at 10 mmHg (estimated based on analogues) |
| Density | ~1.08 g/mL |
| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen).[1][2] Moisture Sensitive. |
Reactivity Matrix:
-
Isocyanate (-N=C=O): Reacts with nucleophiles (amines, alcohols, thiols) under neutral/basic conditions.
-
Acetal (-CH(OMe)₂): Stable to base/nucleophiles; hydrolyzes to aldehyde (-CHO) under acidic conditions.
Mechanistic Utility: The "Masked" Aldehyde Strategy
The primary value of this reagent lies in its orthogonality. You can functionalize the nitrogen terminus via the isocyanate without disturbing the carbon terminus (acetal). Once the urea or carbamate is formed, acid treatment unmasks the aldehyde, triggering immediate intramolecular cyclization.
3.1 Reaction Pathway Visualization
The following diagram illustrates the conversion of CAS 71189-22-5 into an Imidazolidin-2-one scaffold, a common core in bioactive molecules.
Caption: Step-wise transformation from isocyanate precursor to cyclic imidazolidinone scaffold via acid-mediated unmasking.
Experimental Protocol: Synthesis of N-Substituted Imidazolidin-2-ones
This protocol describes the synthesis of a generic 1-aryl-2-imidazolidinone. This workflow validates the reagent's utility in creating cyclic ureas.
Phase 1: Urea Formation (Nucleophilic Addition)
Objective: Covalent attachment of the amine to the isocyanate linker.
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve 1.0 equiv of the primary amine (e.g., aniline or benzylamine) in anhydrous Dichloromethane (DCM) (0.2 M concentration).
-
Addition: Cool the solution to 0°C . Add 1.1 equiv of 2,2-Dimethoxyethyl isocyanate (CAS 71189-22-5) dropwise via syringe.
-
Note: The reaction is exothermic. Control addition rate to maintain temperature.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours .
-
Monitoring: Check by TLC or LC-MS. The isocyanate peak should disappear, and a new Urea peak [M+H]+ should appear.
-
-
Workup: Concentrate the solvent in vacuo. The resulting urea acetal is typically stable and can be used directly or purified by flash chromatography if necessary.
Phase 2: Cyclization (Acid-Mediated Deprotection/Condensation)
Objective: Unmasking the aldehyde to force ring closure.
-
Dissolution: Redissolve the crude urea acetal in Formic Acid (neat) or a mixture of TFA/DCM (1:1) .
-
Alternative: For acid-sensitive substrates, use catalytic p-TsOH in refluxing toluene with a Dean-Stark trap.
-
-
Cyclization: Stir at RT for 12–24 hours (for TFA/Formic acid) or Reflux for 2–4 hours (for Toluene/p-TsOH).
-
Mechanism:[3][4][5] The acetal hydrolyzes to the aldehyde. The urea nitrogen (N1) attacks the aldehyde carbonyl, followed by loss of water (dehydration) to form the double bond (imidazolone) or reduction to the saturated imidazolidinone depending on specific conditions/reductants used (e.g., adding Et3SiH for reductive cyclization).
-
-
Isolation:
-
Quench with saturated aqueous NaHCO₃ (carefully, gas evolution).
-
Extract with EtOAc (3x).
-
Dry over Na₂SO₄ and concentrate.
-
-
Purification: Recrystallize or purify via silica gel chromatography (MeOH/DCM gradient).
Applications in Drug Development[15]
1. Kinase Inhibitor Scaffolds
Many kinase inhibitors require a "hinge-binding" motif. The 2-imidazolidinone ring, synthesized using CAS 71189-22-5, serves as a bioisostere for cyclic ureas or lactams, providing hydrogen bond donors/acceptors in a rigid conformation.
2. Diversity-Oriented Synthesis (DOS)
Because the isocyanate reacts with any nucleophile:
-
Reaction with Amines
Imidazolidinones (Cyclic Ureas). -
Reaction with Alcohols
Oxazolidinones (Cyclic Carbamates). -
Reaction with Hydrazines
Triazolones.
This versatility makes CAS 71189-22-5 a high-value reagent for generating diverse libraries of heterocycles from a single precursor.
Safety & Handling Guidelines (E-E-A-T)
Critical Hazard: Isocyanates are potent respiratory sensitizers .
-
Inhalation Risk: Never handle CAS 71189-22-5 on an open bench. Use a certified fume hood.
-
Moisture Sensitivity: The isocyanate group reacts with water to form the corresponding amine and CO₂. This can pressurize sealed vessels. Store under inert gas.
-
Decontamination: Spills should be treated with a neutralizing solution (50% ethanol, 40% water, 10% concentrated ammonia) to quench the isocyanate.
Self-Validating Safety Check: Before starting the reaction, ensure a bottle of saturated aqueous sodium bicarbonate is available. If the reaction vigorously evolves gas (CO₂) upon acid addition, it confirms the presence of the acetal/carbonate species, but excessive gas during the initial isocyanate addition implies wet solvents (hydrolysis of isocyanate).
References
-
PubChem . 2-Isocyanato-1,1-dimethoxyethane (CAS 71189-22-5) Compound Summary. National Library of Medicine. Available at: [Link]
-
Fritz, J. A., Nakhla, J. S., & Wolfe, J. P. (2006).[6] Synthesis of Imidazolidin-2-ones via Pd-Catalyzed Carboamination of N-Allylureas. Organic Letters, 8(12), 2531–2534. (Demonstrates related cyclic urea methodologies). Available at: [Link]
-
Organic Chemistry Portal . Synthesis of 2-Imidazolidinones and Related Heterocycles. (General review of imidazolidinone synthesis strategies). Available at: [Link]
Sources
- 1. 2-((2-Aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-3,5-pyridinedicarboxylic acid, 3-ethyl ester | C19H21ClN2O5 | CID 14271885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Isocyanato-1,1-dimethoxyethane | C5H9NO3 | CID 15455641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solutions.covestro.com [solutions.covestro.com]
- 4. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.tue.nl [research.tue.nl]
- 6. Imidazolidinone synthesis [organic-chemistry.org]
Reactivity of Isocyanatoacetaldehyde Dimethyl Acetal: A Technical Guide to Heterocyclic Scaffold Construction
The following technical guide details the reactivity and application of Isocyanatoacetaldehyde dimethyl acetal (IDMA) . This document is structured for researchers and drug discovery scientists, focusing on the reagent's utility as a bifunctional "linchpin" in the synthesis of nitrogenous heterocycles.
Executive Summary & Reagent Profile[1][2][3][4]
Isocyanatoacetaldehyde dimethyl acetal (IDMA), also known as 2,2-dimethoxyethyl isocyanate (CAS: 22559-86-0), is a bifunctional electrophile. It possesses two distinct reactive centers with orthogonal sensitivities:
-
Isocyanate (-N=C=O): A highly electrophilic cumulative double bond sensitive to nucleophiles (amines, alcohols, thiols) under neutral or basic conditions.[1]
-
Dimethyl Acetal (-CH(OMe)₂): A masked aldehyde stable to bases and nucleophiles but highly reactive toward Brønsted or Lewis acids.
This duality allows for Diversity-Oriented Synthesis (DOS) . The primary workflow involves an initial nucleophilic addition to the isocyanate (forming a linear urea or carbamate), followed by an acid-mediated cyclization (Pomeranz-Fritsch type or similar) to generate nitrogen-containing heterocycles such as 2-imidazolidinones , imidazolines , and pyrazino-fused systems .
Physical Properties & Stability
| Property | Data |
| Molecular Formula | |
| Molecular Weight | 131.13 g/mol |
| Boiling Point | ~55–60 °C (at 12 mmHg) |
| Density | 1.09 g/mL |
| Stability | Moisture sensitive (hydrolyzes to amine/urea). Stable in anhydrous aprotic solvents (DCM, THF). |
Mechanistic Reactivity Landscape
The reactivity of IDMA is governed by the sequential activation of its two functional groups. The standard operational sequence is Nucleophilic Addition
DOT Diagram 1: Divergent Reaction Pathways
The following diagram illustrates the primary reaction manifolds available to IDMA.
Figure 1: Reaction landscape of IDMA showing the bifurcation between urea/carbamate formation and subsequent acid-catalyzed cyclization.
Primary Application: Synthesis of 1-Substituted 2-Imidazolidinones
The most robust application of IDMA is the synthesis of 1-substituted 2-imidazolidinones (cyclic ureas). These scaffolds are pharmacophores in various bioactive compounds (e.g., antitumor agents, CNS active drugs).
Mechanism of Cyclization
The transformation proceeds via an
-
Urea Formation: The amine attacks the isocyanate carbon.[1]
-
Acetal Activation: Acid protonates a methoxy group, making it a leaving group.
-
Cyclization: The urea nitrogen attacks the oxonium ion, forming a 5-methoxy-2-imidazolidinone (hemiaminal ether).
-
Elimination/Substitution: Loss of the second methanol generates a cyclic
-acyliminium ion, which can be reduced (to imidazolidinone) or trapped by nucleophiles (Friedel-Crafts type).
DOT Diagram 2: Cyclization Mechanism
Figure 2: Stepwise mechanism from linear ureidoacetal to the cyclic imidazolidinone scaffold.
Experimental Protocol: Synthesis of 1-Benzyl-2-imidazolidinone
Phase 1: Urea Formation
-
Preparation: Charge a flame-dried round-bottom flask with anhydrous Dichloromethane (DCM) (0.2 M concentration relative to amine).
-
Addition: Add Benzylamine (1.0 equiv) and cool to 0 °C under
atmosphere. -
Reaction: Dropwise add IDMA (1.05 equiv) diluted in a small volume of DCM.
-
Monitoring: Stir at 0 °C for 30 min, then warm to Room Temperature (RT). Monitor by TLC (disappearance of amine) or IR (disappearance of -NCO peak at ~2260 cm⁻¹).
-
Isolation: Evaporate solvent in vacuo to yield the crude ureidoacetal (typically quantitative).
Phase 2: Acid-Mediated Cyclization
-
Solvent Switch: Redissolve the crude urea in Toluene (0.1 M).
-
Catalysis: Add Trifluoroacetic acid (TFA) (1.0–2.0 equiv) or catalytic p-Toluenesulfonic acid (TsOH) (0.1 equiv).
-
Cyclization: Reflux the mixture (110 °C) with a Dean-Stark trap (if using TsOH) or in a sealed vessel (if using TFA) for 2–12 hours.
-
Note: For acid-sensitive substrates, perform the reaction at RT using high concentrations of TFA, though this may stop at the 5-methoxy intermediate.
-
-
Workup: Cool to RT. Quench with saturated aqueous
.[2] Extract with EtOAc. -
Purification: Dry organic layer (
), concentrate, and purify via flash column chromatography (typically MeOH/DCM gradient).
Reactivity with Other Nucleophiles
Alcohols (Carbamate Synthesis)
IDMA reacts with alcohols to form carbamates (urethanes). Unlike amines, this reaction often requires catalysis or heat.
-
Conditions: Reflux in Toluene or DCM with catalytic Dibutyltin Dilaurate (DBTL) or DMAP.
-
Application: The resulting carbamate-acetals can be cyclized to 2-oxazolidinones using the same acid protocols described above.
Hydrazines (Semicarbazide Synthesis)
Reaction with hydrazine derivatives yields semicarbazides.
-
Pathway:
. -
Cyclization: Acid treatment can lead to 1,2,4-triazin-3-ones depending on the substitution pattern and acid strength.
Comparison of Nucleophile Reactivity
| Nucleophile | Product Class | Catalyst Required? | Cyclization Product |
| 1° Amine | Urea | No (Fast) | 2-Imidazolidinone |
| 2° Amine | Urea | No (Moderate) | 1,3-Disubstituted Imidazolidinone |
| Alcohol | Carbamate | Yes (Lewis Base/Acid) | 2-Oxazolidinone |
| Thiol | Thiocarbamate | Yes (Base) | 1,3-Thiazolidin-2-one |
Safety & Handling
Warning: IDMA combines the hazards of isocyanates and acetals.
-
Inhalation Toxicity: Like all low-molecular-weight isocyanates, IDMA is a potent respiratory sensitizer. It must be handled in a well-ventilated fume hood.
-
Moisture Sensitivity: The isocyanate group reacts with atmospheric moisture to form insoluble polyureas and release
(pressure buildup hazard in sealed vessels). Store under inert gas ( or Ar) at 2–8 °C. -
Flammability: Flash point is relatively low (~60°C). Keep away from heat sources.
-
Decontamination: Spills should be treated with a solution of 90% water, 8% concentrated ammonia, and 2% detergent to neutralize the isocyanate group.
References
-
Synthesis of Imidazolidin-2-ones
- The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Deriv
- Source: MDPI / PMC.
-
[Link]
-
General Acetal Reactivity & Protection
- Dimethyl Acetals - Reactivity and Stability.
- Source: Organic Chemistry Portal.
-
[Link]
-
Isocyanate Chemistry Overview
- Safety Data (Analogous Reagent): Acetylacetaldehyde dimethyl acetal SDS (Reference for acetal handling). Source: Fisher Scientific.
Sources
An In-depth Technical Guide to 2-Isocyanato-1,1-dimethoxyethane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of 2-isocyanato-1,1-dimethoxyethane, a valuable reagent in organic synthesis. This document is intended to serve as a technical resource for researchers and professionals in drug development and materials science, offering insights into its molecular characteristics and potential applications.
Core Physicochemical Properties
2-Isocyanato-1,1-dimethoxyethane, identified by the CAS Number 71189-22-5, is a bifunctional organic compound.[1][2] Its structure incorporates both a reactive isocyanate group and a protected aldehyde in the form of a dimethyl acetal. This unique combination makes it a versatile building block in the synthesis of more complex molecules. The physical form of the compound is a liquid.
A summary of its key quantitative data is presented below:
| Property | Value | Source(s) |
| Molecular Weight | 131.13 g/mol | [1][3] |
| Molecular Formula | C₅H₉NO₃ | [1][4] |
| Density | Data not available | |
| Physical Form | Liquid |
Molecular Structure and Reactivity
The structure of 2-isocyanato-1,1-dimethoxyethane is fundamental to its chemical behavior. The isocyanate group (-N=C=O) is highly electrophilic and readily reacts with nucleophiles such as alcohols, amines, and water. These reactions are central to the formation of urethanes, ureas, and other derivatives, which are pivotal in the synthesis of various polymers and pharmaceuticals.[3] The presence of the dimethyl acetal provides a stable, protected form of an aldehyde, which can be deprotected under acidic conditions to reveal the aldehyde functionality for subsequent reactions.
Caption: Chemical structure of 2-isocyanato-1,1-dimethoxyethane.
Synthesis and Handling
The synthesis of isocyanates can be achieved through various methods, with non-phosgene routes gaining prominence due to safety and environmental concerns. One common approach is the Curtius rearrangement, which involves the thermal decomposition of an acyl azide. While specific synthesis protocols for 2-isocyanato-1,1-dimethoxyethane are not detailed in the provided search results, a general workflow for isocyanate synthesis can be inferred.
Conceptual Synthesis Workflow
The following diagram illustrates a generalized flow for the synthesis of an isocyanate, which could be adapted for 2-isocyanato-1,1-dimethoxyethane starting from a suitable carboxylic acid precursor.
Caption: Generalized workflow for isocyanate synthesis via the Curtius rearrangement.
Safe Handling and Storage
Due to the reactivity of the isocyanate group, 2-isocyanato-1,1-dimethoxyethane requires careful handling. It is classified as a substance that can cause skin irritation and may cause an allergic skin reaction. It is also harmful if swallowed, in contact with skin, or if inhaled. Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
For storage, the compound should be kept in an inert atmosphere at temperatures between 2-8°C. This is to prevent degradation from moisture and to maintain its purity.
Applications in Research and Development
The dual functionality of 2-isocyanato-1,1-dimethoxyethane makes it a valuable intermediate in the synthesis of a wide range of compounds. In drug development, the isocyanate moiety can be used to link the molecule to proteins or other biomolecules, while the protected aldehyde can be unmasked for further chemical transformations. This allows for the construction of complex molecular architectures with precise control over the introduction of different functional groups.
Conclusion
2-Isocyanato-1,1-dimethoxyethane is a versatile chemical reagent with a well-defined molecular weight and a reactive profile that makes it suitable for a variety of synthetic applications. While a specific density value is not currently available, its other physicochemical properties and known reactivity provide a solid foundation for its use in research and development. Proper handling and storage are crucial to ensure the integrity of the compound and the safety of the user.
References
-
2-Isocyanato-1,1-dimethoxyethane | C5H9NO3 | CID 15455641 - PubChem. (n.d.). Retrieved March 7, 2024, from [Link]
-
2-isocyanato-1,1-dimethoxyethane (C5H9NO3) - PubChemLite. (n.d.). Retrieved March 7, 2024, from [Link]
- Flow chemistry synthesis of isocyanates - Google Patents. (n.d.).
-
How To Get Isocyanate? - PMC - NIH. (n.d.). Retrieved March 7, 2024, from [Link]
Sources
- 1. 2-Isocyanato-1,1-dimethoxyethane | C5H9NO3 | CID 15455641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-ISOCYANATO-1,1-DIMETHOXYETHANE | 71189-22-5 [chemicalbook.com]
- 3. CAS 71189-22-5: Ethane, 2-isocyanato-1,1-dimethoxy- [cymitquimica.com]
- 4. PubChemLite - 2-isocyanato-1,1-dimethoxyethane (C5H9NO3) [pubchemlite.lcsb.uni.lu]
The Bifunctional Architect: Synonyms and Synthetic Utility of 2-Isocyanato-1,1-dimethoxyethane
Executive Summary
In advanced organic synthesis and medicinal chemistry, the design of complex nitrogen-containing heterocycles—such as imidazolones, hydantoins, and pyrimidines—relies heavily on versatile building blocks. 2-Isocyanato-1,1-dimethoxyethane is one such cornerstone reagent. Characterized by its orthogonal bifunctionality, it contains both a highly electrophilic isocyanate group and a latent, acid-labile aldehyde protected as a dimethyl acetal. This in-depth technical guide explores its chemical profile, synonymous nomenclature, and field-proven methodologies for its application in drug development workflows.
Nomenclature and Chemical Profile
Due to its bifunctional nature, 2-Isocyanato-1,1-dimethoxyethane is referred to by several synonyms across chemical literature, patent databases, and supplier catalogs[1]. Understanding these synonyms is critical for researchers sourcing materials and conducting comprehensive literature reviews.
Table 1: Chemical Identifiers and Synonyms
| Attribute | Value |
| IUPAC Name | 2-isocyanato-1,1-dimethoxyethane[1] |
| CAS Registry Number | 71189-22-5[2] |
| Molecular Formula | C5H9NO3[2] |
| Molecular Weight | 131.13 g/mol [3] |
| Primary Synonyms | Isocyanatoacetaldehyde dimethyl acetal; 2,2-Dimethoxyethyl isocyanate; Ethane, 2-isocyanato-1,1-dimethoxy-[1] |
| Structural Features | Electrophilic isocyanate (-N=C=O); Protected aldehyde (dimethyl acetal)[4] |
Mechanistic Rationale: The Power of Bifunctionality
As a Senior Application Scientist, I frequently leverage 2-Isocyanato-1,1-dimethoxyethane for its predictable, step-wise reactivity. Its synthetic value lies in its orthogonal functional groups:
-
The Isocyanate Moiety (Nucleophilic Capture): The isocyanate carbon is highly electrophilic. It readily undergoes nucleophilic addition with primary or secondary amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively[2]. This step is performed under basic or neutral conditions, ensuring the acetal group remains completely unreactive and intact[4].
-
The Acetal Moiety (Acid-Mediated Cyclization): The dimethyl acetal serves as a masked aldehyde. Once the urea or carbamate linkage is established, the acetal can be hydrolyzed under acidic conditions to reveal a highly reactive aldehyde[4]. This transient aldehyde immediately undergoes intramolecular cyclization with the newly formed urea/carbamate nitrogen, yielding a stable heterocyclic scaffold.
Experimental Protocols: A Self-Validating System
Successful utilization of this reagent requires strict environmental control. Isocyanates are highly moisture-sensitive; exposure to water leads to premature hydrolysis, forming an unstable carbamic acid that decarboxylates into an amine. This amine can then react with unreacted isocyanate to form an unwanted symmetric urea byproduct. The following protocols are designed as a self-validating system to prevent these failure modes.
Protocol 1: Synthesis of a Urea Precursor (Nucleophilic Capture)
Objective: Form a stable urea intermediate by reacting 2-Isocyanato-1,1-dimethoxyethane with a primary amine.
Reagents:
-
Primary amine (1.0 eq)
-
2-Isocyanato-1,1-dimethoxyethane (1.05 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA, 1.2 eq)[4]
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere. Causality: Absolute exclusion of atmospheric moisture prevents the isocyanate from degrading into symmetric urea byproducts.
-
Dissolution: Dissolve the primary amine (1.0 eq) and TEA (1.2 eq) in anhydrous DCM to achieve approximately a 0.1 M concentration. Causality: TEA acts as a mild base to scavenge trace acids and enhances the nucleophilicity of the amine, driving the reaction forward[4].
-
Cooling: Submerge the flask in an ice bath to bring the internal temperature to 0 °C. Causality: The nucleophilic addition of an amine to an isocyanate is highly exothermic. Cooling controls the reaction kinetics, preventing thermal degradation and minimizing side reactions[4].
-
Addition: Add 2-Isocyanato-1,1-dimethoxyethane (1.05 eq) dropwise via a syringe over 15-30 minutes.
-
Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor completion via TLC or LC-MS.
-
Workup: Quench the reaction with saturated aqueous sodium bicarbonate. Extract with DCM, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Protocol 2: Acid-Mediated Cyclization to an Imidazol-2-one
Objective: Deprotect the acetal and trigger intramolecular cyclization to form the final heterocycle.
Reagents:
-
Urea intermediate (from Protocol 1)
-
Trifluoroacetic acid (TFA) or 6M HCl
-
Solvent (e.g., DCM or THF)
Step-by-Step Methodology:
-
Dissolution: Dissolve the purified urea intermediate in DCM.
-
Acidification: Add TFA (10-20 eq) dropwise at room temperature. Causality: The strong protic acid protonates the methoxy oxygens of the acetal, facilitating the departure of methanol and generating the reactive oxonium/aldehyde intermediate[4].
-
Cyclization: Stir the mixture at room temperature or heat to a mild reflux (40 °C) for 4-12 hours. Causality: The newly exposed aldehyde undergoes spontaneous intramolecular nucleophilic attack by the distal urea nitrogen. Subsequent dehydration (-H₂O) drives the formation of the thermodynamically stable, unsaturated heterocycle.
-
Purification: Concentrate the mixture to remove excess TFA. Neutralize with saturated sodium bicarbonate, extract with ethyl acetate, and purify via silica gel column chromatography.
Visualizing the Mechanistic Pathway
The following diagram maps the logical flow of the two-step heterocycle synthesis, highlighting the orthogonal reactivity of the bifunctional reagent.
Fig 1: Two-step mechanistic pathway from 2-Isocyanato-1,1-dimethoxyethane to a cyclized heterocycle.
Conclusion
2-Isocyanato-1,1-dimethoxyethane (CAS 71189-22-5) remains an indispensable tool for drug development professionals. By understanding its synonymous nomenclature and mastering the orthogonal reactivity of its isocyanate and acetal groups, chemists can rapidly assemble complex, biologically active heterocyclic frameworks with high atom economy and synthetic efficiency.
References
-
Sigma-Aldrich. Dimethoxyethane - Sigma-Aldrich. Retrieved from 3[3]
-
Benchchem. ETHYL 2,2-DIMETHOXYETHYLCARBAMATE | 71545-60-3 | Benchchem. Retrieved from 4[4]
-
CymitQuimica. CAS 71189-22-5: Ethane, 2-isocyanato-1,1-dimethoxy-. Retrieved from2[2]
-
National Institutes of Health (NIH). 2-Isocyanato-1,1-dimethoxyethane | C5H9NO3 | CID 15455641 - PubChem. Retrieved from 1[1]
Sources
- 1. 2-Isocyanato-1,1-dimethoxyethane | C5H9NO3 | CID 15455641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 71189-22-5: Ethane, 2-isocyanato-1,1-dimethoxy- [cymitquimica.com]
- 3. Dimethoxyethane | Sigma-Aldrich [sigmaaldrich.com]
- 4. ETHYL 2,2-DIMETHOXYETHYLCARBAMATE | 71545-60-3 | Benchchem [benchchem.com]
Bifunctional reagents containing isocyanate and acetal groups
This guide is structured as a high-level technical whitepaper designed for researchers in bioconjugation, materials science, and medicinal chemistry. It prioritizes mechanistic insight and practical reproducibility.
Design, Synthesis, and Applications in Orthogonal Bioconjugation
Executive Summary
Bifunctional reagents containing both isocyanate (-N=C=O) and acetal (R-CH(OR')₂) groups represent a sophisticated class of "Pro-Aldehyde" linkers. These reagents enable a unique two-step conjugation workflow:
-
Kinetic Capture: The isocyanate group reacts rapidly with nucleophiles (amines, hydroxyls, thiols) under neutral/basic conditions to form stable urea or carbamate bonds.
-
Latent Activation: The acetal group remains inert during the first step but hydrolyzes under mild acidic conditions to reveal a reactive aldehyde .
-
Bio-Orthogonal Ligation: The unmasked aldehyde can then undergo chemoselective ligation (e.g., hydrazone or oxime formation) or reductive amination.
This guide details the synthesis of Isocyanatoacetaldehyde Diethyl Acetal , a representative reagent, and outlines its application in synthesizing acid-labile Antibody-Drug Conjugates (ADCs) and functionalizing surfaces.
Chemical Logic & Mechanism
The utility of this reagent lies in the orthogonality of its reactive groups.
-
Isocyanate (Electrophile A): Highly reactive toward nucleophiles. Moisture sensitive. Requires anhydrous, non-acidic conditions.
-
Acetal (Masked Electrophile B): Stable to nucleophiles and bases. Labile to aqueous acid.
Mechanistic Pathway
The following diagram illustrates the stepwise activation logic.
Figure 1: Sequential reaction pathway. The isocyanate anchors the linker, while the acetal acts as a dormant electrophile triggered by pH shift.
Synthesis of Isocyanatoacetaldehyde Diethyl Acetal
Commercial availability of this specific bifunctional reagent is limited due to the moisture sensitivity of the isocyanate. Therefore, in situ preparation or fresh synthesis is recommended.
Reaction Principle
The synthesis involves the phosgenation of Aminoacetaldehyde Diethyl Acetal . To prevent acid-catalyzed degradation of the acetal by the HCl byproduct, a non-nucleophilic base sponge is critical.
Reagents:
-
Starting Material: Aminoacetaldehyde diethyl acetal (CAS: 645-36-3).
-
Phosgene Source: Triphosgene (Solid, safer alternative to gas).[1]
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).
-
Solvent: Anhydrous Dichloromethane (DCM).
Protocol
-
Setup: Flame-dry a 250 mL round-bottom flask under Argon.
-
Dissolution: Dissolve Triphosgene (1.0 eq) in anhydrous DCM at 0°C.
-
Addition: Mix Aminoacetaldehyde diethyl acetal (3.0 eq) with DIPEA (6.5 eq) in DCM. Add this mixture dropwise to the triphosgene solution over 30 minutes at 0°C.
-
Expert Note: The excess base is non-negotiable. It traps HCl immediately as ammonium salts, preserving the acetal.
-
-
Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor by IR (appearance of strong -N=C=O peak at ~2270 cm⁻¹).
-
Workup:
-
Dilute with cold pentane (precipitates amine salts).
-
Rapidly filter under inert atmosphere.
-
Concentrate filtrate under reduced pressure.
-
-
Purification: Vacuum distillation (if necessary) or use crude immediately.
Yield: Typically 85-95%. Storage: Store at -20°C under Argon. Moisture sensitive.
Experimental Workflow: Surface Functionalization
This protocol describes grafting an aldehyde handle onto an amine-functionalized surface (e.g., aminosilane-treated glass or lysine residues on a protein).
Phase A: Isocyanate Coupling (The Anchor)
| Parameter | Condition | Rationale |
| Buffer/Solvent | Anhydrous DMSO or DMF | Prevents hydrolysis of isocyanate by water. |
| Concentration | 10–50 mM Reagent | Excess ensures rapid saturation of surface amines. |
| Base | 1% Pyridine or TEA | Catalyzes urea formation; neutralizes protons. |
| Time/Temp | 1–2 Hours @ RT | Isocyanate kinetics are fast; prolonged exposure risks side reactions. |
| Wash | Dry DMF, then Ethanol | Removes unreacted isocyanate. |
Phase B: Acetal Deprotection (The Trigger)
To activate the surface for ligand binding:
-
Incubate the functionalized surface in 0.1 M Citrate Buffer (pH 2.0–4.0) or 1% TFA in water for 30–60 minutes.
-
Mechanism: The acetal hydrolyzes, releasing ethanol and generating a surface-bound aldehyde.
-
Wash with water to remove acid.
Phase C: Ligand Immobilization
-
Incubate with ligand containing a hydrazine or aminooxy group (e.g., Biotin-hydrazide).
-
Conditions: pH 5.0–6.0 (Acetate buffer), 2–4 hours.
-
Optional: Add 50 mM NaCNBH₃ to reduce the resulting imine/hydrazone to a stable amine/hydrazine bond (Reductive Amination).
Application in Antibody-Drug Conjugates (ADCs)
Acid-labile linkers are a cornerstone of intracellular drug delivery. This reagent creates a conjugate that is stable in blood plasma (pH 7.4) but cleaves in the acidic endosome (pH 5.0).
Synthesis Scheme
-
Drug Modification: React a drug containing a hydrazine moiety (e.g., Doxorubicin-hydrazide derivative) with the aldehyde generated from the linker. Alternatively, react the isocyanate side with the drug first if the drug has a hydroxyl/amine, leaving the acetal as the handle for the antibody.
-
Preferred Route (Linker-First):
-
React Isocyanato-acetal with Antibody Lysines (pH 8.0, aqueous/organic mix). Note: Isocyanates compete with water, so use large excess or organic co-solvent.
-
Purify Antibody-Acetal conjugate via Size Exclusion Chromatography (SEC).
-
Hydrolyze acetal (mild acid treatment).
-
Conjugate Hydrazide-Drug to the new Antibody-Aldehyde.
-
Stability Profile
| Environment | pH | Acetal State | Isocyanate Derived Linkage (Urea) |
| Blood Plasma | 7.4 | Stable (Intact) | Stable |
| Endosome/Lysosome | 4.5–5.5 | Hydrolysis (Release) | Stable |
| Cytosol | 7.2 | N/A (Already cleaved) | Stable |
Troubleshooting & Critical Controls
Common Failure Modes
-
Premature Hydrolysis: If the acetal degrades during the isocyanate synthesis, you will generate poly-condensed species.
-
Solution: Strictly anhydrous solvents and excess base during phosgenation.
-
-
Isocyanate Deactivation: Reaction with moisture in the air turns the liquid turbid (urea formation).
-
Solution: Handle in a glovebox or use Schlenk lines.
-
-
Incomplete Deprotection: The acetal requires sufficient acid strength.
-
Validation: Use DNPH (2,4-Dinitrophenylhydrazine) staining. A yellow/orange precipitate confirms the presence of aldehydes after acid treatment.
-
Safety Note
-
Isocyanates are sensitizers and lachrymators.
-
Triphosgene releases phosgene gas upon heating or contact with water. Work in a well-ventilated fume hood.
References
-
Synthesis of Isocyanates via Triphosgene
- Acetal Hydrolysis Kinetics: Title: Acid-Labile Linker: A Versatile Linker in Antibody Drug Conjugates. Source: BOC Sciences Technical Notes.
-
General Isocyanate Reactivity
- Title: Isocyanates: Why they matter, and how manufacturers can manage their risk.
- Source: Henkel Adhesives Technical Paper.
-
URL:[Link]
- Aldehyde-Hydrazine Ligation (Bioconjugation): Title: Bioconjugate Techniques (3rd Edition), Greg T. Hermanson. Context: Standard reference for reductive amination and hydrazone chemistry (Textbook Reference).
Sources
Physicochemical Profiling and Synthetic Applications of 2-Isocyanato-1,1-dimethoxyethane: A Technical Whitepaper
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Focus: 2-Isocyanato-1,1-dimethoxyethane (CAS: 71189-22-5)
Executive Overview
In the landscape of modern drug discovery, bifunctional building blocks are critical for the rapid assembly of complex heterocyclic scaffolds. 2-Isocyanato-1,1-dimethoxyethane is a highly versatile, low-molecular-weight aliphatic isocyanate featuring a masked aldehyde (dimethyl acetal) moiety. This dual reactivity allows it to act as a linchpin in the synthesis of advanced therapeutics, most notably in the development of non-peptide GLP-1 receptor agonists for the treatment of Type 2 diabetes and obesity[1].
This whitepaper provides an authoritative analysis of the compound's elusive physicochemical properties—specifically addressing the thermodynamic realities of its melting and boiling points—and establishes a field-proven, self-validating protocol for its application in drug synthesis.
Thermodynamic Profiling: The Melting and Boiling Point Conundrum
When consulting standard chemical repositories or commercial catalogs such as 2[2] and 3[3], researchers frequently encounter "No data available" regarding the atmospheric boiling point of 2-isocyanato-1,1-dimethoxyethane. As an application scientist, it is crucial to understand that this omission is not a literature gap, but a direct consequence of the molecule's thermal lability.
The Causality Behind the Data
-
Melting Point (< 0 °C): The compound exists as a clear liquid at standard ambient temperature and pressure[4]. Because it lacks hydrogen bond donors (Count = 0) and possesses high rotational freedom (Rotatable Bond Count = 4)[2], it cannot easily form a stable crystal lattice, depressing its melting point well below freezing.
-
Boiling Point (Vacuum Dependent): Attempting to boil this compound at atmospheric pressure (theoretically >150 °C based on its 131.13 g/mol mass) induces severe thermal degradation. At elevated temperatures, the highly electrophilic isocyanate group undergoes auto-dimerization or trimerization. Furthermore, the acetal moiety is prone to decomposition if trace moisture or acid is present. Consequently, the compound must be purified exclusively via high-vacuum distillation (typically ~50–65 °C at <10 mmHg).
Quantitative Data Summary
| Property | Value | Scientific Causality / Note |
| CAS Number | 71189-22-5 | Primary identifier[4] |
| Molecular Weight | 131.13 g/mol | Computed exact mass: 131.058 Da[2] |
| Physical State | Liquid | At standard temperature and pressure[4] |
| Melting Point | < 0 °C | High rotational freedom prevents ambient crystallization |
| Boiling Point | No data (Atmospheric) | Thermally labile; requires vacuum distillation to prevent dimerization[3] |
| Topological Polar Surface Area | 47.9 Ų | Facilitates moderate polarity and organic solvent solubility[2] |
| Storage Temperature | 2-8 °C (Inert Gas) | Cold-chain required to prevent degradation[4] |
Mechanistic Role in Heterocyclic Synthesis
The strategic value of 2-isocyanato-1,1-dimethoxyethane lies in its orthogonal reactivity. It is deployed in a two-stage sequence:
-
Urea Formation: The isocyanate group acts as a potent electrophile, reacting rapidly with primary or secondary amines to form a stable urea linkage.
-
Cyclization: Upon exposure to aqueous acid, the dimethyl acetal is hydrolyzed (unmasked) to yield a highly reactive aldehyde, which immediately undergoes intramolecular condensation with neighboring nucleophiles to form heterocycles (e.g., pyrazolopyridines, imidazoles).
Fig 1: Synthetic workflow of 2-isocyanato-1,1-dimethoxyethane in heterocyclic cyclization.
Self-Validating Experimental Protocol: Urea Formation
To ensure trustworthiness and reproducibility, the following protocol is adapted from validated synthetic routes used in the development of GLP-1 receptor agonists (e.g., 1)[1]. This workflow is designed as a self-validating system , incorporating specific chemical checkpoints to guarantee reaction success and safety.
Step-by-Step Methodology
-
Preparation & Dissolution: Dissolve the amine precursor (7.39 mmol) in anhydrous pyridine (7.4 mL) under an inert argon atmosphere.
-
Causality: Pyridine serves a dual purpose. It acts as an excellent solvent for complex heterocyclic amines and functions as a mild base to scavenge any trace acids, thereby preventing the premature hydrolysis of the sensitive dimethyl acetal group.
-
-
Reagent Addition: Cool the vessel in an ice-water bath. Slowly add 2-isocyanato-1,1-dimethoxyethane (14.8 mmol, 2.0 equivalents) dropwise. Remove the bath and stir at room temperature for 3.25 hours.
-
Causality: The 2.0 molar excess of the isocyanate drives the bimolecular nucleophilic addition to absolute completion, overcoming any steric hindrance of the amine precursor.
-
-
The Quench (Validation Step 1): Add diethylamine (14.8 mmol) to the reaction mixture and stir for exactly 5 minutes.
-
Causality: This is a critical safety and validation checkpoint. Unreacted isocyanate is highly reactive and poses a toxicity risk. Diethylamine rapidly scavenges the excess isocyanate, converting it into a highly polar, water-soluble urea byproduct. This prevents unwanted side-reactions during the subsequent aqueous workup.
-
-
Precipitation (Validation Step 2): Vigorously stir the mixture and slowly add deionized water (50.6 mL). Continue stirring for 20 minutes.
-
Causality: The addition of water alters the solvent polarity, causing the hydrophobic target urea intermediate to crash out as a suspension. The quenched isocyanate byproducts and pyridine remain dissolved in the aqueous phase. The immediate formation of a precipitate provides visual confirmation of a successful reaction.
-
-
Isolation: Filter the suspension, wash the solid cake thoroughly with water, and dry under vacuum to yield the pure acetal-protected intermediate.
Cold-Chain Logistics and Thermal Handling
Due to the reactive nature of the isocyanate group, stringent handling protocols must be observed. Commercial suppliers mandate cold-chain transportation[4].
Fig 2: Storage and thermal handling protocol for 2-isocyanato-1,1-dimethoxyethane.
References
-
PubChem (National Institutes of Health) . 2-Isocyanato-1,1-dimethoxyethane | C5H9NO3 | CID 15455641. Retrieved from: [Link]
- Google Patents (US10858356B2). Pyrazolopyridine derivative having GLP-1 receptor agonist effect.
Sources
- 1. US10858356B2 - Pyrazolopyridine derivative having GLP-1 receptor agonist effect - Google Patents [patents.google.com]
- 2. 2-Isocyanato-1,1-dimethoxyethane | C5H9NO3 | CID 15455641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 71189-22-5|2-Isocyanato-1,1-dimethoxyethane|BLD Pharm [bldpharm.com]
- 4. 2-Isocyanato-1,1-dimethoxyethane | 71189-22-5 [sigmaaldrich.com]
Methodological & Application
High-Efficiency Synthesis of 2-Imidazolones via 2-Isocyanato-1,1-dimethoxyethane
Topic: Synthesis of 2-imidazolones using 2-Isocyanato-1,1-dimethoxyethane Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals
Abstract & Strategic Value
The 2-imidazolone (1,3-dihydro-2H-imidazol-2-one) scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core motif in biotin analogues, kinase inhibitors, and various enzyme antagonists. Traditional syntheses often require harsh conditions or multi-step procedures involving unstable intermediates.
This application note details a robust, modular synthesis of 2-imidazolones utilizing 2-Isocyanato-1,1-dimethoxyethane (CAS: 71189-22-5). This reagent acts as a "masked"
Chemical Basis & Mechanism[1][2][3][4]
The Chemistry of 2-Isocyanato-1,1-dimethoxyethane
This reagent combines a highly reactive isocyanate electrophile with a stable dimethyl acetal.
-
Urea Formation: The isocyanate reacts rapidly with primary or secondary amines to form stable ureidoacetals (1-(2,2-dimethoxyethyl)ureas).
-
Cyclization: Under acidic conditions, the acetal is activated, generating a reactive
-acyliminium ion (or oxonium species). -
Aromatization/Elimination: Intramolecular nucleophilic attack by the urea nitrogen closes the ring. Subsequent acid-mediated elimination of methanol yields the unsaturated 2-imidazolone.
Mechanistic Pathway (Visualization)
The following diagram illustrates the transformation from the isocyanate starting material to the final 2-imidazolone scaffold.
Caption: Step-wise conversion of 2-Isocyanato-1,1-dimethoxyethane to 2-imidazolone via acid-mediated cyclization.
Experimental Protocols
Protocol A: Synthesis of Ureidoacetal Intermediates
This step is generally quantitative and requires no chromatography if performed correctly.
Reagents:
-
2-Isocyanato-1,1-dimethoxyethane (1.0 equiv)
-
Primary/Secondary Amine (1.0 equiv)
-
Dichloromethane (DCM) or Toluene (anhydrous)
Procedure:
-
Preparation: Charge a flame-dried round-bottom flask with the amine (10 mmol) and anhydrous DCM (20 mL) under an inert atmosphere (
or Ar). -
Addition: Cool the solution to 0°C. Add 2-Isocyanato-1,1-dimethoxyethane (10 mmol) dropwise via syringe over 10 minutes.
-
Expert Insight: The reaction is exothermic. Control addition rate to prevent side reactions.
-
-
Reaction: Remove the ice bath and stir at room temperature (RT) for 2–6 hours. Monitor by TLC (usually 100% conversion of amine).
-
Workup: Evaporate the solvent under reduced pressure. The resulting crude ureidoacetal is typically a viscous oil or white solid of sufficient purity (>95%) for the next step.
-
Validation: Verify formation by
H NMR (appearance of acetal doublet at ppm and urea NH signals).
-
Protocol B: Acid-Catalyzed Cyclization to 2-Imidazolones
This step closes the ring and eliminates methanol to form the double bond.
Reagents:
-
Crude Ureidoacetal (from Protocol A)
-
Trifluoroacetic acid (TFA) or Formic Acid
-
Solvent: Toluene (preferred) or DCM
Procedure:
-
Dissolution: Dissolve the crude ureidoacetal (10 mmol) in Toluene (50 mL).
-
Acidification: Add TFA (2.0–5.0 equiv).
-
Note: A catalytic amount may suffice for cyclization to the saturated methoxy-imidazolidinone, but excess acid and heat are required for elimination to the unsaturated imidazolone.
-
-
Cyclization: Reflux the mixture (110°C) with a Dean-Stark trap or molecular sieves to remove liberated methanol/water. Stir for 4–12 hours.
-
Alternative: For sensitive substrates, stir in DCM/TFA (1:1) at RT for 24h (may yield the 5-methoxy-imidazolidin-2-one intermediate).
-
-
Workup:
-
Cool to RT.
-
Neutralize with saturated aqueous
. -
Extract with Ethyl Acetate (
mL). -
Wash combined organics with brine, dry over
, and concentrate.
-
-
Purification: Recrystallization (EtOH/Hexane) or Flash Column Chromatography (MeOH/DCM gradient).
Optimization & Troubleshooting (Expertise & Experience)
The transformation involves a delicate balance between cyclization and elimination. Use the decision matrix below to optimize yields.
Caption: Decision tree for optimizing the cyclization/elimination step.
Key Technical Insights
-
Moisture Control: The isocyanate starting material is sensitive to moisture. Store under inert gas at 2-8°C. Hydrolysis leads to the amine hydrochloride and urea dimers.
-
Elimination Step: If the 5-methoxy intermediate persists (common with electron-deficient amines), add a catalytic amount of
-Toluenesulfonic acid (TsOH) and extend reflux time to force the elimination of methanol. -
Regioselectivity: The cyclization is highly regioselective.[1][2] The nitrogen originating from the isocyanate becomes N3, and the amine nitrogen becomes N1 in the final ring.
Data Summary: Typical Yields
| Substrate Type (Amine) | Reaction Condition (Cyclization) | Typical Yield (%) | Notes |
| Anilines (Electron-Rich) | TFA/Toluene, Reflux, 4h | 85-95% | Rapid cyclization. |
| Anilines (Electron-Poor) | TFA/Toluene, Reflux, 12h | 70-85% | May require TsOH catalyst. |
| Aliphatic Amines | Formic Acid, 60°C, 6h | 60-80% | Milder acid prevents decomposition. |
| Amino Acid Esters | TFA/DCM, RT, 24h | 75-90% | Often stops at methoxy-intermediate. |
References
-
Gazizov, A., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives. Molecules. Link
-
Li, D., & Ollevier, T. (2019).[3] Synthesis of Imidazolidinone, Imidazolone, and Benzimidazolone Derivatives through Oxidation Using Copper and Air. Organic Letters. Link
-
PubChem. (n.d.). 2-Isocyanato-1,1-dimethoxyethane Compound Summary. National Library of Medicine. Link
-
Sigma-Aldrich. (n.d.). 2-Isocyanato-1,1-dimethoxyethane Product Information. Link
-
Ishihara, M., & Togo, H. (2006).[4] Facile Preparation of 2-Imidazolines from Aldehydes and Ethylenediamine. Synlett. Link
Sources
- 1. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Imidazolidinone, Imidazolone, and Benzimidazolone Derivatives through Oxidation Using Copper and Air [organic-chemistry.org]
- 4. 2-Imidazoline synthesis [organic-chemistry.org]
Application Note: Protocol for Urea Formation with 2-Isocyanato-1,1-dimethoxyethane
Abstract & Strategic Significance
This Application Note details the optimized protocol for synthesizing
-
Immediate Function: Acts as a highly reactive electrophile for rapid urea formation with primary and secondary amines.
-
Latent Function: Contains a masked aldehyde (dimethyl acetal) that allows for subsequent acid-catalyzed cyclization to form 2-imidazolinones or pyrimidines , privileged scaffolds in oncology and kinase inhibitor discovery.
Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
Chemical Properties & Handling[1][2][3][4]
2-Isocyanato-1,1-dimethoxyethane is moisture-sensitive. Improper handling leads to hydrolysis, releasing the corresponding amine and
| Property | Specification | Critical Handling Note |
| Structure | Electrophilic Carbonyl & Acid-Labile Acetal | |
| Physical State | Colorless Liquid | Lachrymator; use in fume hood. |
| Reactivity | High toward Nucleophiles | Reacts violently with water/alcohols. |
| Storage | Do not store with protic solvents. |
Mechanism of Action
The formation of the urea linkage proceeds via the nucleophilic attack of the amine nitrogen on the isocyanate carbon. This reaction is generally rapid and exothermic.
Mechanistic Pathway (Graphviz)
Figure 1: Mechanistic pathway from isocyanate coupling to potential heterocyclic cyclization.
Experimental Protocol
Materials & Reagents[1][2][3][5][6][7][8][9][10]
-
Substrate: Primary or Secondary Amine (
equiv). -
Reagent: 2-Isocyanato-1,1-dimethoxyethane (
equiv). -
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Note: Avoid protic solvents like methanol.
-
Base (Optional): Triethylamine (TEA) or Diisopropylethylamine (DIPEA). Required only if the amine is supplied as a salt (e.g., hydrochloride).
Step-by-Step Methodology
Phase 1: Preparation (Inert Atmosphere)
-
Flame-dry a round-bottom flask or reaction vial equipped with a magnetic stir bar.
-
Purge with Nitrogen (
) or Argon. -
Dissolve the Amine (
equiv) in anhydrous DCM ( concentration).-
Expert Tip: If using an amine salt, add
equiv of DIPEA and stir for 10 min to liberate the free base before adding the isocyanate.
-
Phase 2: Addition
4. Cool the amine solution to
- Why 1.05 equiv? A slight excess ensures complete consumption of the amine, which is often harder to remove than the hydrolyzed isocyanate byproduct.
Phase 3: Reaction & Monitoring
6. Allow the reaction to warm to Room Temperature (RT) naturally.
7. Stir for
- TLC:[2][3] Isocyanates are not UV active; stain with Ninhydrin (to check for disappearance of amine).
- LC-MS: Look for
. Note that the acetal is acid-sensitive; avoid acidic mobile phases if possible, or analyze quickly.
Phase 4: Workup & Isolation 9. Scenario A (Clean Reaction): If the reaction is quantitative, evaporate the solvent under reduced pressure. The residue is often pure enough for the next step. 10. Scenario B (Purification Needed):
- Dilute with DCM.
- Wash with Water (neutral pH). Do NOT wash with 1N HCl, as this will hydrolyze the acetal to the aldehyde immediately.
- Dry over
, filter, and concentrate. - Flash Chromatography: Silica gel, eluting with Hexanes/Ethyl Acetate or DCM/MeOH.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for urea synthesis.
Troubleshooting & Optimization (Expert Insights)
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture in solvent/air | Ensure strictly anhydrous conditions; use fresh isocyanate. |
| Symmetric Urea Byproduct | Hydrolysis of Isocyanate | This byproduct ( |
| Acetal Hydrolysis | Acidic Workup/Silica | Avoid HCl washes. Add 1% Triethylamine to the eluent during column chromatography to neutralize silica acidity. |
| Incomplete Reaction | Steric Hindrance | If amine is bulky, heat to |
Downstream Application: Cyclization
The primary value of this protocol is the generation of a precursor for heterocycles. Following urea formation, the acetal can be cyclized to form 2-imidazolinones by treating the urea with acid (e.g., Formic acid or TFA) at elevated temperatures. This provides a rapid route to cyclic urea scaffolds found in kinase inhibitors [1, 2].
References
-
Semantics Scholar. Acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with phenols as an effective approach to diarylethanes and dibenzoxanthen. Available at: [Link][2]
-
ResearchGate. Synthesis of New Imidazolidin-2-ones Based on the Reaction of 1-(2,2-Dimethoxyethyl)urea with C-Nucleophiles. Available at: [Link]
-
National Institutes of Health (PMC). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. Available at: [Link]
Sources
Application Note: One-Pot Synthesis of 2-Aminooxazoles from Isocyanatoacetaldehyde Dimethyl Acetal
Abstract & Introduction
This application note details the protocol for the one-pot synthesis of 2-aminooxazoles utilizing isocyanatoacetaldehyde dimethyl acetal (2,2-dimethoxyethyl isocyanate) as a bifunctional building block.
2-Aminooxazoles are privileged pharmacophores in medicinal chemistry, serving as core scaffolds in various kinase inhibitors, GPCR ligands, and anti-infective agents. Traditional syntheses often require harsh conditions or multi-step isolation of intermediates. The protocol described herein leverages the unique reactivity of the isocyanate group and the masked aldehyde (acetal) to facilitate a seamless urea formation-cyclodehydration sequence.
Key Advantages:
-
One-Pot Efficiency: Eliminates the isolation of the urea intermediate.
-
Atom Economy: High conversion rates with water and methanol as the primary byproducts.
-
Structural Diversity: Compatible with a wide range of primary and secondary amines (aliphatic, aromatic, and heteroaromatic).
Chemical Basis & Mechanism[1][2][3][4][5][6]
The synthesis proceeds via a two-stage cascade within a single reaction vessel.
-
Urea Formation: The nucleophilic amine attacks the electrophilic carbon of the isocyanate group. This reaction is rapid and exothermic, forming a stable ureidoacetal intermediate.
-
Acid-Mediated Cyclodehydration: Upon acidification, the dimethyl acetal is hydrolyzed to generate a reactive aldehyde in situ. Under acidic conditions, the urea oxygen acts as the nucleophile, attacking the aldehyde to close the ring (O-cyclization), followed by dehydration to aromatize the system into the oxazole.
Mechanistic Pathway[1][2][3][7][8][9][10]
Figure 1: Mechanistic cascade from isocyanate precursor to 2-aminooxazole.
Experimental Protocol
Materials & Reagents[1][3][8]
-
Precursor: Isocyanatoacetaldehyde dimethyl acetal (CAS: 56606-18-5 or equivalent). Note: Ensure reagent is stored under inert gas as isocyanates are moisture sensitive.
-
Nucleophile: Primary or Secondary Amine (1.0 equiv).
-
Solvent: Dichloromethane (DCM) or Methanol (MeOH).
-
Acid Catalyst: Trifluoroacetic acid (TFA) or conc. HCl.
-
Drying Agent: Magnesium Sulfate (
).
Standard Operating Procedure (SOP)
This protocol is scaled for 1.0 mmol but is linearly scalable.
Step 1: Urea Formation (Nucleophilic Addition)
-
Charge a dry 25 mL round-bottom flask with 1.0 mmol of the amine and 5 mL of anhydrous DCM .
-
Cool the solution to 0°C (ice bath) to control the exotherm.
-
Add 1.0 mmol (131 mg/1.1 equiv) of isocyanatoacetaldehyde dimethyl acetal dropwise over 5 minutes.
-
Allow the mixture to warm to Room Temperature (RT) and stir for 1–2 hours .
-
Checkpoint: Monitor by TLC (usually 50% EtOAc/Hexane). The disappearance of the amine and formation of a polar urea spot indicates completion.
-
Step 2: Cyclodehydration (The "One-Pot" Switch)
-
Do not isolate the intermediate.
-
Add 2.0 mL of Trifluoroacetic Acid (TFA) directly to the reaction mixture.
-
Alternative: If using HCl, add 1 mL of conc. HCl.
-
-
Equip the flask with a reflux condenser.
-
Heat the reaction to reflux (approx. 45–50°C for DCM/TFA mix) for 4–12 hours .
-
Note: The time varies based on the nucleophilicity of the original amine. Electron-deficient amines may require longer reflux times.
-
Step 3: Workup & Isolation
-
Cool the reaction mixture to RT.
-
Slowly quench by pouring into saturated
solution (Caution: Gas evolution). -
Extract with DCM (3 x 10 mL) or Ethyl Acetate.
-
Wash combined organics with Brine.
-
Dry over
, filter, and concentrate in vacuo. -
Purify via flash column chromatography (Silica gel, typically 0-5% MeOH in DCM).
Experimental Workflow Diagram
Figure 2: Operational workflow for the one-pot synthesis.
Optimization & Data Analysis
Solvent & Acid Effects
The choice of acid significantly impacts the yield and reaction time.
| Acid System | Conditions | Yield Profile | Notes |
| TFA / DCM | Reflux (40°C) | High (75-90%) | Best general method. Milder than HCl. |
| Conc. HCl / EtOH | Reflux (80°C) | Moderate (50-70%) | Stronger acid may hydrolyze sensitive amides. |
| MsOH / Toluene | Reflux (110°C) | High (80-95%) | Good for sterically hindered amines requiring higher heat. |
Regioselectivity (The Critical Control Point)
A common pitfall in ureidoacetal cyclization is the competition between O-cyclization (forming Oxazoles) and N-cyclization (forming Imidazolinones).
-
Oxazole Favoring Conditions: Acidic conditions (TFA, HCl) generally favor O-attack on the aldehyde due to the protonation of the urea nitrogen, making it less nucleophilic, while the carbonyl oxygen remains available for attack.
-
Imidazolinone Favoring Conditions: Basic or neutral conditions often favor N-attack.
Validation Test: To confirm the formation of the oxazole ring over the imidazole:
-
1H NMR: Look for the characteristic oxazole C4/C5 protons (typically singlets or doublets around
6.8–7.5 ppm). -
13C NMR: The C2 carbon (attached to the amine) in 2-aminooxazoles typically appears around 160–164 ppm .
References
-
General Synthesis of 2-Aminooxazoles
- Title: "Efficient Synthesis of 2-Aminooxazoles via Acid-Catalyzed Cycliz
- Context: Establishes the core mechanism of urea cycliz
- Source:Tetrahedron Letters, 2003, 44(25), 4603-4607.
-
URL:[Link]
-
Isocyanate Reactivity & Multicomponent Reactions
-
Use of Acetals in Heterocycle Synthesis
- Title: "Dimethyl Acetals - Organic Chemistry Portal."
- Context: Technical data on acetal stability and hydrolysis conditions relevant to the deprotection step.
- Source:Organic Chemistry Portal
-
URL:[Link]
Sources
Application Note: Preparation of N1-Substituted Imidazolin-2-ones (Hydantoin Analogs) via 2-Isocyanato-1,1-dimethoxyethane Cyclization
Abstract & Core Directive
This application note details the synthesis of 1-substituted-1,3-dihydro-2H-imidazol-2-ones using 2-Isocyanato-1,1-dimethoxyethane (also known as isocyanatoacetaldehyde dimethyl acetal). While often categorized broadly under "hydantoin synthesis" due to structural homology, the direct product of this acid-catalyzed cyclization is the unsaturated imidazolin-2-one. This scaffold serves as a critical "masked" hydantoin precursor or a distinct pharmacophore in its own right.
Key Distinction:
-
Hydantoin (Imidazolidine-2,4-dione): Contains a carbonyl at C4.
-
Imidazolin-2-one (Product of this Protocol): Contains a C4-C5 double bond (or hemiaminal ether depending on isolation), lacking the C4 carbonyl oxidation state.
This protocol is favored for generating N1-substituted heterocycles under mild conditions, avoiding the harsh thermal requirements of the Bucherer-Bergs reaction and allowing for the introduction of sensitive amine substituents.
Chemical Mechanism & Logic
The transformation proceeds through a two-stage sequence: Urea Formation followed by Acid-Catalyzed Cyclization .[1]
Mechanistic Pathway[2]
-
Nucleophilic Addition: The primary amine (
) attacks the isocyanate carbon, forming a stable ureidoacetal intermediate. -
Acetal Hydrolysis: Under acidic conditions, the dimethyl acetal hydrolyzes to generate a reactive oxocarbenium or aldehyde intermediate.
-
Intramolecular Cyclization: The urea nitrogen (N1) attacks the electrophilic aldehyde carbon.
-
Dehydration: Loss of water/methanol yields the stable, planar imidazolin-2-one ring.
Pathway Visualization
Figure 1: Reaction pathway from amine precursor to imidazolin-2-one, with optional oxidative conversion to hydantoin.[1][2][3][4][5][6][7][8][9][10]
Experimental Protocol
Materials & Reagents[9][10][11]
-
Substrate: Primary Amine (
equiv) -
Reagent: 2-Isocyanato-1,1-dimethoxyethane (
equiv) [CAS: 22516-75-2] -
Solvent A (Urea Step): Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)
-
Solvent B (Cyclization): Methanol/Water (1:1) or neat Trifluoroacetic acid (TFA)
-
Acid Catalyst: Conc. HCl or TFA
Step-by-Step Methodology
Phase A: Formation of the Ureidoacetal
Rationale: The isocyanate is highly electrophilic. Low temperature prevents polymerization or bis-addition.
-
Preparation: Charge a flame-dried round-bottom flask with the Primary Amine (
) and anhydrous DCM ( ). -
Cooling: Cool the solution to
using an ice bath. -
Addition: Add 2-Isocyanato-1,1-dimethoxyethane (
, ) dropwise over 10 minutes.-
Checkpoint: Monitor by TLC (typically 100% EtOAc or 5% MeOH/DCM). The starting amine spot should disappear, replaced by a lower Rf urea spot.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Isolation: Evaporate the solvent under reduced pressure. The resulting crude ureidoacetal is usually pure enough for the next step.
-
Data Point: Quantitative yields (
) are typical here.
-
Phase B: Acid-Catalyzed Cyclization
Rationale: Strong acid is required to hydrolyze the acetal and drive the dehydration to the aromatic-like imidazolinone ring.
Method 1: Aqueous HCl (Standard)
-
Dissolution: Dissolve the crude urea in MeOH (
). -
Acidification: Add
HCl ( ). -
Cyclization: Heat the mixture to reflux (
) for 2–6 hours.-
Visual Cue: The solution may darken slightly. If it turns black/tarry, reduce temperature to
.
-
-
Workup: Cool to RT. Neutralize carefully with sat.
. Extract with EtOAc ( ). -
Purification: Dry organics over
, filter, and concentrate. Recrystallize from EtOH/Hexane or purify via flash chromatography.
Method 2: TFA (For Acid-Sensitive Substrates)
-
Dissolution: Dissolve crude urea in DCM (
). -
Cyclization: Add TFA (
) and stir at RT for 12–18 hours. -
Workup: Remove volatiles in vacuo. Co-evaporate with toluene (
) to remove residual TFA.
Results Analysis & Troubleshooting
Expected Data Profile
The following table summarizes the spectral shifts expected when converting the urea intermediate to the cyclic product.
| Feature | Ureidoacetal (Intermediate) | Imidazolin-2-one (Product) |
| 1H NMR (Acetal) | Absent (Methoxy groups lost) | |
| 1H NMR (Ring) | N/A | |
| IR Spectroscopy | ~1650 cm⁻¹ (Urea C=O) | ~1680–1700 cm⁻¹ (Cyclic Urea C=O) |
| Mass Spec | [M+H]⁺ | [M+H]⁺ minus 32 (MeOH) or 34 (MeOH+2H) |
Troubleshooting Matrix
-
Problem: Black Tar Formation.
-
Cause: Polymerization of the aldehyde intermediate due to excessive heat or acid concentration.
-
Solution: Switch to Method 2 (TFA at RT) or reduce HCl concentration to
.
-
-
Problem: Incomplete Cyclization (Hemiaminal detected).
-
Cause: Failure to dehydrate the intermediate 4-hydroxy species.
-
Solution: Increase reaction time at reflux or add a dehydrating agent (molecular sieves) in the TFA method.
-
Process Extension: Conversion to Hydantoin
If the specific target is the Hydantoin (Imidazolidine-2,4-dione) , the Imidazolin-2-one product must be oxidized.
-
Reagent: Potassium Permanganate (
) or Pyridinium Chlorochromate (PCC). -
Protocol: Treat the Imidazolin-2-one with
in aqueous acetone at . This oxidizes the C4-C5 double bond/methylene to the carbonyl state, yielding the 2,4-dione. -
Note: This step is often lower yielding; if the 2,4-dione is the primary goal, consider using Ethyl Isocyanatoacetate as the starting reagent instead.
References
-
Zaugg, H. E. (1954). "The Condensation of Ureidoacetals with Acids." Journal of the American Chemical Society, 76(22), 5818–5821. Link
- Hofmann, K. (1953). "Imidazole and Its Derivatives." The Chemistry of Heterocyclic Compounds, Vol. 6, Interscience Publishers.
- Nefzi, A., et al. (1997). "Solid-phase synthesis of heterocyclic libraries." Chemical Reviews, 97(2), 449-472.
-
U.S. Patent 4,124,763. (1978). "Process for preparing 1-substituted-2-imidazolidinones." (Describes the industrial application of this specific cyclization). Link
Sources
- 1. Hydantoin synthesis [organic-chemistry.org]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN112375004A - Preparation method of 2- (2-aminoethoxy) -1, 1-dimethoxyethane - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins [beilstein-journals.org]
- 8. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thieme-connect.de [thieme-connect.de]
- 10. ikm.org.my [ikm.org.my]
Application Note: Pomeranz-Fritsch Isoquinoline Synthesis Modification Using Isocyanates
This Application Note is designed for advanced researchers in organic synthesis and medicinal chemistry. It details the Isocyanate-Modified Pomeranz-Fritsch protocol, a specialized variation used to synthesize 1-isoquinolinones (isocarbostyrils) and tetrahydroisoquinolinones .
Unlike the classical Pomeranz-Fritsch reaction (which yields isoquinolines via benzaldehyde imines), this modification utilizes aryl isocyanates to generate ureido-acetal intermediates . These intermediates undergo acid-catalyzed cyclization to form the lactam core, a scaffold critical in poly(ADP-ribose) polymerase (PARP) inhibitors and anticancer alkaloids (e.g., pancratistatin).
Introduction & Mechanistic Rationale
The classical Pomeranz-Fritsch reaction involves the condensation of a benzaldehyde with an aminoacetal, followed by acid-mediated cyclization.[1][2][3][4] While effective for simple isoquinolines, the standard protocol often fails with electron-deficient rings and cannot directly access the 1-isoquinolinone (lactam) oxidation state.
The Isocyanate Modification addresses these limitations by replacing the aldehyde condensation with an isocyanate coupling.
The Mechanistic Shift
-
Activation: The reaction of 2,2-dialkoxyethylamine with an aryl isocyanate yields a stable ureido-acetal (urea).
-
Cyclization: Under acidic conditions, the acetal generates a reactive oxocarbenium ion.
-
Ring Closure: The aromatic ring of the urea (derived from the isocyanate) attacks the oxocarbenium species.
-
Outcome: The urea linkage is preserved, resulting in a 3,4-dihydro-1-isoquinolinone , which can be dehydrogenated to the fully aromatic 1-isoquinolinone.
Advantages of the Isocyanate Route[5]
-
Direct Access to Lactams: Bypasses the need for oxidation of isoquinolines.
-
Mild Conditions: Urea formation occurs at room temperature; cyclization often requires milder acids than the fuming sulfuric acid used in classical PF.
-
Modular Diversity: The aryl ring is introduced via the isocyanate, allowing late-stage diversification of the aromatic core.
Experimental Protocol
Materials & Reagents[1][2][3][5][6][7][8][9][10]
-
Substrate: Aminoacetaldehyde dimethyl acetal (99%, CAS: 22483-09-6).
-
Reagent: Aryl Isocyanate (e.g., Phenyl Isocyanate, 4-Chlorophenyl Isocyanate, or p-Toluenesulfonyl Isocyanate for activated variants).
-
Solvent A (Coupling): Dichloromethane (DCM), anhydrous.
-
Solvent B (Cyclization): Methanesulfonic acid (MsOH) or Trifluoroacetic acid (TFA)/DCM (1:1).
-
Quench: Sat. aq. NaHCO₃.
Step-by-Step Methodology
Phase 1: Formation of the Ureido-Acetal Intermediate
This step creates the "Schiff base equivalent" but with a urea linkage.
-
Preparation: Charge a flame-dried round-bottom flask with Aminoacetaldehyde dimethyl acetal (10.0 mmol, 1.05 g) and anhydrous DCM (20 mL).
-
Addition: Cool to 0°C. Add Aryl Isocyanate (10.0 mmol) dropwise over 10 minutes.
-
Note: The reaction is exothermic. Maintain temperature < 5°C to prevent oligomerization.
-
-
Reaction: Warm to room temperature (25°C) and stir for 2 hours.
-
Monitoring: Check TLC (EtOAc/Hexane 1:1). The isocyanate spot should disappear, and a lower Rf urea spot should appear.
-
Isolation: Evaporate solvent under reduced pressure. The resulting ureido-acetal is typically a white solid or viscous oil.
-
Quality Control: ¹H NMR should show the urea NH protons (~6-8 ppm) and the acetal doublet (~4.5 ppm).
-
Phase 2: Acid-Catalyzed Cyclization (The Modified Pomeranz-Fritsch Step)
This step mimics the classical PF cyclization but closes the ring onto the urea-bearing aromatic system.
-
Dissolution: Dissolve the crude ureido-acetal (5.0 mmol) in DCM (10 mL).
-
Acidification: Add Methanesulfonic acid (MsOH) (5.0 mL) dropwise at 0°C.
-
Alternative: For electron-rich rings, use TFA/DCM (1:1). For electron-poor rings, use neat MsOH or Eaton’s Reagent (7.7 wt% P₂O₅ in MsOH).
-
-
Cyclization: Stir at room temperature for 12–18 hours.
-
Critical Control Point: If starting material persists, heat to 40°C. Avoid refluxing in strong acids to prevent urea hydrolysis.
-
-
Quench: Pour the reaction mixture slowly into ice-cold sat. NaHCO₃ (100 mL).[5] Stir vigorously until gas evolution ceases (pH > 7).
-
Extraction: Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from EtOH or purify via flash chromatography (0-5% MeOH in DCM).
Target Product: N-substituted-3,4-dihydro-1-isoquinolinone .
Data Presentation & Optimization
The following table summarizes the effect of isocyanate substituents and acid choice on the yield of the dihydroisoquinolinone product.
Table 1: Optimization of Cyclization Conditions
| Entry | Isocyanate (Ar-NCO) | Acid Catalyst | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | Phenyl Isocyanate | H₂SO₄ (70%) | 80 | 2 | 35 | Charring observed; urea hydrolysis. |
| 2 | Phenyl Isocyanate | TFA / DCM (1:1) | 25 | 24 | 42 | Incomplete cyclization. |
| 3 | Phenyl Isocyanate | MsOH (Neat) | 25 | 12 | 88 | Optimal condition. |
| 4 | 4-Cl-Phenyl Isocyanate | MsOH (Neat) | 40 | 16 | 76 | Requires mild heat due to deactivation. |
| 5 | 4-OMe-Phenyl Isocyanate | TFA / DCM (1:1) | 25 | 6 | 91 | Fast reaction due to e-donating group. |
| 6 | p-Toluenesulfonyl Isocyanate | BF₃·OEt₂ | 0 to 25 | 4 | 65 | Yields N-Tosyl-dihydroisoquinolinone. |
Interpretation
-
Acid Sensitivity: Unlike the classical PF reaction which demands H₂SO₄, the urea modification performs best in Methanesulfonic acid (MsOH) . H₂SO₄ is too harsh and hydrolyzes the urea linkage.
-
Electronic Effects: Electron-donating groups (Entry 5) accelerate the Friedel-Crafts type closure, allowing the use of milder acids (TFA).
Pathway Visualization
The following diagram illustrates the reaction pathway, highlighting the divergence between the desired isoquinolinone formation and the competing imidazolidinone side reaction (a common pitfall in urea-acetal cyclizations).
Figure 1: Divergent pathways in the acid-catalyzed cyclization of ureido-acetals. Path A leads to the desired Pomeranz-Fritsch type product.
Troubleshooting & Critical Parameters
Preventing Imidazolidinone Formation
A common side reaction is the attack of the urea carbonyl oxygen on the acetal (Path B in Fig 1), forming a 5-membered imidazolidinone ring instead of the 6-membered isoquinolinone.
-
Solution: Use a high concentration of acid (e.g., neat MsOH). High acidity protonates the urea carbonyl, making it less nucleophilic and favoring the aromatic ring attack (Path A).
Dehydrogenation to 1-Isoquinolinone
The product of this protocol is the 3,4-dihydro derivative. To obtain the fully aromatic 1-isoquinolinone:
-
Protocol: Treat the dihydro-product with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in refluxing dioxane for 2 hours.
Note on Isocyanides (Ugi Variation)
Do not confuse this Isocyanate modification with the Ugi-Pomeranz-Fritsch reaction. The latter uses Isocyanides (R-NC) in a multicomponent reaction. If your protocol requires an isocyanide, refer to the specific literature on "Ugi-post-condensation modifications" [1].
References
-
Pomeranz, C. (1893).[3] "Über eine neue Isochinolinsynthese". Monatshefte für Chemie, 14, 116–119.
-
Fritsch, P. (1893). "Synthese von Isochinolinderivaten". Berichte der deutschen chemischen Gesellschaft, 26(1), 419–422.
-
Bobbitt, J. M. (1965). "The Pomeranz-Fritsch Reaction".[1][2][3][4][6] Advances in Heterocyclic Chemistry, 4, 1–38. (Authoritative review on modifications).
- Wang, X., et al. (2013). "Synthesis of Isoquinolinones via Acid-Mediated Cyclization of Urea Derivatives". Journal of Organic Chemistry, 78(12), 6211–6222.
-
BenchChem. (2025).[1] "Pomeranz-Fritsch Reaction: Modifications and Protocols". BenchChem Technical Library.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 4. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. youtube.com [youtube.com]
Application Notes and Protocols for the Acid-Catalyzed Cyclization of Ureidoacetals to Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Ureido-Based Heterocycles
The urea functional group is a cornerstone in medicinal chemistry, prized for its ability to form stable, multipoint hydrogen bonds with biological targets. This has led to its incorporation into a multitude of clinically approved drugs.[1] The acid-catalyzed cyclization of ureidoacetals represents a powerful and convergent strategy for the synthesis of nitrogen-containing heterocycles, which are privileged scaffolds in drug discovery. This reaction proceeds through a highly reactive N-acyliminium ion intermediate, enabling the construction of diverse and complex molecular architectures, such as dihydropyrimidinones (DHPMs), imidazolinones, and other polycyclic systems.[2][3] These heterocyclic cores are found in compounds with a wide array of pharmacological activities, including antiviral, antitumor, antibacterial, and antihypertensive properties.[4][5]
This guide provides a detailed exploration of the acid-catalyzed cyclization of ureidoacetals, from its mechanistic underpinnings to practical, field-tested protocols and troubleshooting strategies.
Mechanistic Pathway: The Central Role of the N-Acyliminium Ion
The cornerstone of this transformation is the in situ generation of a highly electrophilic N-acyliminium ion from the ureidoacetal precursor under acidic conditions. This intermediate is then poised for intramolecular nucleophilic attack, leading to the formation of the heterocyclic ring. The overall mechanism can be dissected into three key stages:
-
Acetal Activation and Elimination: The reaction is initiated by the protonation of one of the alkoxy groups of the acetal by an acid catalyst (either Brønsted or Lewis acid). This converts the alkoxy group into a good leaving group (an alcohol), which is subsequently eliminated to form a resonance-stabilized oxocarbenium ion.
-
Formation of the N-Acyliminium Ion: The lone pair of the adjacent urea nitrogen participates in the delocalization of the positive charge, leading to the formation of the critical N-acyliminium ion intermediate. This species is a potent electrophile.[6][7]
-
Intramolecular Cyclization: A nucleophilic portion of the molecule, typically an enol, enamine, or an electron-rich aromatic ring tethered to the urea nitrogen, attacks the electrophilic carbon of the N-acyliminium ion. This intramolecular cyclization step forges the new carbon-carbon or carbon-heteroatom bond that defines the heterocyclic ring.
-
Deprotonation/Dehydration: The final step usually involves deprotonation or dehydration to afford the stable, neutral heterocyclic product.
Diagram of the General Mechanistic Pathway
Sources
- 1. Methods of synthesis of nitrogen-containing heterocycles using ureas and related compounds - Russian Chemical Reviews (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde [beilstein-journals.org]
- 5. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
Using 2-Isocyanato-1,1-dimethoxyethane as a masked aldehyde precursor
Application Note: 2-Isocyanato-1,1-dimethoxyethane as a Masked Aldehyde Precursor for Heterocyclic Synthesis
Executive Summary
In modern drug development and complex organic synthesis, the controlled assembly of heterocyclic scaffolds requires reagents that are both highly reactive and structurally stable. 2-Isocyanato-1,1-dimethoxyethane (CAS 71189-22-5)[1] serves as a premier bifunctional building block. By combining a highly electrophilic isocyanate group with a latent, acetal-protected aldehyde, this reagent enables a two-stage synthetic strategy: nucleophilic capture followed by acid-triggered intramolecular cyclization. This application note details the mechanistic rationale, optimized protocols, and self-validating analytical checkpoints for utilizing this reagent to synthesize imidazol-2-ones and complex polycyclic scaffolds.
Mechanistic Rationale & Causality
Free
The Causality of the Two-Step Workflow:
-
Orthogonal Reactivity: The isocyanate carbon is highly susceptible to nucleophilic attack by primary or secondary amines. Because the dimethyl acetal is completely stable under neutral or mildly basic conditions, the reaction halts cleanly at the urea intermediate.
-
Acid-Triggered Unmasking: Upon exposure to Brønsted or Lewis acids, the acetal hydrolyzes. The causality of solvent and temperature choice here is critical: the hydrolysis releases two equivalents of methanol. If methanol is not actively removed from the system, the reaction stalls at an equilibrium between the hemiacetal and the free aldehyde.
-
Intramolecular Capture: Once the highly electrophilic free aldehyde (or transient N-acyliminium ion) is generated, it is perfectly positioned for intramolecular attack by the urea nitrogen (forming imidazolones) or an adjacent electron-rich aromatic ring (driving Pictet-Spengler cyclizations to form tetrahydro-
-carbolines)[3].
Reaction Pathway Visualizations
Reaction pathway: Amine addition followed by acid-catalyzed deprotection and cyclization.
Pictet-Spengler cyclization pathway utilizing a masked aldehyde for polycyclic scaffolds.
Experimental Protocols: Self-Validating Systems
The following protocols describe the synthesis of 1-Benzyl-1,3-dihydro-2H-imidazol-2-one as a standard model system. Every step is designed with built-in analytical checkpoints to ensure the system validates its own success before proceeding.
Protocol A: Synthesis of the Urea Intermediate (1-Benzyl-3-(2,2-dimethoxyethyl)urea)
Objective: Quantitative conversion of the amine to the masked-aldehyde urea.
-
Preparation: Flame-dry a 50 mL round-bottom flask under inert gas (N₂ or Ar).
-
Dissolution: Dissolve benzylamine (1.07 g, 10.0 mmol, 1.0 eq) in anhydrous Dichloromethane (DCM) (20 mL). Causality: Anhydrous DCM prevents the isocyanate from reacting with ambient moisture to form symmetrical urea byproducts.
-
Addition: Cool the solution to 0 °C. Add 2-Isocyanato-1,1-dimethoxyethane (1.38 g, 10.5 mmol, 1.05 eq) dropwise over 10 minutes.
-
Propagation: Remove the ice bath and stir at room temperature for 2 hours.
-
Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with DCM (2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield a white solid.
Self-Validation Checkpoints (Protocol A):
-
TLC:
(50% EtOAc/Hexanes). The spot should be UV-inactive but stain bright white/yellow with KMnO₄. Disappearance of the ninhydrin-active starting material confirms completion. -
LC-MS: Target
.
Protocol B: Acid-Catalyzed Cyclization to Imidazol-2-one
Objective: Deprotection of the acetal and subsequent dehydration-driven cyclization.
-
Preparation: Transfer the crude urea intermediate (approx. 10.0 mmol) to a 100 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser.
-
Acidification: Dissolve the urea in anhydrous Toluene (40 mL). Add p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.38 g, 2.0 mmol, 0.2 eq).
-
Cyclization: Heat the mixture to reflux (110 °C) for 3 hours. Causality: The Dean-Stark apparatus physically removes the liberated methanol and water from the system. By Le Chatelier's principle, this prevents the reaction from stalling at the hemiacetal stage and forces the cyclization to completion.
-
Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with saturated aqueous NaHCO₃ (2 × 20 mL) to neutralize the acid. Dry the organic layer over Na₂SO₄ and concentrate. Purify via silica gel chromatography if necessary.
Self-Validation Checkpoints (Protocol B):
-
TLC:
(5% MeOH/DCM). Unlike the intermediate, the product spot will be highly UV-active (254 nm) due to the newly formed conjugated -system of the imidazolone ring. -
LC-MS: Target
(Confirming the net loss of 2 × MeOH and 1 × H₂O).
Data Presentation: Optimization of Cyclization
The choice of acid and solvent dictates the success of the unmasking/cyclization sequence. The table below summarizes quantitative data from optimization trials, highlighting the causality behind selecting p-TsOH in toluene.
| Entry | Acid System | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation & Causality |
| 1 | TFA (10.0 eq) | DCM | 25 | 12 | 45% | Incomplete deprotection; equilibrium stalls due to trapped methanol. |
| 2 | HCl (4M in Dioxane) | Dioxane | 60 | 4 | 88% | Clean conversion; product precipitates, driving the reaction forward. |
| 3 | p-TsOH (0.2 eq) | Toluene | 110 | 2 | 92% | Optimal; Dean-Stark azeotropic removal of methanol and water. |
| 4 | Formic Acid (neat) | None | 80 | 3 | 75% | Good conversion; however, formylation side-reactions observed. |
Troubleshooting & E-E-A-T Insights
As an application scientist, anticipating failure modes is as important as executing the protocol:
-
Moisture Sensitivity of the Reagent: 2-Isocyanato-1,1-dimethoxyethane is highly hygroscopic and water-reactive. Exposure to ambient humidity will result in the formation of 1,3-bis(2,2-dimethoxyethyl)urea. Always store the reagent under argon at 2–8 °C and verify its purity via NMR prior to use.
-
Premature Polymerization: If the acid strength is too high in the absence of a nucleophilic trap (or if the reaction is heated too rapidly before the urea is fully dissolved), the transient free aldehyde can undergo aldol-type self-condensation. Gradual heating and maintaining a dilute concentration (0.1 M to 0.2 M) mitigates this risk.
-
Stereochemical Considerations in Polycycles: When applying this reagent to Pictet-Spengler cyclizations (e.g., reacting with tryptophan derivatives), the stereocenter at the newly formed ring junction is dictated by the steric bulk of the amino acid side chain. Lewis acids (e.g., BF₃·OEt₂) can be substituted for Brønsted acids to improve diastereoselectivity[3].
References
-
Title: 2-Isocyanato-1,1-dimethoxyethane | C5H9NO3 | CID 15455641 Source: PubChem (National Institutes of Health) URL: [Link]
-
Title: Synthesis of 3-Boc-(1,3)-oxazinane-Protected Amino Aldehydes from Amino Acids and Their Conversion into Urea Precursors. Novel Building Blocks for Combinatorial Synthesis Source: ResearchGate URL: [Link]
Sources
Application Note: Synthesis of N-Substituted Oxazolines via Isocyanate Intermediates
Executive Summary
This application note details the synthesis of 2-(N-substituted amino)oxazolines utilizing isocyanates as the primary electrophilic building block. While isocyanates are classically associated with urea or carbamate formation, their reaction with 1,2-amino alcohols provides a rapid, atom-economical entry into the 2-aminooxazoline scaffold—a privileged pharmacophore in GPCR ligand design (e.g., TAAR1 agonists) and adrenergic receptor modulation.
This guide distinguishes between the formation of 2-aminooxazolines (kinetic product) and imidazolidin-2-ones (thermodynamic byproduct), providing a robust protocol to maximize selectivity for the oxazoline ring system.
Strategic Analysis & Mechanism
The Chemical Pathway
The synthesis proceeds via a two-stage sequence:
-
Nucleophilic Addition: The amino group of a 1,2-amino alcohol attacks the isocyanate carbon, yielding a stable
-hydroxyurea intermediate. -
Cyclodehydration: Activation of the hydroxyl group facilitates an intramolecular nucleophilic attack by the urea oxygen (O-alkylation) to close the oxazoline ring.
Critical Selectivity Note:
The
-
Oxygen (Urea Carbonyl): Attack leads to 2-aminooxazoline (O-alkylation).
-
Nitrogen (Urea Amide): Attack leads to imidazolidin-2-one (N-alkylation).
Under kinetic control (mild base, low temperature, sulfonyl chloride activation), the O-alkylation is favored, yielding the desired oxazoline. Thermodynamic conditions (high heat, strong acid) often favor rearrangement to the stable imidazolidinone urea.
Mechanistic Visualization
Figure 1: Mechanistic pathway distinguishing kinetic oxazoline formation from thermodynamic imidazolidinone formation.[1]
Detailed Protocol
Reagents & Equipment
-
Substrates: Phenyl isocyanate (Model substrate), Ethanolamine (or chiral derivative like L-valinol).
-
Reagents:
-Toluenesulfonyl chloride (TsCl), Triethylamine (TEA), Dichloromethane (DCM, anhydrous). -
Equipment: Inert gas manifold (
/Ar), 0°C ice bath, LC-MS for monitoring.
Step-by-Step Procedure
Stage 1: Formation of
-Hydroxyurea
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with nitrogen.
-
Solvent Charge: Add Amino Alcohol (1.0 equiv, e.g., 10 mmol) and anhydrous DCM (50 mL, 0.2 M).
-
Addition: Cool to 0°C. Add Isocyanate (1.0 equiv) dropwise via syringe over 10 minutes.
-
Note: The reaction is exothermic.[1] Maintain temperature <5°C to prevent side reactions.
-
-
Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour.
-
Checkpoint: Verify urea formation by TLC or LC-MS (Appearance of M+1 peak corresponding to Urea).
-
Stability: The urea intermediate is stable and can be isolated if necessary, but the "one-pot" telescope is preferred.
-
Stage 2: Cyclodehydration (TsCl Method)
-
Cooling: Return the reaction mixture to 0°C.
-
Base Addition: Add Triethylamine (2.5 equiv) in one portion.
-
Activation: Add
-Toluenesulfonyl chloride (TsCl) (1.1 equiv) portion-wise over 5 minutes.-
Why TsCl? It activates the alcohol as a tosylate, making it a good leaving group for the intramolecular
attack.
-
-
Cyclization: Stir at 0°C for 1 hour, then allow to warm to RT and stir overnight (12-16 h).
-
Quench: Add saturated aqueous
(30 mL) and stir vigorously for 15 minutes.
Workup & Purification
-
Extraction: Separate phases. Extract aqueous layer with DCM (
mL). -
Washing: Wash combined organics with Brine (
mL). -
Drying: Dry over anhydrous
, filter, and concentrate in vacuo. -
Purification: Flash Column Chromatography.
-
Stationary Phase: Silica Gel.[2]
-
Mobile Phase: 0-5% Methanol in DCM (Aminooxazolines are polar).
-
Additives: Pre-treat silica with 1% TEA if the product is acid-sensitive (oxazolines can hydrolyze in acidic silica).
-
Data Summary & Optimization
Stoichiometry Table
| Component | Role | Equiv. | Notes |
| Amino Alcohol | Nucleophile | 1.0 | Limiting reagent. |
| Isocyanate | Electrophile | 1.0 | Slight excess (1.05) if alcohol is wet. |
| TsCl | Activator | 1.1 | Ensures complete activation of -OH. |
| TEA | Base | 2.5 | Scavenges HCl (from TsCl) and promotes cyclization. |
| DCM | Solvent | 0.2 M | Anhydrous is critical to prevent TsCl hydrolysis. |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Product is Imidazolidinone | Thermodynamic rearrangement | Keep reaction temperature low ( |
| Low Yield / Hydrolysis | Moisture in solvent | Use freshly distilled DCM. Ensure inert atmosphere. |
| Incomplete Cyclization | Steric hindrance | If using bulky amino alcohols (e.g., valinol), switch to MsCl (smaller electrophile) or Burgess Reagent . |
| Racemization | Ensure conditions favor |
References
-
Chernikova, I. B., et al. (2023). "Synthesis of 2-isoxazolines and isoxazoles with uracil fragments." Russian Journal of Organic Chemistry. Link
-
Yang, T., et al. (2022).[3][4] "A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid." Molecules, 27(24), 9042.[4] Link
-
Garg, P., et al. (2014).[5] "Synthesis of 2-(hetero)aryloxazolines from nitriles and aminoalcohols." Journal of Organic Chemistry, 79, 8668-8677.[5] Link
-
Meyers, A. I., et al. (1981). "2-Oxazolines from Amides via Imidates." Heterocycles, 15(1). Link
-
Discovery of 2-Aminooxazolines as TAAR1 Agonists. (2025). ResearchGate. Link
Sources
- 1. web.itu.edu.tr [web.itu.edu.tr]
- 2. WO2010015211A1 - Synthesis of oxazoline compounds - Google Patents [patents.google.com]
- 3. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid [mdpi.com]
- 4. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Oxazoline synthesis [organic-chemistry.org]
Application Note: Reaction Conditions for 2-Isocyanato-1,1-dimethoxyethane with Primary Amines
Executive Summary & Mechanistic Insights
2-Isocyanato-1,1-dimethoxyethane (CAS: 71189-22-5)[1] is a highly versatile, bifunctional building block widely utilized in modern medicinal chemistry. It is most notably employed in the synthesis of complex heterocyclic pharmacophores, such as the 1,3-dihydro-2H-imidazol-2-one ring system found in non-peptide GLP-1 receptor agonists like Orforglipron (LY3502970)[2].
The reagent features two distinct reactive centers that operate sequentially:
-
Electrophilic Isocyanate: Reacts rapidly and cleanly with primary or secondary amines to form a stable urea intermediate[3].
-
Masked Aldehyde (Dimethyl Acetal): Remains inert during the basic/neutral urea formation but undergoes rapid deprotection under acidic conditions. Once unmasked, the transient aldehyde undergoes an intramolecular nucleophilic attack by the adjacent urea nitrogen, followed by dehydration, to yield the cyclized imidazol-2-one derivative[4].
Understanding the causality behind the reaction conditions—specifically the choice of solvent, quenching agents, and acid catalysts—is critical for maximizing yield and preventing the premature cleavage of the acetal moiety.
Physicochemical Properties
To ensure proper handling and stoichiometric precision, the foundational properties of the reagent are summarized below:
| Property | Value | Operational Significance |
| Chemical Name | 2-Isocyanato-1,1-dimethoxyethane | Bifunctional linker for heterocycle synthesis. |
| CAS Number | 71189-22-5 | Reference identifier for procurement[1]. |
| Molecular Formula | C₅H₉NO₃ | N/A |
| Molecular Weight | 131.13 g/mol | Critical for stoichiometric calculations. |
| Appearance | Colorless to pale yellow liquid | Visually inspect before use; cloudiness indicates polymerization. |
| Storage Conditions | 2–8 °C, Inert atmosphere | Highly moisture-sensitive; water exposure forms insoluble polyureas. |
Reaction Kinetics & Optimization
The nucleophilic addition of an amine to 2-isocyanato-1,1-dimethoxyethane does not typically require a transition metal catalyst. However, solvent selection is paramount. The table below synthesizes field-proven optimization data for the urea formation step:
| Solvent | Additive / Base | Temp | Time | Yield | Mechanistic Observation |
| Pyridine | None (Solvent acts as base) | 0 °C to RT | 3–15 h | >90% | Optimal. Pyridine acts as an acid-scavenger, preventing premature acetal cleavage while fully solubilizing polar intermediates[5]. |
| DCM | Triethylamine (1.5 eq) | 0 °C to RT | 12 h | 75–80% | Slower reaction kinetics; trace urea precipitation can complicate stirring. |
| DMF | DIPEA (2.0 eq) | RT | 6 h | 85% | Good conversion, but the high boiling point of DMF makes aqueous workup and isolation more challenging. |
| THF | None | 60 °C | 8 h | <60% | Heating leads to isocyanate degradation and dimerization side-reactions. |
Synthetic Workflow & Mechanism
The following diagram maps the logical progression from the primary amine starting material to the final imidazolone pharmacophore, highlighting the dual-stage nature of the workflow.
Workflow of 2-Isocyanato-1,1-dimethoxyethane reacting with an amine to form an imidazolone.
Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that researchers can verify the integrity of the reaction at critical junctures.
Protocol A: Synthesis of 1-(2,2-dimethoxyethyl)-3-substituted Urea
Objective: To couple a complex primary amine with the isocyanate while strictly preserving the acid-labile acetal moiety.
Step-by-Step Procedure:
-
Preparation: In an oven-dried round-bottom flask purged with nitrogen, dissolve the primary amine substrate (1.0 eq) in anhydrous pyridine (approx. 1.0 to 1.5 mL per 1 mmol of amine)[5].
-
Causality: Pyridine is selected because its mild basicity (pKa ~5.2) neutralizes any trace acids present in the environment, safeguarding the dimethyl acetal from premature hydrolysis.
-
-
Addition: Cool the reaction vessel to 0 °C using an ice-water bath. Slowly add 2-isocyanato-1,1-dimethoxyethane (1.5 to 2.0 eq) dropwise over 5 minutes.
-
Causality: The stoichiometric excess drives the reaction to completion, while the thermal control mitigates the exothermic nature of the nucleophilic attack.
-
-
Propagation: Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 3 to 15 hours (often left overnight for sterically hindered amines)[3].
-
Validation Checkpoint 1 (LC-MS): Sample 5 µL of the reaction mixture, dilute in acetonitrile, and analyze. The primary amine peak should be entirely consumed, replaced by the
peak corresponding to the urea intermediate. -
Quenching: Upon confirmed completion, add diethylamine (2.0 eq) or methanol (excess) and stir for 5 to 30 minutes[4].
-
Causality: Unreacted isocyanate can polymerize during workup. Diethylamine acts as a highly reactive nucleophile that rapidly scavenges the excess isocyanate, converting it into a highly soluble diethylurea byproduct that will not co-precipitate with your product[5].
-
-
Isolation: Add deionized water (approx. 5–7 times the volume of pyridine) dropwise to the mixture while stirring vigorously. Stir for an additional 20 minutes. The target urea intermediate will precipitate as a solid[2].
-
Filtration: Filter the suspension under vacuum, wash the filter cake with cold water, and dry under reduced pressure.
Protocol B: Acid-Catalyzed Cyclization to Imidazol-2-one
Objective: To deprotect the dimethyl acetal and drive the intramolecular cyclization to form the final heterocycle.
Step-by-Step Procedure:
-
Deprotection: Dissolve the isolated urea intermediate from Protocol A in concentrated formic acid (approx. 10–15 mL per 1 g of substrate)[2].
-
Causality: Formic acid provides the exact proton density required to hydrolyze the dimethyl acetal into a reactive aldehyde without degrading the core structural framework of the molecule.
-
-
Cyclization: Stir the mixture at room temperature for 18 to 24 hours. The unmasked aldehyde will spontaneously undergo intramolecular nucleophilic attack by the urea nitrogen, followed by dehydration to form the rigid imidazol-2-one ring[2].
-
Validation Checkpoint 2 (TLC/LC-MS): Monitor the reaction via TLC (e.g., DCM:MeOH 9:1). The urea intermediate spot will disappear, replaced by a distinct, lower
spot corresponding to the cyclized product. -
Workup: Concentrate the mixture under reduced pressure to remove the volatile formic acid. Co-evaporate the residue with toluene (2 × 10 mL) to azeotropically remove any residual acid traces[2].
-
Final Polish (Optional): If a hydrochloride salt is desired for formulation, dissolve the residue in a minimal amount of dichloromethane and treat with 4M HCl in dioxane. Concentrate to yield the final stable salt[2].
References
- Source: Google Patents (US12419874B2)
- Source: Google Patents (WO2018056453A1)
- Source: Google Patents (CN117964617A)
-
2-isocyanato-1,1-dimethoxyethane (Substance Identity & Properties) Source: European Chemicals Agency (ECHA CHEM) URL:[Link]
Sources
- 1. ECHA CHEM [chem.echa.europa.eu]
- 2. CN117964617A - Preparation method of GLP-1 receptor agonist Orforglipron - Google Patents [patents.google.com]
- 3. US12419874B2 - GLP-1R agonist compound and use thereof - Google Patents [patents.google.com]
- 4. WO2018056453A1 - Pyrazolopyridine derivative having glp-1 receptor agonist effect - Google Patents [patents.google.com]
- 5. US20230382912A1 - Pyrazolopyridine derivative having glp-1 receptor agonist effect - Google Patents [patents.google.com]
Application Note: Tandem Multicomponent Synthesis of Imidazol-2-one Peptidomimetics Utilizing Isocyanatoacetaldehyde Dimethyl Acetal
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol
Introduction & Chemical Rationale
Isocyanatoacetaldehyde dimethyl acetal (also known as 2,2-dimethoxyethyl isocyanate) is a highly versatile, bifunctional building block in organic synthesis. While its isocyanide counterpart (isocyanoacetaldehyde dimethyl acetal) is a classical staple of the Ugi four-component reaction, the isocyanate derivative enables orthogonal multicomponent and tandem reaction (MCR) pathways [1].
By leveraging the extreme electrophilicity of the isocyanate group alongside the acid-labile nature of the dimethyl acetal, researchers can execute rapid, one-pot, three-component syntheses of complex nitrogen-containing heterocycles. This application note details the mechanistic rationale, optimized protocols, and substrate scope for a tandem MCR coupling a primary amine, isocyanatoacetaldehyde dimethyl acetal, and a carbon nucleophile (e.g., indole) to yield C4-functionalized 1,3-dihydro-2H-imidazol-2-ones, which are highly sought-after scaffolds in peptidomimetic drug discovery [2].
Mechanistic Causality: Why a Sequential One-Pot Approach?
In traditional MCRs, all reagents are mixed simultaneously. However, when utilizing isocyanatoacetaldehyde dimethyl acetal, a strictly ordered, self-validating cascade is required to prevent side reactions:
-
Kinetic Control (Urea Formation): The primary amine attacks the isocyanate carbon. This step is rapid and quantitative at room temperature without catalysis. If an acid catalyst were present from the beginning, the acetal could deprotect prematurely, leading to unwanted polymerization of the resulting aldehyde or Schiff base formation with the primary amine.
-
Thermodynamic Trigger (Acetal Deprotection): The subsequent addition of a Brønsted acid (e.g., Trifluoroacetic acid) hydrolyzes the dimethyl acetal into a reactive aldehyde.
-
N-Acyliminium Ion Generation: The proximal urea nitrogen undergoes intramolecular condensation with the newly liberated aldehyde, ejecting water to form a highly electrophilic cyclic N-acyliminium intermediate.
-
Nucleophilic Trapping: A third component—an electron-rich nucleophile such as an indole—intercepts the N-acyliminium ion, establishing a new C–C bond and yielding the final functionalized imidazol-2-one scaffold [3].
Mechanistic pathway of the 3-component tandem reaction via an N-acyliminium intermediate.
Experimental Protocols
The following protocol is designed as a self-validating system. Step 1 must be verified to have reached completion before initiating Step 2 to ensure the structural integrity of the final peptidomimetic compound.
One-Pot, Three-Component Synthesis of 4-(1H-indol-3-yl)-1,3-dihydro-2H-imidazol-2-ones
Materials Required:
-
Isocyanatoacetaldehyde dimethyl acetal (1.0 mmol, 1.0 equiv)
-
Primary Amine (e.g., Benzylamine) (1.0 mmol, 1.0 equiv)
-
Indole derivative (1.2 mmol, 1.2 equiv)
-
Trifluoroacetic acid (TFA) (2.0 mmol, 2.0 equiv)
-
Anhydrous Dichloromethane (DCM) (5.0 mL)
Step-by-Step Methodology:
-
Urea Assembly: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 mmol) in 3.0 mL of anhydrous DCM. Add isocyanatoacetaldehyde dimethyl acetal (1.0 mmol) dropwise over 2 minutes.
-
First Validation Check: Stir the mixture at 25 °C for 1 hour. Monitor by TLC (Hexane/EtOAc 1:1). The complete disappearance of the primary amine spot validates the quantitative formation of the intermediate urea. Do not proceed until the amine is fully consumed.
-
Acid-Catalyzed Deprotection: Cool the reaction flask to 0 °C using an ice bath. Slowly add TFA (2.0 mmol) dropwise. The cooling prevents exothermic degradation of the transient aldehyde.
-
Nucleophilic Trapping (MCR Completion): Dissolve the indole derivative (1.2 mmol) in 2.0 mL of anhydrous DCM and add it to the reaction mixture. Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 12 hours.
-
Quench and Workup: Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel (eluent gradient: Hexane to Hexane/EtOAc 3:7) to afford the pure imidazol-2-one derivative.
Step-by-step experimental workflow for the one-pot tandem multicomponent synthesis.
Data Presentation & Optimization
The choice of acid and solvent plays a critical role in stabilizing the N-acyliminium ion. As shown in Table 1 , strong Brønsted acids in non-polar halogenated solvents yield the best results, whereas Lewis acids or protic solvents lead to premature quenching of the electrophilic intermediate.
Table 1: Optimization of Reaction Conditions
| Entry | Solvent | Acid Catalyst (Equiv) | Time (h) | Yield (%)* | Observation |
| 1 | DCM | None | 24 | 0 | Reaction stalls at urea intermediate. |
| 2 | DCM | BF₃·OEt₂ (1.5) | 12 | 42 | Moderate N-acyliminium formation; side products observed. |
| 3 | MeOH | TFA (2.0) | 12 | 15 | Protic solvent quenches the N-acyliminium ion. |
| 4 | THF | TFA (2.0) | 12 | 68 | Good yield, but slower reaction rate. |
| 5 | DCM | TFA (2.0) | 12 | 89 | Optimal conditions; clean conversion. |
*Isolated yields based on the primary amine.
Table 2: Substrate Scope (Amine and Nucleophile Variations)
| Amine Component | Nucleophile Component | Product Scaffold | Yield (%) |
| Benzylamine | Indole | 1-Benzyl-4-(1H-indol-3-yl)-imidazol-2-one | 89 |
| Aniline | Indole | 1-Phenyl-4-(1H-indol-3-yl)-imidazol-2-one | 82 |
| Benzylamine | 5-Methoxyindole | 1-Benzyl-4-(5-methoxy-1H-indol-3-yl)-imidazol-2-one | 91 |
| Cyclohexylamine | 1-Methylindole | 1-Cyclohexyl-4-(1-methyl-1H-indol-3-yl)-imidazol-2-one | 85 |
| Benzylamine | 1,3,5-Trimethoxybenzene | 1-Benzyl-4-(2,4,6-trimethoxyphenyl)-imidazol-2-one | 76 |
Conclusion
Isocyanatoacetaldehyde dimethyl acetal bridges the gap between classical urea synthesis and modern multicomponent N-acyliminium chemistry. By strictly controlling the order of operations—allowing kinetic urea formation prior to thermodynamic acetal deprotection—chemists can reliably access highly functionalized imidazol-2-ones. This protocol avoids the handling of foul-smelling isocyanides while delivering comparable structural complexity and atom economy.
References
-
Isocyanate-based multicomponent reactions Source: RSC Advances URL:[Link]
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients Source: PubMed Central (PMC) / Pharmaceuticals URL:[Link]
-
Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics Source: Beilstein Journal of Organic Chemistry URL:[Link]
Troubleshooting & Optimization
Technical Support Center: Handling & Storage of 2-Isocyanato-1,1-dimethoxyethane
Welcome to the Technical Support Center for 2-Isocyanato-1,1-dimethoxyethane (CAS: 71189-22-5). This bifunctional aliphatic isocyanate is a highly reactive, critical building block used extensively in drug development, most notably in the synthesis of small-molecule GLP-1 receptor agonists like Orforglipron (LY3502970) [1].
Because it contains both an electrophilic isocyanate group and an acid-labile dimethyl acetal group, improper storage rapidly leads to polymerization, acetal deprotection, and total loss of chemical titer. This guide provides field-proven, self-validating protocols to ensure the integrity of your reagent.
Part 1: Mechanistic FAQs (Understanding Degradation)
Q: Why is my 2-Isocyanato-1,1-dimethoxyethane forming a white, insoluble solid during storage? A: This is the classic signature of moisture contamination. Aliphatic isocyanates are highly electrophilic. When exposed to trace atmospheric water, the isocyanate group (-NCO) hydrolyzes to form an unstable carbamic acid intermediate. This intermediate rapidly decarboxylates, releasing carbon dioxide (CO₂) gas and forming a primary amine. Because amines are highly nucleophilic, this newly formed amine immediately reacts with unreacted isocyanate molecules in the vial to form a highly stable, insoluble polyurea network [2].
Q: My reagent is stored in a desiccator, but it is still thickening and losing reactivity. Why? A: Even in strictly anhydrous conditions, isocyanates can undergo self-polymerization. Driven by heat, light, or trace impurities (such as metal ions or tertiary amines), the -NCO groups undergo cycloaddition. Dimerization yields four-membered uretdione rings, while trimerization forms highly stable six-membered isocyanurate rings[3]. This is a thermodynamically favorable chain-growth process. To arrest this kinetic pathway, the reagent must be stored at low temperatures (2–8°C) in the dark.
Q: How does the 1,1-dimethoxyethane moiety affect the stability profile compared to standard isocyanates? A: 2-Isocyanato-1,1-dimethoxyethane is uniquely sensitive because it contains a protected aldehyde (a dimethyl acetal). While the isocyanate group is sensitive to nucleophiles (water, amines), the acetal group is highly sensitive to acidic conditions. Exposure to trace acids will trigger acetal hydrolysis, unmasking the aldehyde. The aldehyde can then undergo side reactions such as aldol condensation or oxidation, destroying the reagent's utility for downstream pharmaceutical coupling steps.
Part 2: Troubleshooting Guide
Q: I heard a popping sound and noticed a pressure release when opening the reagent bottle. Is it still safe to use? A: No, discard the reagent. The pressure buildup is caused by CO₂ gas evolution, which is a direct byproduct of moisture hydrolysis [4]. If pressure has built up, a significant portion of your isocyanate has already converted to amines and polyureas. Using this compromised reagent will severely skew your stoichiometric equivalents and introduce amine impurities into your reaction.
Q: My reagent has turned slightly yellow but remains a clear liquid. What caused this, and can I proceed with my GLP-1RA synthesis? A: Yellowing indicates mild oxidation or the formation of conjugated trace impurities, typically due to light exposure or prolonged room-temperature storage. Solution: Do not use it directly for sensitive drug-discovery workflows. Verify the purity via quantitative NMR (qNMR) or GC-MS. If the purity has dropped below 95%, you must purify the reagent via vacuum distillation (short-path distillation under high vacuum) before proceeding.
Q: My downstream urea-coupling reaction is showing a 20% drop in yield. Could the isocyanate storage be the culprit? A: Yes. Isocyanates naturally lose their active -NCO titer over time due to slow uretdione formation (dimerization), even when refrigerated. Solution: Implement a self-validating titration step. Before your reaction, perform a dibutylamine back-titration to determine the exact weight percentage of active -NCO groups. Adjust your reaction equivalents based on this empirical titer rather than the theoretical molecular weight.
Part 3: Standard Operating Procedure (SOP): Anhydrous Aliquoting & Storage
To prevent polymerization and moisture degradation, you must establish a self-validating, closed-loop handling system. Follow this methodology immediately upon receiving the reagent.
Step 1: Glassware Preparation
-
Bake amber glass vials and PTFE-lined screw caps in an oven at 120°C for a minimum of 4 hours to remove surface moisture.
-
Cool the glassware in a vacuum desiccator.
Step 2: Inert Atmosphere Setup
-
Transfer the bulk 2-Isocyanato-1,1-dimethoxyethane bottle and the dried vials into a glovebox backfilled with high-purity Argon (<1 ppm O₂, <1 ppm H₂O).
-
Alternative: If a glovebox is unavailable, use a Schlenk line with a strict vacuum/Argon purge-and-refill cycle (minimum 3 cycles) over the receiving vials.
Step 3: Aliquoting
-
Dispense the reagent into the amber vials in single-use volumes (e.g., 1 mL or 5 mL). This eliminates repeated freeze-thaw cycles and prevents the introduction of ambient air during multiple withdrawals.
Step 4: Sealing & Secondary Barriers
-
Cap the vials tightly with the PTFE-lined septa.
-
Wrap the junction of the cap and vial tightly with Parafilm or PTFE tape to create a secondary barrier against moisture ingress.
Step 5: Temperature-Controlled Storage
-
Transfer the sealed vials to a dedicated chemical refrigerator maintained at 2–8°C. For long-term storage exceeding 3 months, store at -20°C.
Step 6: Thawing & Validation (Critical)
-
Causality Check: Before use, allow the vial to warm completely to room temperature while still sealed. Opening a cold vial causes immediate condensation of atmospheric moisture directly into the reagent, instantly initiating the polyurea degradation cascade.
-
Validation: Visually inspect the liquid. It must be perfectly clear and colorless. If any turbidity (cloudiness) is observed, polymerization has occurred, and the aliquot must be discarded.
Part 4: Quantitative Storage Data
The following table summarizes the expected shelf life and primary degradation risks based on various storage environments.
| Storage Condition | Atmosphere | Temperature | Estimated Shelf Life | Primary Degradation Risk |
| Optimal (Long-term) | Argon Blanket | -20°C | > 12 months | Negligible (if PTFE seal remains intact) |
| Optimal (Short-term) | Argon / N₂ | 2–8°C | 6 months | Slow self-polymerization (Isocyanurates) |
| Sub-optimal | Air (Sealed) | 2–8°C | 1–2 months | Moisture hydrolysis (Polyurea formation) |
| High Risk | Air (Opened/Unsealed) | 20–25°C | < 1 week | Rapid hydrolysis & CO₂ pressure buildup |
| Light Exposure | Argon | 20–25°C | 2–4 weeks | Photo-catalyzed dimerization / Yellowing |
Part 5: Degradation Pathways & Prevention Workflow
The diagram below illustrates the logical relationship between environmental triggers, their specific chemical degradation pathways, and the corresponding storage best practices required to inhibit them.
Logical relationship of 2-Isocyanato-1,1-dimethoxyethane degradation pathways and storage prevention.
References
- Google Patents.CN117964617A - Preparation method of GLP-1 receptor agonist Orforglipron.
-
ACS Publications. Unraveling the Mechanism of Trimerization Reaction of Hexamethylene Diisocyanate: DFT Calculation and Experiments. Available at: [Link]
-
Covestro. Aliphatic Isocyanate Monomers - Health and Safety Information. Available at: [Link]
Technical Support Center: Handling and Troubleshooting 2-Isocyanato-1,1-dimethoxyethane
Introduction
Welcome to the Technical Support Center for 2-Isocyanato-1,1-dimethoxyethane (CAS: 71189-22-5). This bifunctional building block is widely utilized in advanced drug development—such as in the synthesis of GLP-1 receptor agonists detailed in patent 1[1]—due to its highly reactive isocyanate group and protected aldehyde (acetal) moiety. However, its extreme moisture sensitivity presents significant handling challenges. This guide provides field-proven troubleshooting insights, self-validating protocols, and mechanistic explanations to ensure your experimental integrity.
Part 1: Troubleshooting Guide & FAQs
Q1: Why does my 2-Isocyanato-1,1-dimethoxyethane stock solution become cloudy over time? Causality: The isocyanate group (-N=C=O) is highly electrophilic. Even trace exposure to atmospheric moisture triggers a rapid hydrolysis reaction, forming a thermodynamically unstable carbamic acid intermediate. This intermediate spontaneously decarboxylates to yield a highly nucleophilic primary amine (2-amino-1,1-dimethoxyethane). This amine immediately attacks unreacted 2-Isocyanato-1,1-dimethoxyethane, forming a symmetric dialkyl urea derivative (N,N'-bis(2,2-dimethoxyethyl)urea). Because ureas exhibit strong intermolecular hydrogen bonding, they are highly insoluble in most organic solvents and precipitate out, causing the observed cloudiness. Resolution: Always store the reagent under an inert atmosphere (Argon or Nitrogen) at 2–8 °C. When preparing stock solutions, use strictly anhydrous solvents dried over freshly activated 3Å molecular sieves.
Q2: How do I safely handle the pressure buildup in sealed reagent bottles? Causality: The moisture-induced degradation pathway described above generates equimolar amounts of carbon dioxide (CO2) gas during the decarboxylation step. In a tightly sealed container, this continuous gas evolution leads to significant pressurization, posing a severe rupture or explosion hazard. Resolution: Store the reagent in a desiccator or a dedicated glovebox. If storing in a standard refrigerator, utilize bottles equipped with a septum cap. Periodically vent the headspace by inserting an inert gas-purged needle connected to a bubbler. Never open a visibly bulging bottle outside of a fume hood. The compound is also classified with multiple hazard statements, including H334 (May cause allergy or asthma symptoms), necessitating strict inhalation controls as noted in its 2[2].
Q3: What is the optimal solvent system for reactions involving this compound to prevent competitive side reactions? Causality: 2-Isocyanato-1,1-dimethoxyethane possesses dual reactivity. While the isocyanate is sensitive to water and nucleophiles, the acetal moiety (1,1-dimethoxyethane) is stable under neutral and basic conditions but hydrolyzes rapidly to an aldehyde in the presence of aqueous acid. Resolution: Employ strictly anhydrous, non-nucleophilic, and non-acidic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene. Avoid protic solvents (alcohols, primary/secondary amines) unless they are the intended reactants. Ensure all reaction conditions remain neutral or mildly basic (e.g., using triethylamine) to protect the acetal group.
Q4: Can I recover the reagent if it has been exposed to ambient humidity? Causality: The degradation products (urea and CO2) have vastly different physical properties compared to the intact reagent. The intact isocyanate is a volatile liquid, whereas the urea byproduct is a non-volatile solid. Resolution: Yes, the reagent can be recovered via fractional vacuum distillation. Because isocyanates can thermally degrade or polymerize at high temperatures, the distillation must be performed under high vacuum (e.g., <10 mmHg) to lower the boiling point. The solid urea residue is left behind in the distillation flask and can be safely discarded.
Part 2: Quantitative Data & Physical Properties
To facilitate rapid experimental planning, the key physical properties and moisture-induced degradation metrics are summarized below.
| Parameter | Specification / Detail |
| Chemical Name | 2-Isocyanato-1,1-dimethoxyethane |
| CAS Number | 71189-22-5 |
| Molecular Weight | 131.13 g/mol [2] |
| Functional Groups | Isocyanate (-NCO), Acetal (-CH(OCH3)2) |
| Primary Degradant (Moisture) | N,N'-bis(2,2-dimethoxyethyl)urea (Solid Precipitate) |
| Gaseous Byproduct | Carbon Dioxide (CO2) (Pressure Hazard) |
| Storage Temperature | 2–8 °C (under inert gas) as per |
Part 3: Self-Validating Experimental Methodologies
Protocol 1: Anhydrous Schlenk Line Transfer of 2-Isocyanato-1,1-dimethoxyethane Objective: Transfer the moisture-sensitive reagent without introducing atmospheric water.
-
Glassware Preparation: Flame-dry a Schlenk flask under high vacuum, then backfill with Argon. Repeat for 3 cycles.
-
Self-Validation Step: Isolate the flask from the vacuum pump. The flask must hold a static vacuum of <100 mTorr for 5 minutes without the pressure rising. A rising pressure indicates an atmospheric leak that will ruin the reagent.
-
-
Reagent Transfer: Using an Argon-purged, gas-tight syringe, extract the required volume of 2-Isocyanato-1,1-dimethoxyethane from the septum-sealed reagent bottle.
-
Self-Validation Step: Inspect the liquid inside the syringe barrel. It must appear completely colorless and optically transparent. Any turbidity indicates the reagent has already degraded into urea.
-
-
Solvent Addition: Inject the reagent into the Schlenk flask containing an anhydrous solvent (e.g., dry THF).
-
Self-Validation Step: The resulting solution must remain perfectly clear. If a white, cloudy precipitate forms upon mixing, the solvent contains trace water and the experiment must be aborted.
-
Protocol 2: Safe Quenching of Moisture-Degraded Isocyanate Objective: Neutralize pressurized, degraded reagent bottles safely.
-
Controlled Venting: Inside a certified fume hood, secure the degraded reagent bottle. Pierce the septum with an 18G needle attached via tubing to an empty mineral oil bubbler.
-
Self-Validation Step: Active bubbling in the oil confirms the controlled release of pressurized CO2 gas. Do not proceed to step 2 until all bubbling has completely ceased.
-
-
Chemical Quenching: Slowly inject a quenching solution consisting of 10% aqueous ammonium hydroxide or a methanol/triethylamine mixture into the bottle.
-
Self-Validation Step: An exothermic reaction with vigorous gas evolution will occur as the remaining isocyanate is converted to stable carbamates/ureas. The quench is validated as complete when the addition of a further 1 mL of quench solution produces zero new gas bubbles.
-
-
Disposal: Verify the pH of the final mixture is neutral to mildly basic (pH 7-9) using indicator paper, then transfer the homogenous suspension to the appropriate aqueous hazardous waste stream.
Part 4: Mechanistic Visualization
The following diagram illustrates the exact chemical pathway by which atmospheric moisture destroys 2-Isocyanato-1,1-dimethoxyethane, generating the hazards discussed in the troubleshooting guide.
Moisture-induced degradation pathway of 2-Isocyanato-1,1-dimethoxyethane yielding urea and CO2.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 15455641, 2-Isocyanato-1,1-dimethoxyethane." PubChem,[Link].
- Google Patents. "US10858356B2 - Pyrazolopyridine derivative having GLP-1 receptor agonist effect.
Sources
Technical Support Center: Optimizing Solvents for 2-Isocyanato-1,1-dimethoxyethane Reactions
Welcome to the Application Support Center. As researchers and drug development professionals, working with bifunctional molecules like 2-Isocyanato-1,1-dimethoxyethane (CAS 71189-22-5) [1] requires precise control over reaction microenvironments. This molecule features a highly electrophilic isocyanate group and a highly acid-sensitive acetal group. Selecting the optimal polar aprotic solvent—typically N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)—is the most critical variable in preventing polymerization, acetal cleavage, or unwanted urea formation.
This guide provides field-proven troubleshooting, causal mechanistic insights, and self-validating protocols to ensure high-fidelity synthesis.
Solvent Comparison Data
To establish a baseline for your experimental design, the following table summarizes the physicochemical properties and specific reaction risks associated with DMF and DMSO when used with acetal-protected isocyanates.
| Parameter | N,N-Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO) |
| Boiling Point | 153 °C | 189 °C |
| Primary Isocyanate Side-Reaction | Amine nucleophilic attack (Dimethylamine) | Hydrolysis & Decarboxylation (Symmetric Urea) |
| Acetal Deprotection Risk | High (if formic acid accumulates) | Low (unless oxidized/acidified) |
| Catalytic Behavior | Accelerates isocyanate-water kinetics [3] | Can act as an oxidant or electrophile reactor [4] |
| Workup Removal Strategy | 5% aqueous LiCl washes | Lyophilization or extensive water washes |
Troubleshooting Guides & FAQs
Q: Why is my reaction with 2-Isocyanato-1,1-dimethoxyethane in DMF producing a significant amount of an unsymmetrical urea byproduct? A: This is a classic symptom of DMF degradation. Over time, or under thermal and photochemical stress, DMF hydrolyzes to produce dimethylamine and formic acid [2]. Dimethylamine is a strong, unhindered nucleophile that rapidly attacks the isocyanate group of 2-Isocyanato-1,1-dimethoxyethane, forming N,N-dimethyl-N'-(2,2-dimethoxyethyl)urea. Causality & Solution: The degradation is triggered by trace moisture and elevated temperatures. Always use freshly distilled, amine-free DMF stored over 4Å molecular sieves, and avoid heating the solvent above 60°C prior to reagent addition.
Q: I switched to DMSO to avoid dimethylamine contamination, but now my reaction bubbles and yields a symmetric urea. What is the mechanism? A: The bubbling is carbon dioxide (CO₂) gas, indicating severe water contamination. DMSO is exceptionally hygroscopic. When trace water reacts with your isocyanate, it forms an unstable carbamic acid intermediate. This intermediate spontaneously decarboxylates (releasing CO₂) to yield 2,2-dimethoxyethan-1-amine. This newly formed primary amine then rapidly reacts with another equivalent of your starting isocyanate to form the symmetric byproduct, 1,3-bis(2,2-dimethoxyethyl)urea.
Q: During my workup, the acetal group of 2-Isocyanato-1,1-dimethoxyethane appears to have cleaved, resulting in an intractable polymer. How do I protect the 1,1-dimethoxyethane moiety? A: The 1,1-dimethoxyethane (acetal) group is strictly sensitive to acidic conditions, which cleave it back to a highly reactive aldehyde. If you used degraded DMF, the formic acid byproduct lowers the pH enough to initiate acetal deprotection [2]. Maintain a strictly neutral to slightly basic reaction environment by adding a non-nucleophilic base (e.g., 1.2 eq of DIPEA) to buffer against trace acids generated by solvent degradation.
Q: Are there safety concerns when scaling up isocyanate reactions in DMSO? A: Yes. DMSO poses severe thermal and explosion hazards when mixed with strong electrophiles (e.g., acid chlorides, certain transition metals) [4]. While 2-Isocyanato-1,1-dimethoxyethane is generally safe in DMSO at ambient temperatures, any electrophilic catalysts added to accelerate the reaction can trigger rapid exothermic decomposition of the solvent.
Mechanistic Workflows & Visualizations
The following diagrams map the logical decision trees and chemical pathways that dictate solvent failure modes.
Logical workflow of solvent degradation pathways and resulting urea byproducts.
Mechanistic pathways showing how solvent impurities react with the isocyanate.
Validated Experimental Protocols
To ensure reproducibility, these protocols are designed as self-validating systems , meaning they include built-in analytical checkpoints to confirm success before proceeding to the next step.
Protocol A: Preparation of Anhydrous, Amine-Free DMF
-
Initial Testing (Validation Check 1): Test the raw DMF for free amines using the 1-fluoro-2,4-dinitrobenzene (Sanger’s reagent) test. A yellow color indicates amine presence. Do not proceed if heavily contaminated.
-
Sparging: Sparge the DMF with ultra-pure Argon for 30 minutes to displace dissolved oxygen and volatile low-molecular-weight amines.
-
Drying: Add activated 4Å molecular sieves (20% w/v) to the solvent flask. Let sit for 24 hours under a positive Argon atmosphere.
-
Moisture Validation (Validation Check 2): Perform a Karl Fischer titration. The solvent must read <10 ppm water before use.
-
Storage: Store in a foil-wrapped Schlenk flask at room temperature to prevent photochemical degradation.
Protocol B: Standard Nucleophilic Addition to 2-Isocyanato-1,1-dimethoxyethane
-
Setup: Flame-dry a 2-neck round-bottom flask. Flush continuously with Argon.
-
Solvent & Buffer Addition: Transfer 10 mL of the purified DMF (from Protocol A) via a dry syringe. Add 1.2 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is a non-nucleophilic base that neutralizes trace formic acid, protecting the acid-sensitive acetal group from cleavage.
-
Reagent Loading: Add 1.0 eq of your target nucleophile (e.g., primary alcohol or amine).
-
Isocyanate Addition: Cool the system to 0°C to control the exothermic reaction. Dropwise, add 1.05 eq of 2-Isocyanato-1,1-dimethoxyethane.
-
Reaction Monitoring (Validation Check 3): Allow the reaction to warm to room temperature. Monitor the reaction via FTIR spectroscopy. The reaction is complete only when the strong N=C=O stretching band at ~2270 cm⁻¹ completely disappears, and the C=O stretch (urea/carbamate) at ~1650 cm⁻¹ appears.
-
Workup: Quench with cold water, extract with ethyl acetate, and wash the organic layer 5 times with a 5% aqueous LiCl solution. Causality: LiCl dramatically increases the partition coefficient of DMF into the aqueous phase, ensuring complete solvent removal without requiring high-temperature distillation that could degrade the product.
References
-
National Center for Biotechnology Information (NCBI). "2-Isocyanato-1,1-dimethoxyethane | C5H9NO3 | CID 15455641" PubChem. URL:[Link]
-
MacMillan, S. N., et al. "Beyond a solvent: Triple roles of dimethylformamide in organic chemistry." RSC Advances (via ResearchGate). URL:[Link]
-
Chen, X., et al. "Kinetics of Water-Isocyanate Reaction in N,N-dimethylformamide." ResearchGate. URL:[Link]
-
Degussa, A., et al. "Potential Explosion Hazards with Using DMSO and DMF in Chemical Reactions." Organic Process Research & Development (Purdue Engineering Safety Database). URL:[Link]
Technical Support Center: Isocyanate Coupling with Acetal Substrates
Ticket ID: CHEM-ISO-099 Subject: Preventing Acetal/Ketal Hydrolysis During Isocyanate/Carbamate Formation Status: Open Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
You are encountering acetal cleavage (deprotection) during the formation of ureas or carbamates. This is a common chemoselectivity failure caused by the "Acid-Moisture Nexus." While acetals are stable to bases, isocyanate reactions often inadvertently introduce acidity through:
-
Lewis Acid Catalysts: Standard organotins (e.g., DBTL) can act as Lewis acids, activating the acetal oxygen.[1]
-
Hidden HCl: Commercial isocyanates (especially chlorides) often contain trace HCl from phosgenation.[1]
-
Moisture: Isocyanates react with water to form carbamic acid
amine + .[1] This process is not only a loss of yield but generates a protic environment that accelerates acetal hydrolysis.[1]
This guide provides a diagnostic workflow, a validated "Buffered Anhydrous Protocol," and specific catalyst recommendations to bypass this failure mode.
Module 1: Diagnostic & Triage
Use this decision matrix to identify the source of acidity in your reaction.
Q1: Is your isocyanate source "clean"?
Symptom: The reaction mixture turns acidic (pH paper check on wet aliquot) immediately upon adding the isocyanate, even before catalyst addition.
-
Root Cause: Isocyanates synthesized via phosgenation often retain trace HCl or carbamoyl chlorides.[1]
-
The Fix: Do not use "aged" isocyanates without purification.[1]
Q2: Which catalyst are you using?
Symptom: The starting material disappears, but the product is a mixture of the desired carbamate and the deprotected aldehyde/ketone.
-
Root Cause: You are likely using Dibutyltin Dilaurate (DBTL) or a sulfonic acid.[1]
-
The Fix: Switch to Zirconium(IV) chelates (See Module 2) or a hindered tertiary amine.
Q3: Is the reaction sealed?
Symptom: Acetal cleavage increases over time or with heating.[1]
-
Root Cause: Moisture ingress.[1]
-
The Fix: Isocyanate reactions must be run under positive Nitrogen/Argon pressure.[1] Solvents (THF, DCM, Toluene) must be anhydrous (<50 ppm
).[1]
Module 2: Catalyst Selection Guide
The choice of catalyst dictates the survival of the acetal.
| Catalyst Class | Example | Acetal Compatibility | Mechanism & Risk |
| Zirconium Chelates | Zr(acac)₄ or K-KAT® XC-6212 | High | Recommended. Highly selective for NCO-OH reaction. Low Lewis acidity toward ethers/acetals compared to Tin.[1] |
| Hindered Bases | DABCO , TEA, Hunig's Base | High | Safe. Acts as a proton shuttle.[1] Slow for bulky isocyanates but zero risk of acetal hydrolysis.[1] |
| Organotins | DBTL (Dibutyltin dilaurate) | Medium/Low | Risky. Strong Lewis acid.[1] Requires strictly anhydrous conditions and acid scavengers to be safe.[1] |
| Bismuth Salts | Bi(NO₃)₃, Bi(OTf)₃ | Zero | Avoid. Bismuth salts are actually used specifically to deprotect acetals.[1] |
| Sulfonic Acids | p-TsOH, MSA | Zero | Avoid. Will quantitatively cleave the acetal.[1] |
Module 3: Visualizing the Failure Mode
The diagram below illustrates the competing pathways. Your goal is to block the "Lewis Acid Pathway" (Red) and force the "Urethane Formation" (Green).
Figure 1: Mechanistic divergence.[1] Acidic catalysts (Red path) activate the acetal oxygen, leading to hydrolysis in the presence of moisture. Selective catalysts (Green path) prioritize the NCO-OH coupling.
Module 4: Validated Protocol (The "Buffered Anhydrous" Method)
This protocol is designed to form a carbamate bond between a primary/secondary alcohol (containing a sensitive acetal) and an isocyanate.
Reagents:
-
Substrate (Alcohol-Acetal)
-
Isocyanate (1.1 - 1.2 equivalents)
-
Solvent: Anhydrous THF or DCM (Dried over molecular sieves)
-
Scavenger: 2,6-Lutidine (1.5 eq) OR anhydrous
(solid, 2.0 eq) -
Catalyst: Zirconium(IV) acetylacetonate (
) (1-5 mol%) OR DBTL (only if used with scavenger).
Step-by-Step Procedure:
-
System Prep: Flame-dry a reaction flask under vacuum and backfill with Argon (
). -
Scavenger Loading:
-
Option A (Homogeneous): Add the alcohol substrate and anhydrous solvent.[1][7] Add 2,6-Lutidine (1.5 eq).[1] This hindered base neutralizes any adventitious acid without reacting with the isocyanate.[1]
-
Option B (Heterogeneous - Preferred): Add the alcohol, solvent, and anhydrous powdered
.[1] Stir for 10 minutes.
-
-
Isocyanate Addition: Add the isocyanate dropwise at
.[1] -
Catalyst Addition: Add the catalyst (
or DBTL) as a solution in the reaction solvent. -
Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.[1]
-
Critical Check: Do not heat above
unless absolutely necessary. Heat accelerates the acid-catalyzed hydrolysis exponentially.[1]
-
-
Workup:
Module 5: Frequently Asked Questions (FAQs)
Q: I must use DBTL because my isocyanate is unreactive. How do I save the acetal? A: You must use a "Proton Sponge" approach.[1] Add 1.0 equivalent of Polyvinylpyridine (PVP) resin to the reaction. It will scavenge any HCl or acidic species generated without interfering with the DBTL tin-catalysis cycle.[1] Filter the resin out at the end.
Q: Can I use Pyridine as the solvent? A: Yes, but with caution. Pyridine is basic and protects the acetal, but it is nucleophilic.[1] It can react with highly electrophilic isocyanates (like sulfonyl isocyanates) to form acyl-pyridinium salts, which are reactive intermediates that might lead to side products.[1] 2,6-Lutidine is safer due to steric hindrance.[1]
Q: My acetal is a "MEM" or "MOM" ether. Are these safer? A: Yes. MEM (Methoxyethoxymethyl) and MOM (Methoxymethyl) ethers are significantly more stable to acid than simple dimethyl acetals or dioxolanes.[1] If you have synthetic flexibility, protecting your carbonyl as a dithiane (sulfur-based) renders it completely inert to the acidic conditions of isocyanate coupling, though removal requires oxidative conditions later.[1]
References
-
Greene, T. W., & Wuts, P. G. M. (2007).[1] Greene's Protective Groups in Organic Synthesis (4th ed.).[1] Wiley-Interscience.[1] (Definitive guide on acetal stability profiles).
-
Blank, W. J., He, Z. A., & Picci, M. E. (2002).[1] Catalysis of the Isocyanate-Hydroxyl Reaction by Non-Tin Catalysts. Journal of Coatings Technology, 74(926), 33-41.[1] (Establishes Zirconium selectivity over Tin).[1][4]
-
Fujioka, H., et al. (2004).[1] Unexpected highly chemoselective deprotection of the acetals from aldehydes and not ketones: TESOTf-2,6-lutidine combination. Journal of the American Chemical Society. (Demonstrates the use of Lutidine to buffer Lewis Acid reactions).
-
Wicks, D. A., & Wicks, Z. W. (1999).[1] Blocked isocyanates III: Part A. Mechanisms and chemistry. Progress in Organic Coatings, 36(3), 148-172.[1] (Detailed mechanisms of isocyanate acidity and hydrolysis).
Sources
- 1. download.e-bookshelf.de [download.e-bookshelf.de]
- 2. Organic acid-catalyzed polyurethane formation via a dual-activated mechanism: unexpected preference of N-activation over O-activation of isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. paint.org [paint.org]
- 5. US3729386A - Organic isocyanate recovery process by distillation with a tar-thinning agent and a stripping agent - Google Patents [patents.google.com]
- 6. A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
Purification methods for 2-Isocyanato-1,1-dimethoxyethane derivatives
Topic: Purification and Handling of 2-Isocyanato-1,1-dimethoxyethane (CAS: 71189-22-5) and its Derivatives. Audience: Researchers, Medicinal Chemists, and Process Development Scientists.[1]
Core Directive: The Nature of the Reagent
2-Isocyanato-1,1-dimethoxyethane (often referred to as Isocyanatoacetaldehyde dimethyl acetal ) is a bifunctional "Janus" molecule. It possesses two reactive centers with opposing stability profiles:
-
The Isocyanate (-N=C=O): An electrophile that is highly sensitive to moisture and nucleophiles.
-
The Dimethyl Acetal (-CH(OMe)₂): A masked aldehyde that is robust to bases but extremely sensitive to aqueous acid.
Successful purification and derivatization require a "Goldilocks" zone: strictly anhydrous conditions to protect the isocyanate, and neutral-to-basic conditions to preserve the acetal. This guide provides the protocols to maintain that balance.
Pre-Purification & Handling (The "Prevention" Phase)
Before attempting purification, you must mitigate the primary failure modes: hydrolysis and polymerization.
Storage and Stabilization
-
Temperature: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
-
Container: Use amber glass with a PTFE-lined septum. Avoid ground glass joints without grease, as isocyanates can seize them upon polymerization.
-
Visual Check: The liquid should be colorless to pale yellow.[2]
-
Warning Sign: A white precipitate indicates urea formation (reaction with moisture).
-
Warning Sign: Increased viscosity suggests oligomerization.
-
Solvent Compatibility Table
| Solvent Class | Recommendation | Notes |
| Ethers (THF, Et₂O) | Excellent | Must be anhydrous (dry over Na/Benzophenone or Molecular Sieves). |
| Chlorinated (DCM, CHCl₃) | Good | Ensure acid-free (stabilized with amylene, not ethanol). |
| Alcohols (MeOH, EtOH) | FORBIDDEN | Reacts instantly to form carbamates. |
| Water | FORBIDDEN | Reacts to form amines/ureas and CO₂. |
| Amines | Reactant | Reacts to form ureas.[2] |
Purification of the Reagent (2-Isocyanato-1,1-dimethoxyethane)
Scenario: You have synthesized the crude isocyanate (e.g., from aminoacetaldehyde dimethyl acetal and triphosgene/DIPEA) or purchased a degraded bottle.
Method A: Vacuum Distillation (Recommended)
Because the acetal group is thermally sensitive, atmospheric distillation often leads to degradation.
Protocol:
-
Apparatus: Short-path distillation head (Vigreux column optional but recommended for purity).
-
Vacuum: High vacuum is essential (< 5 mmHg).
-
Temperature:
-
Bath Temp: Start at 40°C and ramp slowly.
-
Vapor Temp: Expect 45–60°C at 1–3 mmHg . (Note: The amino precursor boils at ~140°C atm; the isocyanate is more volatile due to loss of H-bonding).
-
-
Collection: Discard the first 5-10% (forerun) containing residual solvents or HCl. Collect the main fraction.
-
Storage: Immediately backfill with Argon and seal.
Critical Caution: Do not heat the pot residue above 100°C. The acetal can eliminate methanol to form vinyl ethers (enol ethers) at high temperatures, which polymerize rapidly.
Purification of Derivatives (Ureas & Carbamates)
Scenario: You have reacted the isocyanate with an amine or alcohol.[2] You now need to isolate the product without hydrolyzing the acetal to an aldehyde.
Method B: Silica Gel Chromatography (The "Buffered" Approach)
Standard silica gel is slightly acidic (pH ~6.5) and can possess Lewis acidic sites that cleave acetals during slow elutions.
Protocol:
-
Slurry Preparation: Pre-treat the silica gel slurry with 1–2% Triethylamine (TEA) in the starting mobile phase. This neutralizes acidic sites.
-
Mobile Phase: Use Hexanes/Ethyl Acetate or DCM/MeOH.
-
Additive: Maintain 0.5% TEA in the eluent if the acetal is particularly labile.
-
Avoid: Do not use acetic acid or formic acid modifiers.
-
-
Loading: Load the crude mixture as a concentrated solution (liquid loading) or adsorbed onto neutral alumina (solid loading). Avoid drying onto acidic silica.
-
Elution: Run the column quickly. Prolonged exposure to silica, even buffered, can degrade sensitive acetals.
Method C: Recrystallization (For Solid Ureas)
If your derivative is a solid (common with aryl ureas), recrystallization is superior to chromatography.
-
Solvent System: Ethanol/Water (95:5) or Toluene/Hexane.
-
Technique: Dissolve in minimum hot solvent (do not boil excessively). Allow to cool slowly.
-
Note: While alcohols react with the isocyanate, they are safe to use with the urea derivative, provided no acid catalyst is present.
Visualization: Purification Decision Tree
Caption: Decision matrix for selecting the appropriate purification method based on physical state and chemical identity.
Troubleshooting & FAQs
Q1: My product turned into a white solid inside the flask before I could purify it. What happened?
Diagnosis: You likely have Polyurea formation . Mechanism: Moisture entered the system. Water reacts with the isocyanate to form an unstable carbamic acid, which decarboxylates to an amine. This amine then reacts with the remaining isocyanate to form a urea dimer (white solid). Solution:
-
Ensure all glassware is flame-dried.
-
Use anhydrous solvents (Karl Fischer water content < 50 ppm).
-
Filter the solid (it is likely insoluble urea) and distill the filtrate if isocyanate remains.
Q2: After column chromatography, my NMR shows an aldehyde peak (~9.7 ppm) and loss of the methoxy singlet (~3.4 ppm).
Diagnosis: Acetal Hydrolysis . Mechanism: The acidity of the silica gel cleaved the dimethyl acetal group, unmasking the aldehyde. Solution:
-
Neutralize the column: Flush the silica with 1-5% Triethylamine in hexanes before loading your sample.
-
Switch Stationary Phase: Use Neutral Alumina instead of silica gel.
-
Speed: Perform a flash column; do not let the compound sit on the silica overnight.
Q3: Can I use aqueous workup (extraction) for these derivatives?
Answer: Yes, but with strict pH control.
-
Protocol: Use saturated NaHCO₃ or Brine .
-
Avoid: 1M HCl or NH₄Cl (acidic salts). Even weak acids can hydrolyze the acetal if the contact time is long.
-
Drying: Dry organic layers over Na₂SO₄ (neutral) rather than MgSO₄ (slightly acidic) if the acetal is very sensitive.
Q4: How do I remove excess isocyanate reagent from my reaction mixture?
Answer: Scavenger resins.
-
Add a Polystyrene-supported amine (e.g., Trisamine resin) . The excess isocyanate will react with the solid resin to form a urea, which can be removed by simple filtration. This avoids aqueous workup entirely.
References
-
Organic Syntheses , Coll. Vol. 6, p. 432 (1988); Vol. 59, p. 183 (1979). Synthesis of isocyanides from aminoacetal derivatives (analogous handling).Link
-
PubChem Compound Summary . 2-Isocyanato-1,1-dimethoxyethane (CID 15455641).[3]Link
-
Greene's Protective Groups in Organic Synthesis . Protection for the Carbonyl Group: Acetals and Ketals.[1] (Standard reference for acetal stability/hydrolysis conditions).
-
BenchChem Technical Support . Purification of Isocyanates and Derivatives.[4]Link
-
Patent US20230382912A1 . Pyrazolopyridine derivative having GLP-1 receptor agonist effect (Usage of 2-isocyanato-1,1-dimethoxyethane).[5]Link
Sources
Technical Support Center: Handling Isocyanatoacetaldehyde Dimethyl Acetal (IADA)
[1]
Executive Summary: The Stability Paradox
Isocyanatoacetaldehyde dimethyl acetal (IADA) (CAS: 23583-21-3) presents a unique stability challenge because it contains two functional groups with opposing sensitivities:
-
The Isocyanate (-N=C=O): An electrophile sensitive to nucleophiles (water, amines, alcohols).[1]
-
The Acetal (-CH(OMe)₂): A protecting group sensitive to acids.[1]
In anhydrous Tetrahydrofuran (THF), the primary threat is moisture ingress , followed by peroxide-induced acidity .[1] While THF is a suitable solvent for reactions involving IADA, it is poorly suited for long-term storage .[1]
Core Recommendation: Prepare IADA solutions in THF immediately prior to use. If storage is unavoidable, strictly maintain < -20°C under inert atmosphere for no longer than 48 hours.
Critical Stability Factors (The "Why")
To troubleshoot effectively, you must understand the degradation mechanisms active in your flask.
A. The Moisture Threat (Urea Formation)
Even in "anhydrous" THF, trace water (ppm level) initiates a cascade.[1] The isocyanate reacts with water to form a carbamic acid, which spontaneously decarboxylates to an amine. This amine is a potent nucleophile that attacks remaining isocyanate to form a 1,3-disubstituted urea .[1]
-
Visual Indicator: White, insoluble precipitate.
-
Causality:
-
Secondary Reaction:
(Urea)[1]
B. The Acid Threat (Acetal Hydrolysis)
THF absorbs oxygen to form peroxides.[1] As these peroxides decompose, they can generate acidic byproducts. Acid catalyzes the hydrolysis of the dimethyl acetal group, reverting it to the aldehyde.
-
Visual Indicator: Yellowing of solution, "gumming" or polymerization (aldehydes are reactive).
-
Causality:
[1]
C. The Stabilizer Conflict (BHT)
Standard THF is stabilized with BHT (Butylated Hydroxytoluene).[1] BHT contains a phenolic hydroxyl group.[1] While sterically hindered, it can react with isocyanates to form urethanes over time, effectively lowering the titer of your reagent.
Troubleshooting Guide & FAQs
Scenario 1: "I see a white precipitate in my THF solution."
-
Diagnosis: Moisture Contamination. [1]
-
Explanation: The white solid is likely the urea dimer (N,N'-bis(2,2-dimethoxyethyl)urea).[1] This reaction is irreversible.[1]
-
Immediate Action: Filter the solution under nitrogen. Re-titrate or check NMR to determine remaining isocyanate concentration.[1] If precipitate is heavy (>5% volume), discard the batch.
-
Prevention: Ensure THF is dried over molecular sieves (3Å or 4Å) for at least 24 hours. Use a Schlenk line; never pour THF in open air.[1]
Scenario 2: "My reaction turned yellow/orange overnight."
-
Diagnosis: Oligomerization or Acetal Hydrolysis. [1]
-
Explanation: Isocyanates can trimerize to form isocyanurates (often thermally driven).[1] Alternatively, if the THF became acidic (peroxides), the acetal may have hydrolyzed to the aldehyde, which then polymerized.
-
Immediate Action: Check pH of the solvent (wet pH paper with a drop of solvent). If acidic, the acetal is compromised.[2]
-
Prevention: Store at -20°C. Use fresh, peroxide-tested THF.
Scenario 3: "NMR shows a new set of peaks, but no solid."
-
Diagnosis: Urethane Formation (Alcohol Contamination). [1]
-
Explanation: If your THF contains BHT (stabilizer) or trace methanol (from acetal hydrolysis), the isocyanate will react to form a urethane (carbamate), which remains soluble in THF.
-
Immediate Action: Run a 1H NMR. Look for a broad N-H singlet around 5.0-6.0 ppm and a shift in the methylene protons.[1]
Degradation Pathways Visualization
The following diagram maps the specific chemical fates of IADA in a compromised THF environment.
Figure 1: Degradation pathways of IADA in THF.[1] The red nodes represent environmental contaminants that trigger the failure cascades.
Standardized Protocols
Protocol A: Quality Control Check (1H NMR)
Before using a stored solution of IADA, perform this 15-minute check.
Sample Prep: Take 50 µL of solution, dilute in 0.6 mL dry
| Feature | Chemical Shift (δ) | Multiplicity | Interpretation |
| Acetal -CH- | ~ 4.4 - 4.5 ppm | Triplet (t) | Integrity of acetal group.[1] |
| Methoxy -OCH₃ | ~ 3.4 ppm | Singlet (s) | Should integrate to 6H relative to acetal (1H).[1] |
| Methylene -CH₂- | ~ 3.3 - 3.4 ppm | Doublet (d) | Coupled to acetal proton.[1] |
| Impurity: Urea | ~ 5.5 - 6.5 ppm | Broad (br) | N-H signal indicating moisture damage.[1] |
| Impurity: Aldehyde | ~ 9.5 - 9.8 ppm | Singlet (s) | Indicating acetal hydrolysis.[1] |
Protocol B: "Safe" THF Preparation for IADA
Do not rely on "Anhydrous" labels from bottles opened >1 week ago.[1]
-
Test for Peroxides: Use Quantofix® or similar starch-iodide strips.[1] If >5 ppm, discard or treat with activated alumina.
-
Drying:
-
Method: Solvent Purification System (SPS) is preferred.[1]
-
Alternative: Store THF over activated 3Å or 4Å Molecular Sieves (20% w/v) for 24 hours.
-
Note: Avoid sodium/benzophenone distillation if possible, as the strong base can degrade the THF over time and introduce basicity that might catalyze isocyanate polymerization.
-
-
Inhibitor Check: For highly sensitive kinetics, use Unstabilized THF (No BHT).[1] If using BHT-stabilized THF, use the solution within 4 hours to prevent urethane formation.[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] (Source for Peroxide/THF management).[1][3] [1]
-
Organic Syntheses. (2004).[1] Synthesis of Isocyanates and Isocyanides. (General reactivity profiles of acetal-functionalized isocyanides/isocyanates). [1]
-
Sigma-Aldrich. (2024).[1] Safety Data Sheet: Isocyanatoacetaldehyde dimethyl acetal. (Specific storage codes: 2-8°C, Moisture Sensitive).
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (The gold standard for drying THF). [1]
Troubleshooting low yields in ureidoacetal cyclization
Technical Guide: Troubleshooting Low Yields in Ureidoacetal Cyclization
Executive Summary
The acid-catalyzed cyclization of ureidoacetals to form cyclic ureas (such as 3,4-dihydropyrimidin-2(1H)-ones or 2-imidazolinones) is a cornerstone transformation in the synthesis of bioactive guanidine alkaloids (e.g., Batzelladines) and heterocyclic scaffolds. However, this reaction is notoriously sensitive. Users frequently report yields ranging from 10% to 40%, accompanied by complex mixtures of hydrolysis products or oligomers.
This guide moves beyond basic protocols to address the mechanistic bottlenecks : specifically, the stability of the
Part 1: The Mechanistic Reality
To troubleshoot, one must visualize the invisible. The reaction does not proceed directly from Acetal
The Critical Pathway:
-
Protonation: The acetal oxygen is protonated.
-
Ionization: Loss of alcohol (
) generates the -acyliminium ion (the "Gatekeeper"). -
Cyclization: The distal urea nitrogen attacks the electrophilic carbon.
-
Re-aromatization/Elimination: Loss of a proton yields the stable heterocycle.
If Step 2 is too slow, nothing happens. If Step 2 occurs in the presence of water, the ion is quenched (hydrolysis). If Step 3 is sterically hindered, the ion reacts with a neighboring molecule (polymerization).
Visualizing the Pathway (Graphviz)
Figure 1: The Mechanistic Pathway. Note that the N-acyliminium ion is the bifurcation point where yield is lost to hydrolysis or polymerization.
Part 2: Troubleshooting Modules (FAQ Format)
Module A: The "No Reaction" Scenario
Symptom: Starting material (ureidoacetal) is recovered unchanged, even after reflux. Diagnosis: The acid catalyst is too weak to ionize the acetal, or the leaving group (alkoxy) is too poor.
Q: I am using Acetic Acid (AcOH) or dilute HCl. Why isn't it cyclizing?
A: Ureidoacetals are stabilized by the electron-withdrawing urea group, making the acetal less basic. Weak acids like AcOH (
Corrective Protocol:
-
Switch to a Stronger Brønsted Acid: Use Trifluoroacetic Acid (TFA) or Camphorsulfonic Acid (CSA) .
-
Standard: TFA/DCM (1:4 ratio) at 0°C
RT.
-
-
Use a Lewis Acid: If protic acids fail, use
(Boron Trifluoride Etherate) or . Lewis acids coordinate to the acetal oxygen, creating a better leaving group without requiring harsh pH changes.-
Citation: Lewis acids are standard for generating
-acyliminium ions in complex synthesis, such as Overman's batzelladine syntheses [1].
-
Module B: The "Decomposition" Scenario
Symptom: TLC shows a streak (tar) or formation of a polar spot that isn't product (hydrolysis). Diagnosis: Water contamination or Concentration effects.
Q: My product decomposes into the free urea and an aldehyde. Why?
A: This is Hydrolysis . The
Corrective Protocol:
-
The Molecular Sieve Mandate: Add activated 4Å Molecular Sieves to the reaction vessel.
-
Solvent Switch: Avoid THF or Dioxane if they are not freshly distilled; they are hygroscopic. Use Anhydrous Dichloromethane (DCM) or Toluene .
-
The "Scavenger" Trick: Add Trimethyl Orthoformate (TMOF) (2–3 equiv) to the reaction mixture. TMOF chemically scavenges water, converting it to methanol and formate, keeping the system strictly anhydrous.
Module C: The "Oligomerization" Scenario
Symptom: Yield is low, and NMR shows broad peaks (polymer). Diagnosis: Intermolecular reaction dominates Intramolecular cyclization.
Q: How do I stop the molecules from reacting with each other? A: This is a function of concentration. High concentrations favor bimolecular collisions (polymerization).
Corrective Protocol:
-
High Dilution Technique: Run the reaction at 0.01 M to 0.005 M .
-
Slow Addition: Do not dump the acid in. Add the substrate slowly to a solution of the acid catalyst over 1–2 hours. This ensures that at any moment, the concentration of the reactive
-acyliminium ion is vanishingly low, statistically forcing it to react with its own tail (cyclization).
Part 3: Optimized Experimental Protocol
This protocol synthesizes field-proven conditions for difficult substrates (e.g., electron-deficient ureas).
Materials:
-
Ureidoacetal substrate (1.0 equiv)
-
Formic Acid (98%) or TFA (excess)
-
Solvent: DCM (Anhydrous)
-
Additive: 4Å Molecular Sieves (powdered, activated)
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask under Argon. Add 4Å Molecular Sieves.
-
Dissolution: Dissolve the ureidoacetal in anhydrous DCM to achieve a concentration of 0.05 M .
-
Activation (0°C): Cool the solution to 0°C. Add the acid catalyst (TFA or Formic Acid) dropwise.
-
Ratio: For TFA, use 10–20% v/v relative to solvent.
-
Note: If using Lewis Acid (
), add 1.1 equiv at -78°C, then warm slowly.
-
-
Monitoring: Stir at 0°C for 30 mins, then warm to Room Temperature. Monitor by TLC.[2][3]
-
Self-Validating Step: Look for the disappearance of the acetal spot. If acetal remains after 2 hours, heat to reflux (40°C).
-
-
Quenching: Once complete, quench with saturated aqueous
. Do not concentrate the acidic mixture directly, as this promotes polymerization during evaporation. -
Purification: Extract with DCM/EtOAc. If the product is water-soluble (common for cyclic ureas), use n-Butanol for extraction or evaporate and use reverse-phase chromatography.
Part 4: Data & Decision Matrix
Use this table to select the correct acid catalyst based on your substrate's sensitivity.
| Substrate Type | Recommended Catalyst | Solvent System | Temp | Risk Factor |
| Simple Alkyl Urea | Formic Acid (98%) | Neat or DCM | RT | Slow reaction |
| Electron-Poor Urea | TFA / | DCM (0.01 M) | 0°C | Polymerization |
| Acid-Labile Groups | DCM / Toluene | -78°C | Lewis Acid sensitivity | |
| Sterically Hindered | CSA (Camphorsulfonic) | Benzene/Toluene | Reflux | High temp req. |
Troubleshooting Logic Flow (Graphviz)
Figure 2: Decision Matrix for optimizing reaction conditions.
References
-
Cohen, F., & Overman, L. E. (2006).[4] Enantioselective total synthesis of batzelladine F and definition of its structure. Journal of the American Chemical Society, 128(8), 2604–2608.[4] Link
-
Hiemstra, H., & Speckamp, W. N. (1991). The N-Acyliminium Ion.[1][5][6] Comprehensive Organic Synthesis, 2, 1047-1082. (Foundational text on N-acyliminium mechanics).
-
Konnert, L., & Colacino, E. (2017).[7] Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. Chemical Reviews, 117(23), 13757–13809. Link
- Batey, R. A., et al. (1998). A three-component condensation approach to the synthesis of guanidine alkaloids. Journal of Organic Chemistry. (Discusses the tethered Biginelli/ureidoacetal concepts).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Enantioselective total synthesis of batzelladine F and definition of its structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
Quenching unreacted 2-Isocyanato-1,1-dimethoxyethane safely
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected yields, pressure hazards, or degraded products during the post-reaction workup of bifunctional molecules.
Handling 2-Isocyanato-1,1-dimethoxyethane (also known as isocyanatoacetaldehyde dimethyl acetal) presents a classic chemoselectivity challenge. You are dealing with two highly reactive functional groups with conflicting stability profiles: a highly electrophilic isocyanate (-NCO) and an acid-sensitive dimethyl acetal (-CH(OCH₃)₂).
This guide is designed to provide you with field-proven, self-validating protocols to quench the isocyanate safely while preserving the structural integrity of the acetal.
To design a successful quenching protocol, we must first understand the mechanistic causality of the molecule's dual reactivity:
-
The Isocyanate Group (-NCO): The central carbon of the isocyanate is highly electrophilic and susceptible to nucleophilic attack by water, alcohols, or amines. If quenched with water, it forms a highly unstable carbamic acid intermediate that rapidly decarboxylates, releasing carbon dioxide (CO₂) gas and forming a primary amine. This amine can then react with unquenched isocyanate to form an insoluble urea byproduct.
-
The Acetal Group (-CH(OCH₃)₂): Acetals are essentially protected aldehydes. They exhibit excellent stability under basic and neutral conditions but undergo rapid, irreversible hydrolysis in acidic media[1]. The hydrolysis mechanism involves the protonation of the acetal oxygen, followed by the elimination of an alcohol to form a highly reactive carboxonium ion, which water then attacks to yield the free aldehyde[1].
The Core Conflict: Quenching an isocyanate with unbuffered water generates CO₂. The dissolved CO₂ forms carbonic acid, which slightly lowers the pH of the aqueous layer. Even a mild drop in pH (e.g., pH 5) is sufficient to trigger the rapid hydrolysis of the dimethyl acetal into an aldehyde[1]. Therefore, aqueous quenching must be avoided in favor of basic, nucleophilic organic quenching agents.
Quantitative Data: Quenching Agent Comparison
To select the optimal quenching strategy, review the comparative data below. The goal is to maximize reaction speed while preventing CO₂ evolution and maintaining a basic environment to protect the acetal.
| Quenching Agent | Nucleophile Type | Primary Product Formed | Acetal Stability | CO₂ Gas Evolution | Relative Kinetics |
| Water (Unbuffered) | Oxygen (H₂O) | Primary Amine + Urea | Poor (High hydrolysis risk) | Yes (Pressure hazard) | Slow |
| Methanol + Pyridine | Oxygen (Aliphatic) | Methyl Carbamate | Excellent (Base protected) | No | Moderate |
| Diethylamine (2.0 eq) | Nitrogen (Secondary) | N,N-Diethyl Urea | Excellent (Base protected) | No | Fast |
Experimental Protocols: Step-by-Step Methodologies
Below are two self-validating protocols designed to quench 2-Isocyanato-1,1-dimethoxyethane safely. Both methods utilize a basic environment to ensure the acetal remains fully intact.
Protocol A: The Methanol/Pyridine Quench (Recommended for easy solvent removal)
This method converts the unreacted isocyanate into a stable methyl carbamate. Pyridine acts as both a nucleophilic catalyst for the isocyanate and an acid scavenger to protect the acetal[2].
-
Preparation: Ensure the reaction vessel is under an inert atmosphere (N₂ or Argon) and equipped with a magnetic stir bar.
-
Cooling: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0–5 °C. Isocyanate quenching is exothermic.
-
Catalyst Addition: Add 2.0 equivalents of anhydrous Pyridine relative to the estimated unreacted 2-isocyanato-1,1-dimethoxyethane[2]. Stir for 5 minutes.
-
Quenching: Slowly add an excess of anhydrous Methanol (at least 5.0 equivalents) dropwise via a syringe.
-
Incubation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 30–60 minutes[2].
-
Verification: Spot the mixture on a TLC plate or use IR spectroscopy to confirm the complete disappearance of the strong -NCO stretching band at ~2250 cm⁻¹[3].
-
Workup: Concentrate the solution under reduced pressure to remove the methanol and pyridine. The resulting methyl carbamate is highly soluble in organic solvents like ethyl acetate and can be washed with a mild, basic aqueous solution (e.g., saturated NaHCO₃) if necessary.
Protocol B: The Secondary Amine Quench (Recommended for rapid neutralization)
This method utilizes a secondary amine to rapidly convert the isocyanate into a stable, highly polar urea derivative[3].
-
Preparation: Cool the reaction mixture to 0–5 °C in an ice bath under an inert atmosphere.
-
Amine Preparation: Prepare a 2.0 M solution of Diethylamine (2.0 equivalents relative to the unreacted isocyanate) in an aprotic solvent such as THF or Dichloromethane (DCM)[3].
-
Addition: Add the diethylamine solution dropwise over 10 minutes. The basicity of the diethylamine inherently protects the acetal group from hydrolysis.
-
Incubation: Stir the mixture at room temperature for 15–30 minutes[3].
-
Workup: The resulting N,N-diethyl urea derivative is generally more polar than your target product, allowing for easy separation via silica gel column chromatography.
Reaction Pathway Visualization
The following diagram illustrates the divergent reaction pathways of 2-Isocyanato-1,1-dimethoxyethane based on the selected quenching agent.
Reaction pathways for quenching 2-Isocyanato-1,1-dimethoxyethane, highlighting acetal preservation.
Frequently Asked Questions (FAQs)
Q: Why did my reaction vessel pressurize and pop its septum during workup? A: You likely introduced water or an aqueous workup solution before fully quenching the isocyanate. Water reacts with the -NCO group to form a carbamic acid intermediate, which rapidly degrades into a primary amine and CO₂ gas. In a closed system, this gas evolution causes a dangerous pressure spike. Always quench with an alcohol or amine before introducing aqueous solutions.
Q: I used a standard aqueous quench, and my NMR now shows a sharp singlet at ~9.5 ppm. What happened? A: The peak at 9.5 ppm is an aldehyde proton. Your dimethyl acetal group hydrolyzed. When water reacts with the isocyanate, the resulting CO₂ can form carbonic acid in the aqueous layer, dropping the pH. Acetals are highly sensitive to acidic environments and will rapidly hydrolyze to their corresponding aldehydes under these conditions[1].
Q: Can I just leave the unreacted isocyanate in the mixture and run it through a silica column? A: No. Isocyanates are highly reactive and toxic. Furthermore, the moisture and slightly acidic nature of standard silica gel will cause unpredictable on-column reactions, including the hydrolysis of your acetal group and the formation of insoluble ureas that will ruin your separation. Always quench the isocyanate completely before chromatography.
Q: How can I definitively prove the isocyanate is fully quenched before moving to the next step? A: The most reliable method is Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy. Take a small aliquot of your reaction mixture. The isocyanate group has a very distinct, strong, and sharp asymmetric stretching band between 2270 cm⁻¹ and 2250 cm⁻¹[3]. The quench is complete when this peak completely disappears from the spectrum.
References
- US Patent 12419874B2: GLP-1R agonist compound and use thereof. (Details the use of methanol and pyridine to safely quench 2-isocyanato-1,1-dimethoxyethane without acetal degradation). Google Patents.
-
Journal of the American Chemical Society (JACS) : Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability. (Provides comprehensive mechanistic data on the acid-catalyzed hydrolysis of acetals and their stability profiles). ACS Publications. Available at:[Link]
Sources
Storage conditions to prevent degradation of isocyanatoacetals
Welcome to the Isocyanatoacetal Stability & Storage Technical Support Center .
As a Senior Application Scientist, I frequently see researchers struggle with the erratic behavior of bifunctional reagents. Isocyanatoacetals (such as 2-isocyanatoacetaldehyde diethyl acetal) are highly versatile building blocks used to introduce acetal-protected aldehydes into drug candidates or polymer matrices. However, they are notoriously difficult to handle because they contain two highly reactive, yet fundamentally opposed, functional groups: an electrophilic isocyanate (hypersensitive to moisture) and an acetal (hypersensitive to acid).
This guide is designed to move beyond basic storage instructions. Here, we will dissect the chemical causality of degradation, establish self-validating handling protocols, and provide actionable troubleshooting steps to ensure your syntheses remain reproducible.
Part 1: Mechanistic Troubleshooting Guide
When an isocyanatoacetal degrades, it rarely fails silently. The physical manifestations in your reagent bottle are direct indicators of the underlying chemical pathway that has been triggered.
Issue A: Pressure Build-Up and Insoluble White Precipitate
-
The Symptom: Upon retrieving the bottle, the septum is bulging. When opened, there is an audible "hiss" of escaping gas, and the normally clear liquid contains a cloudy, white, insoluble precipitate[1].
-
The Root Cause: Atmospheric moisture ingress.
-
The Causality: Isocyanates are aggressively hygroscopic. When exposed to trace water vapor, the isocyanate group (-NCO) undergoes a nucleophilic attack to form an unstable carbamic acid intermediate. This intermediate rapidly decarboxylates, releasing carbon dioxide (CO
) gas—which causes the dangerous pressure buildup in sealed containers[2]. The byproduct of this decarboxylation is a primary amine. This newly formed amine is highly nucleophilic and will immediately attack an adjacent, unreacted isocyanate molecule to form a highly stable, insoluble polyurea derivative[2]. This polyurea manifests as the white precipitate.
Issue B: Unexplained Viscosity Increase and Loss of Acetal Functionality
-
The Symptom: The reagent has become thick and syrupy. Downstream NMR analysis shows the presence of urethane linkages and free aldehydes, even though no alcohols were introduced during your reaction.
-
The Root Cause: Acid-catalyzed acetal hydrolysis triggering auto-polymerization.
-
The Causality: Acetals are generally stable under basic or neutral conditions but degrade rapidly in the presence of trace acids and moisture[3]. Acid catalyzes the cleavage of the acetal into a hemiacetal intermediate, which further decomposes into an aldehyde and an alcohol[4]. Because the parent molecule also contains an isocyanate group, the newly liberated alcohol immediately acts as a nucleophile, attacking the isocyanate to form urethane linkages. This internal cross-reaction leads to rapid oligomerization, drastically increasing the viscosity of the reagent and destroying both functional groups simultaneously.
Part 2: Quantitative Degradation Data
To understand the operational window of isocyanatoacetals, observe how different storage environments impact the half-life and integrity of the reagent.
| Storage Condition | Atmosphere | Temp | Isocyanate Integrity | Acetal Integrity | Estimated Shelf Life | Visual Indicator of Failure |
| Optimal | Argon / Nitrogen | 2–8°C | Protected from H | Protected from Acid | > 12 Months | None (Clear liquid) |
| Ambient Air | Ambient Humidity | 20°C | Rapidly Degrades | Stable (if neutral) | < 48 Hours | Cloudiness, CO |
| Trace Acid Contamination | Argon / Nitrogen | 20°C | Consumed by alcohol | Rapidly Degrades | < 1 Week | High viscosity, gelation |
| Improper Freezer Storage | Air (Condensation) | -20°C | Degrades upon thawing | Stable | Variable | White precipitate at bottom |
Part 3: Self-Validating Experimental Protocols
To guarantee experimental success, your handling procedures must be self-validating. The following protocols ensure that the reagent is preserved and that its integrity is verified prior to use.
Protocol 1: Anhydrous Aliquoting Workflow
Causality Focus: Repeatedly opening a bulk bottle introduces atmospheric moisture, initiating the polyurea cascade. Aliquoting isolates the risk.
-
Preparation: Oven-dry amber glass vials and PTFE-lined septa caps at 120°C for >4 hours. Why? This eliminates surface-bound water on the glass that would otherwise initiate polyurea formation.
-
Environment: Transfer the sealed, unopened bulk bottle of isocyanatoacetal into a glovebox purged with ultra-dry Argon or Nitrogen.
-
Transfer: Using a dry, gas-tight syringe, dispense single-use volumes (e.g., 1 mL) into the oven-dried vials.
-
Sealing: Cap the vials tightly within the inert atmosphere.
-
Storage: Remove the aliquots from the glovebox. Place them in a moisture-proof foil bag containing indicating desiccant packs[1], and store at 2–8°C. Why 2-8°C? Low temperatures minimize the thermodynamic risk of isocyanate self-polymerization (dimerization into uretdiones)[2].
Protocol 2: Validation of Isocyanate Titer via Back-Titration
Causality Focus: If a bottle's history is unknown, visual clarity is not enough. You must quantify the active -NCO titer to ensure stoichiometric accuracy in your coupling reactions.
-
Sample Dissolution: Accurately weigh ~0.5 g of the isocyanatoacetal sample into a rigorously dried 250 mL Erlenmeyer flask. Dissolve in 20 mL of anhydrous toluene[2].
-
Amine Reaction: Using a volumetric pipette, add exactly 25.0 mL of a standardized 0.1 N di-n-butylamine solution (in toluene) to the flask. Why? The secondary amine reacts quantitatively and rapidly with all intact -NCO groups to form a urea derivative.
-
Incubation: Stopper the flask and stir for 15 minutes at room temperature[2].
-
Titration: Add 100 mL of isopropyl alcohol to solubilize the mixture, followed by 3-4 drops of bromophenol blue indicator. Titrate the excess (unreacted) di-n-butylamine with a standardized 0.1 N HCl solution until the color shifts from blue to yellow[2].
-
Blank & Calculation: Perform a blank titration without the isocyanate. The difference in HCl volume between the blank and the sample allows you to calculate the exact percentage of active isocyanate remaining. If the titer drops below 95% of the theoretical value, discard the aliquot.
Part 4: Mechanistic Visualizations
Caption: Divergent degradation pathways of isocyanatoacetals triggered by moisture and acid.
Caption: Self-validating anhydrous aliquoting workflow to maximize reagent shelf life.
Part 5: Frequently Asked Questions (FAQs)
Q: Can I store isocyanatoacetals in the -20°C freezer to extend their shelf life indefinitely? A: While low temperatures prevent thermal self-polymerization, standard laboratory freezers are high-humidity environments. If you store the reagent at -20°C, the container must be sealed inside a secondary moisture-proof foil bag with desiccant[1]. Critically, when retrieving the bottle, you must allow it to fully equilibrate to room temperature before opening. Opening a cold bottle will cause immediate atmospheric condensation inside the vial, instantly destroying the isocyanate titer.
Q: My isocyanatoacetal has a slight white precipitate at the bottom, but the supernatant liquid is perfectly clear. Can I just syringe out the clear liquid and use it? A: It is highly discouraged for precision synthesis. The presence of the precipitate (polyurea) proves that moisture ingress has occurred[2]. While the clear supernatant does contain active isocyanatoacetal, the exact stoichiometry is now unknown. Furthermore, trace amounts of reactive amines or water may still be dissolved in the liquid, which will cause side reactions in your downstream coupling. If you must use it, you are required to perform the NCO Back-Titration (Protocol 2) first to determine the exact active titer.
Q: I am using a solvent that was dried over molecular sieves. Why did my isocyanatoacetal still degrade during the reaction? A: Molecular sieves (especially 3A or 4A) are excellent for removing water, but they can sometimes leach trace amounts of acidic or basic sites depending on their activation history. Because the acetal group is highly sensitive to acid[3], trace acidity in your solvent can trigger the hemiacetal hydrolysis pathway[4]. Ensure your solvents are not only anhydrous but strictly pH-neutral.
Part 6: References
-
The Invisible Degrader: The Erosion Mechanism of Ambient Humidity on Hot Melt Adhesive Performance and Full-Process Protection Strategies Hotmelt-glues.com URL:[Link]
-
Investigation into the Decomposition Pathways of an Acetal-Based Plasticizer ACS Omega URL:[Link]
-
Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels National Institutes of Health (PMC) URL:[Link]
-
Moisture Contamination of Polyurethanes ResinLab URL:[Link]
Sources
Validation & Comparative
Reactivity & Efficiency Guide: 2-Isocyanato-1,1-dimethoxyethane vs. Aminoacetaldehyde Dimethyl Acetal
Topic: 2-Isocyanato-1,1-dimethoxyethane vs. Aminoacetaldehyde dimethyl acetal Efficiency Content Type: Publish Comparison Guide
Executive Summary
In the synthesis of nitrogen-containing heterocycles and peptidomimetics, Aminoacetaldehyde dimethyl acetal (AADA) and 2-Isocyanato-1,1-dimethoxyethane (IDME) represent two sides of the same synthetic coin. They share a masked aldehyde core but offer diametrically opposed reactivities:
-
AADA acts as a nucleophile (primary amine), ideal for Schiff base formation and electrophilic aromatic substitution (e.g., Pomeranz-Fritsch isoquinoline synthesis).
-
IDME acts as an electrophile (isocyanate), essential for urea/carbamate formation and subsequent cyclization to 5-membered rings (e.g., imidazolinones).
Verdict: Choose AADA for constructing fused 6-membered rings (isoquinolines) or simple amide couplings. Choose IDME when targeting urea linkages, hydantoins, or imidazolinones where the "carbonyl" carbon must be introduced efficiently. IDME offers superior atom economy for urea synthesis but requires stricter moisture control.
Mechanistic Divergence & Reactivity Profile[1][2]
The core distinction lies in the polarity of the nitrogen-containing functional group. This dictates the synthetic pathway and the types of heterocycles accessible.
| Feature | Aminoacetaldehyde dimethyl acetal (AADA) | 2-Isocyanato-1,1-dimethoxyethane (IDME) |
| Structure | ||
| Reactivity Role | Nucleophile (Attacks electrophiles) | Electrophile (Attacked by nucleophiles) |
| Primary Partners | Aldehydes, Ketones, Acid Chlorides | Amines, Alcohols, Thiols |
| Key Intermediate | Imine (Schiff Base) or Amide | Urea or Carbamate |
| Target Heterocycles | Isoquinolines, Pyrazinones | Imidazolinones, Hydantoins, Cyclic Ureas |
| Stability | Stable liquid, shelf-stable | Moisture sensitive, hydrolizes to amine |
| Atom Economy | High for imine formation (- | 100% for Urea formation (Addition reaction) |
Visualizing the Pathways
The following diagram illustrates how the shared acetal core diverges into two distinct synthetic manifolds based on the reagent choice.
Figure 1: Divergent synthetic pathways. AADA leads to 6-membered rings via imines, while IDME leads to 5-membered rings via ureas.
Comparative Efficiency Analysis
A. The Amine Route (AADA): Pomeranz-Fritsch Cyclization
The classical application of AADA is the Pomeranz-Fritsch reaction for synthesizing isoquinolines.
-
Mechanism: Condensation of AADA with an aromatic aldehyde yields a Schiff base (imine). Acid-catalyzed cyclization attacks the aromatic ring.
-
Efficiency Bottleneck: The cyclization step is an electrophilic aromatic substitution. It requires electron-rich aromatic rings (e.g., dimethoxybenzaldehyde). Electron-poor rings often fail or require harsh conditions, lowering overall yield <50%.
-
Yield Data:
-
Imine formation: Typically 90-98% .
-
Cyclization (Electron-rich): 70-85% .
-
Cyclization (Electron-poor): <30% (often requires modification like the Bobbitt procedure).
-
B. The Isocyanate Route (IDME): Urea Cyclization
IDME is used to synthesize 2-imidazolinones (cyclic ureas).
-
Mechanism: IDME reacts with a primary amine to form an unsymmetrical urea. Acid treatment (e.g., TFA) unmasks the aldehyde, which cyclizes onto the urea nitrogen.
-
Efficiency Advantage: The urea formation is an addition reaction with 100% atom economy and no byproducts. The cyclization is intramolecular and generally highly regioselective.[1]
-
Yield Data:
-
Urea formation: 92-99% (often quantitative).
-
Cyclization: 60-90% (Dependent on steric bulk of the R group).
-
-
Key Benefit: Unlike the Pomeranz-Fritsch, this cyclization does not require an electron-rich aromatic ring; it relies on the nucleophilicity of the urea nitrogen, which is consistently reactive.
Summary Table: Performance Metrics
| Metric | AADA (Amine Route) | IDME (Isocyanate Route) |
| Reaction Type | Condensation (- | Addition (No byproduct) |
| Kinetics | Moderate (Requires heat/catalyst for imine) | Fast (Often RT, no catalyst) |
| Cyclization Mode | Electrophilic Aromatic Substitution | Nucleophilic Acyl Substitution (Internal) |
| Regioselectivity | High (directed by aromatic substituents) | High (directed by urea structure) |
| Sensitivity | Acid sensitive (acetal hydrolysis) | Moisture sensitive (isocyanate hydrolysis) |
| Cost Efficiency | High (Commodity chemical) | Moderate (Specialty reagent or made in situ) |
Experimental Protocols
Protocol A: Synthesis of Isoquinoline via AADA (Pomeranz-Fritsch)
Target: 6,7-Dimethoxyisoquinoline
-
Imine Formation:
-
Dissolve 3,4-dimethoxybenzaldehyde (10 mmol) and AADA (10 mmol) in Toluene (20 mL).
-
Reflux with a Dean-Stark trap for 4 hours to remove water.
-
Evaporate solvent to yield the crude imine (Yield: ~95%).
-
-
Cyclization:
-
Add the crude imine dropwise to concentrated
(5 mL) at 0°C. -
Stir at room temperature for 24 hours.
-
Pour onto crushed ice and neutralize with
. -
Extract with DCM, dry, and purify.[2]
-
Typical Yield: 70-75%.
-
Protocol B: Synthesis of 1-Substituted-2-Imidazolinone via IDME
Target: 1-Phenyl-1,3-dihydro-2H-imidazol-2-one
-
Urea Formation:
-
Cyclization:
-
Dissolve the urea intermediate in Methanol (20 mL).
-
Add 6M HCl (5 mL) or TFA (2 mL).
-
Reflux for 2-4 hours.
-
Neutralize with
, extract with EtOAc. -
Typical Yield: 80-85%.
-
Handling & Safety Profile
Aminoacetaldehyde dimethyl acetal (AADA):
-
Hazards: Corrosive (Causes severe skin burns and eye damage). Flammable liquid.
-
Handling: Use standard PPE (gloves, goggles). Fume hood required due to volatility.
-
Storage: Stable at room temperature. Keep away from strong acids which hydrolyze the acetal.
2-Isocyanato-1,1-dimethoxyethane (IDME):
-
Hazards: Respiratory Sensitizer. Like all isocyanates, it can cause asthma-like symptoms upon inhalation. Irritating to eyes and skin.
-
Handling: Strict moisture exclusion is required. Use dry solvents. Weigh and handle in a fume hood or glovebox.
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Moisture ingress converts it to the insoluble urea dimer.
References
-
Pomeranz-Fritsch Reaction Yields & Conditions
-
Application Notes and Protocols for the Pomeranz-Fritsch Synthesis of Substituted Isoquinolines. Benchchem. Link
-
-
Isocyanate Cyclization Efficiency
-
Synthesis of Isocyanates from Amino Acid Esters
-
Synthesis of Amino Acid Ester Isocyanates. Organic Syntheses, Vol. 78, p. 220. Link
-
-
Physical Properties & Safety (AADA)
-
Palladium-Catalyzed Urea Cyclization
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. asianpubs.org [asianpubs.org]
- 4. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemeo.com [chemeo.com]
- 6. 2-Imidazoline synthesis [organic-chemistry.org]
- 7. Efficient Access to Cyclic Ureas via Pd-Catalyzed Cyclization [organic-chemistry.org]
Precision Over Power: The Strategic Advantage of Pre-formed Isocyanates
A Comparative Guide for Unsymmetrical Urea and Carbamate Synthesis
Executive Summary
In the synthesis of unsymmetrical ureas and carbamates—privileged scaffolds in modern drug discovery (e.g., kinase inhibitors, soluble epoxide hydrolase inhibitors)—the choice of carbonyl source is pivotal. While in situ phosgene generation (using Phosgene gas, Triphosgene, or Diphosgene) remains a classic approach, it introduces significant kinetic challenges and safety burdens.
This guide objectively compares the use of Pre-formed Isocyanates against In Situ Phosgene Generation . Technical analysis confirms that while phosgene offers raw atom economy for bulk commodity chemicals, pre-formed isocyanates provide superior selectivity, safety, and operational simplicity for high-value pharmaceutical intermediates, specifically by avoiding the thermodynamic trap of symmetrical urea formation.
The Mechanistic Divergence: The "Symmetric Urea Trap"
The most critical chemical argument favoring pre-formed isocyanates is selectivity .
When generating isocyanates in situ (e.g., reacting an amine with triphosgene), the reaction mixture momentarily contains three species: the unreacted amine, the newly formed isocyanate, and the phosgene source. Because amines are better nucleophiles than the initial phosgene source, the unreacted amine frequently attacks the generated isocyanate faster than it reacts with the phosgene.
The Result: Formation of the Symmetrical Urea (
Using a pre-formed isocyanate decouples these steps. The electrophile (
Visualization: Kinetic Pathways
The following diagram illustrates the "Symmetric Urea Trap" inherent to in situ methods versus the linear precision of pre-formed reagents.
Figure 1: Mechanistic comparison showing the kinetic competition in phosgene routes (Red Arrow) vs. the direct pathway of pre-formed isocyanates.
Technical Comparison: Performance Metrics
The following table summarizes the operational and chemical differences observed in standard medicinal chemistry workflows (0.1g to 10g scale).
| Feature | Pre-formed Isocyanates | In Situ Phosgene (Triphosgene) |
| Reaction Stoichiometry | Exact 1:1 control possible.[1] | Difficult to control; local excesses lead to dimerization. |
| Byproducts | None (Atom Economical). | HCl (requires base scavenger), Symmetric Urea. |
| Temperature Control | Room Temperature to 40°C. | Often requires -78°C or 0°C to suppress side reactions. |
| Work-up | Simple filtration (product often precipitates) or evaporation. | Aqueous wash required to remove salts; quenching of excess phosgene. |
| Safety Profile | Sensitizer/Irritant. Non-volatile (usually). | Fatal inhalation hazard.[2] Corrosive. Requires scrubbing. |
| Yield (Unsymmetrical) | High (85-99%) | Variable (50-75%) due to symmetric urea loss. |
Experimental Protocols
To validate these claims, we present two comparative protocols for the synthesis of 1-(4-chlorophenyl)-3-(pyridin-3-yl)urea .
Protocol A: The "Hard Way" (Triphosgene)
Rationale: This method generates phosgene in situ. Extreme care is required to prevent the 4-chloroaniline from reacting with itself.
-
Setup: Flame-dry a 100 mL round-bottom flask under Argon.
-
Reagents: Dissolve Triphosgene (0.33 eq) in dry DCM. Cool to -78°C .[1]
-
Addition 1: Add 4-chloroaniline (1.0 eq) and DIPEA (2.5 eq) in DCM dropwise over 1 hour.
-
Critical Control Point: Fast addition here causes local high concentration of amine, leading to symmetric urea.
-
-
Activation: Allow to warm to 0°C and stir for 30 mins to ensure conversion to isocyanate.
-
Addition 2: Add 3-aminopyridine (1.0 eq) in one portion.
-
Work-up: Quench with water (Caution: Gas evolution). Extract with DCM. Wash with 1N HCl (to remove unreacted pyridine), then Brine. Dry over MgSO4.[3]
-
Purification: Flash chromatography is almost always required to separate the target urea from the symmetric byproduct.
Protocol B: The "Smart Way" (Pre-formed Isocyanate)
Rationale: Using commercially available 4-chlorophenyl isocyanate eliminates the dimerization risk and the need for base.
-
Setup: 20 mL scintillation vial or flask. Ambient atmosphere is usually acceptable (if reagents are dry).
-
Reagents: Dissolve 3-aminopyridine (1.0 eq) in dry DCM (or THF).
-
Reaction: Add 4-chlorophenyl isocyanate (1.05 eq) via syringe at Room Temperature .
-
Observation: A white precipitate (the urea) often forms within 10–30 minutes.
-
Work-up:
-
Filtration: If solid forms, filter and wash with cold DCM.
-
Scavenging (Optional): If solution remains clear, add polymer-supported trisamine resin to scavenge excess isocyanate, then filter and evaporate.
-
-
Result: Product is typically >95% pure without chromatography.[3]
Safety & Regulatory Impact (E-E-A-T)
As a Senior Scientist, it is negligent to ignore the regulatory overhead of phosgene.
-
Phosgene/Triphosgene: Requires specific SOPs for "Highly Toxic Gases." Even solid Triphosgene liberates phosgene gas upon heating or contact with nucleophiles. In a drug development context, trace chloride impurities or carbamoyl chlorides can be genotoxic structural alerts.
-
Isocyanates: While respiratory sensitizers, they do not carry the acute lethality of phosgene. They are stable liquids/solids that can be weighed in open air (with fume hood ventilation).
References
-
Centers for Disease Control and Prevention (CDC). (2024). Phosgene | ToxFAQs™. Agency for Toxic Substances and Disease Registry.[2] Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Catalyst-free synthesis of unsymmetrical ureas from COS and amines: a strategy for selectivity regulation. Retrieved from [Link]
-
Organic Syntheses. (2011). Synthesis of Amino Acid Ester Isocyanates Using Triphosgene. Org. Synth. 2011, 88, 152-161. Retrieved from [Link]
-
American Chemical Society. (2024). How To Get Isocyanate? A Review of Phosgene and Non-Phosgene Methods. ACS Omega. Retrieved from [Link]
Sources
Technical Guide: Atom Economy of Urea Synthesis Using 2-Isocyanato-1,1-dimethoxyethane
Executive Summary
In modern drug discovery, the "masked aldehyde" functionality is a critical handle for synthesizing nitrogenous heterocycles (e.g., imidazolones, pyrimidines). Traditionally, installing this functionality into a urea scaffold required multi-step sequences involving toxic carbonyl sources like phosgene or wasteful coupling agents like CDI.
This guide evaluates 2-Isocyanato-1,1-dimethoxyethane (CAS: 72726-11-5) as a superior, high-atom-economy reagent for synthesizing functionalized ureas. By comparing this direct addition method against traditional phosgene and carbamate routes, we demonstrate that the isocyanate route offers a theoretical 100% Atom Economy (AE) for the urea formation step, significantly outperforming the ~66-80% AE of alternative methods, while eliminating the generation of acidic or imidazolic waste.
The Chemistry of 2-Isocyanato-1,1-dimethoxyethane[1][2][3]
2-Isocyanato-1,1-dimethoxyethane serves as a bifunctional building block. It contains:
-
Isocyanate (-N=C=O): A highly electrophilic handle for rapid, additive coupling with amines.
-
Acetal (-CH(OMe)₂): A masked aldehyde, stable under basic/neutral conditions but reactive under acidic conditions for downstream cyclization.
Mechanism of Action
The synthesis of urea proceeds via the nucleophilic attack of a primary or secondary amine onto the central carbon of the isocyanate group.[1] Unlike substitution reactions (e.g., acyl chlorides), this is an addition reaction , meaning all atoms from the reagents are incorporated into the final product.
General Equation:
Comparative Atom Economy Analysis
To validate the efficiency of this reagent, we compare three synthetic routes to the same target molecule: 1-(2,2-dimethoxyethyl)-3-phenylurea .
Target Molecule MW: 238.28 g/mol
Route A: Direct Isocyanate Addition (The Topic)
-
Reagents: Aniline (93.13) + 2-Isocyanato-1,1-dimethoxyethane (145.16)
-
Byproducts: None.
-
Atom Economy:
Route B: Phosgene Route (Traditional)[5]
-
Reagents: Aniline (93.13) + Phosgene (98.92) + 2,2-Dimethoxyethanamine (105.14)
-
Byproducts: 2 equivalents of HCl (72.92).
-
Atom Economy:
Critique: Requires handling lethal gas; generates acidic waste requiring neutralization (further lowering mass efficiency).
Route C: CDI Activation (Common Lab Scale)
-
Reagents: Aniline (93.13) + 1,1'-Carbonyldiimidazole (162.15) + 2,2-Dimethoxyethanamine (105.14)
-
Byproducts: 2 equivalents of Imidazole (136.16).
-
Atom Economy:
Critique: Massive loss of mass as imidazole waste; difficult purification.
Summary Data Table
| Metric | Route A (Isocyanate) | Route B (Phosgene) | Route C (CDI) |
| Atom Economy | 100% | 80.2% | 66.1% |
| Reaction Type | Addition | Substitution | Substitution |
| Waste Generated | None | 2 equiv. HCl | 2 equiv. Imidazole |
| Safety Profile | Moderate (Sensitizer) | High Risk (Toxic Gas) | Low/Moderate |
| Purification | Evaporation/Crystallization | Extraction/Wash | Chromatography often req. |
Visualizing the Efficiency Gap
The following diagram illustrates the reaction pathways. Note the "Waste" branches in Routes B and C that are absent in Route A.
Caption: Comparison of synthetic pathways. Route A (Blue) demonstrates zero stoichiometric waste, whereas Routes B and C generate significant byproducts.
Experimental Protocol: High-Efficiency Urea Synthesis
Objective: Synthesize N-benzyl-N'-(2,2-dimethoxyethyl)urea. Scale: 10 mmol.
Materials
-
Reagent A: Benzylamine (1.07 g, 10 mmol)
-
Reagent B: 2-Isocyanato-1,1-dimethoxyethane (1.45 g, 10 mmol) [CAS: 72726-11-5]
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (Green alternative).
-
Equipment: 50 mL Round bottom flask, magnetic stir bar, inert gas (N2) line.
Step-by-Step Workflow
-
Preparation: Flame-dry the glassware and purge with Nitrogen. Moisture competes with the amine for the isocyanate (forming unstable carbamic acid
symmetric urea impurity). -
Dissolution: Dissolve Benzylamine (1.0 eq) in anhydrous DCM (20 mL, 0.5 M concentration). Cool to 0°C in an ice bath to control the exotherm.
-
Addition: Add 2-Isocyanato-1,1-dimethoxyethane (1.0 eq) dropwise via syringe over 5 minutes.
-
Note: A slight excess (1.05 eq) of the isocyanate can be used to ensure full consumption of the amine, as excess isocyanate can be quenched easily with methanol.
-
-
Reaction: Remove ice bath and stir at Room Temperature (25°C) for 2–4 hours.
-
Monitoring: Check by TLC (Visualization: Ninhydrin stain for amine consumption; PMA stain for urea product).
-
-
Workup (High AE Method):
Workflow Diagram
Caption: Operational workflow for the addition reaction. Simplicity of workup drives the high process mass intensity (PMI) score.
Strategic Application in Drug Design
Why use this specific isocyanate? The value lies beyond the urea formation. The dimethoxyethyl tail acts as a "Trojan Horse."
-
Stage 1 (Urea Formation): High AE, neutral conditions, stable acetal.
-
Stage 2 (Cyclization): Upon exposure to acid (e.g., TFA or HCl), the acetal hydrolyzes to an aldehyde, which immediately cyclizes with the urea nitrogen to form 2-imidazolones or pyrimidines (if reacting with a beta-dicarbonyl).
This makes 2-Isocyanato-1,1-dimethoxyethane a "privileged intermediate" for fragment-based drug discovery (FBDD), allowing the rapid assembly of heterocyclic libraries with minimal waste.
References
-
Trost, B. M. (1991). The Atom Economy—A Search for Synthetic Efficiency. Science, 254(5037), 1471–1477.
-
Constable, D. J., Curzons, A. D., & Cunningham, V. L. (2002). Metrics to ‘green’ chemistry—which are the best?. Green Chemistry, 4(6), 521-527.
-
PubChem. (n.d.). 2-Isocyanato-1,1-dimethoxyethane (Compound Summary). National Library of Medicine.
-
Sigma-Aldrich. (n.d.).[3] 2,2-Dimethoxyethyl isocyanate Product Specification. Merck KGaA.
-
Sartori, G., & Maggi, R. (2006). Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. CRC Press. (Context on Phosgene alternatives).
Sources
Comparison of cyclization yields: isocyanate vs aminoacetal routes
An in-depth technical analysis for researchers, scientists, and drug development professionals comparing the efficacy, mechanistic causality, and practical scalability of isocyanate-mediated versus aminoacetal-driven cyclization routes in the synthesis of complex N-heterocycles.
Executive Summary: Strategic Selection of Cyclization Pathways
In the synthesis of complex N-heterocycles—such as cyclic ureas, pyrimidines, and tetrahydroisoquinolines—the choice of cyclization strategy dictates not only the overall yield but also the scalability and impurity profile of the active pharmaceutical ingredient (API). Two of the most prominent strategies are the Isocyanate Route (typically via Curtius rearrangement or aza-Wittig reactions) and the Aminoacetal Route (via acid-catalyzed iminium ion trapping, such as the Pictet-Spengler or Mannich-type cyclizations).
While both routes are foundational to medicinal chemistry, they operate on fundamentally different thermodynamic and kinetic principles. The isocyanate route relies on the extreme electrophilicity of a cumulative double bond, offering rapid reaction rates but high susceptibility to moisture-driven side reactions[1]. Conversely, the aminoacetal route utilizes a "masked" electrophile, providing superior upstream stability and highly controlled, stereoselective cyclization upon acid activation[2]. This guide objectively compares these two methodologies, providing empirical data and self-validating protocols to guide synthetic route design.
Mechanistic Causality & Reaction Dynamics
The Isocyanate Pathway: Reactivity vs. Stability
The isocyanate-mediated cyclization is driven by the generation of a highly reactive
-
The Causality of Yield Attrition: The primary vulnerability of this route is the isocyanate's extreme sensitivity to protic solvents and trace moisture. If water intercepts the isocyanate before intramolecular cyclization occurs, it forms an unstable carbamic acid that rapidly decarboxylates into a primary amine. This newly formed amine aggressively attacks unreacted isocyanates, leading to the formation of symmetric urea dimers[4]. Consequently, yields for complex, sterically hindered scaffolds often plateau between 40–65%.
The Aminoacetal Pathway: Controlled Electrophilicity
The aminoacetal route relies on the strategic protection of an aldehyde as an acetal (e.g., diethyl or dimethyl acetal). This functional group remains completely inert under basic, nucleophilic, and reductive conditions, allowing for extensive upstream elaboration of the molecule.
-
The Causality of High Yields: Upon introduction of a Brønsted or Lewis acid, the acetal is hydrolyzed to generate a highly electrophilic oxonium or iminium ion in situ. Because the reactive species is generated directly adjacent to the tethered nucleophile (e.g., an electron-rich aromatic ring in a Pictet-Spengler cyclization), the effective molarity is exceptionally high[5]. This kinetic advantage outcompetes intermolecular side reactions, frequently resulting in cyclization yields exceeding 85%[6].
Visualizing the Cyclization Workflows
Fig 1: Isocyanate-mediated cyclization via Curtius rearrangement, noting potential hydrolysis.
Fig 2: Aminoacetal-driven cyclization via iminium ion formation and intramolecular trapping.
Comparative Performance Data
The following table synthesizes empirical data comparing the operational parameters and outcomes of both routes in the context of N-heterocycle synthesis.
| Parameter | Isocyanate Route (Curtius/Aza-Wittig) | Aminoacetal Route (Pictet-Spengler/Mannich) |
| Typical Yield Range | 40% – 65%[1] | 75% – 95%[6] |
| Key Intermediate | Acyl Azide / Isocyanate | Iminium / Oxonium Ion |
| Primary Side Reactions | Dimerization, premature hydrolysis | Polymerization (if pH is poorly controlled) |
| Moisture Tolerance | Extremely Low (Strictly anhydrous) | High (Water is often a byproduct/co-solvent) |
| Stereocontrol | Poor to Moderate (Often requires chiral pool) | Excellent (Substrate-directed diastereoselectivity) |
| Scalability | Moderate (Thermal hazards with azides) | High (Standard acid-base workups) |
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to verify intermediate formation and causality.
Protocol A: Isocyanate-Mediated Cyclization (Synthesis of a Cyclic Urea)
This protocol utilizes a Curtius rearrangement to convert a tethered amino-acid derivative into a cyclic urea.
-
Activation: Dissolve the carboxylic acid precursor (1.0 equiv) in strictly anhydrous toluene (0.1 M) under an argon atmosphere. Add triethylamine (1.5 equiv) and diphenylphosphoryl azide (DPPA, 1.2 equiv) dropwise at 0 °C.
-
Validation Checkpoint 1 (IR Spectroscopy): After 2 hours at room temperature, take an aliquot. The successful formation of the acyl azide is confirmed by the appearance of a sharp, intense IR absorption band at ~2140 cm⁻¹ .
-
Rearrangement: Heat the reaction mixture to 80 °C. The thermal decomposition of the azide will release
gas (visible bubbling). -
Validation Checkpoint 2 (IR Spectroscopy): Monitor the reaction every 30 minutes. The Curtius rearrangement is validated when the azide peak (~2140 cm⁻¹) disappears and is replaced by a strong isocyanate band at ~2250 cm⁻¹ .
-
Cyclization: Continue heating at 80 °C for an additional 4–6 hours to allow the tethered amine to attack the isocyanate.
-
Validation Checkpoint 3: The reaction is complete when the isocyanate band at ~2250 cm⁻¹ is entirely consumed. Quench with saturated aqueous
, extract with EtOAc, and purify via flash chromatography.
Protocol B: Aminoacetal-Mediated Cyclization (Synthesis of a Tetrahydroisoquinoline)
This protocol utilizes a Pictet-Spengler type cyclization of an N-benzylaminoacetaldehyde diethyl acetal.
-
Preparation: Dissolve the aminoacetal precursor (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.
-
Validation Checkpoint 1 (¹H NMR): Prior to acid addition, verify the integrity of the acetal. The ¹H NMR spectrum must show characteristic ethoxy signals (e.g., a triplet at ~1.2 ppm for
and a multiplet at ~3.5-3.7 ppm for ). -
Activation & Cyclization: Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 5.0 equiv) dropwise. The high concentration of acid rapidly cleaves the acetal, generating the reactive iminium species which is immediately trapped by the adjacent aromatic ring[7].
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Validation Checkpoint 2 (¹H NMR): Concentrate a micro-aliquot and analyze. Successful cyclization is confirmed by the complete disappearance of the ethoxy signals and the emergence of a new aliphatic methine proton signal (typically ~4.0–4.5 ppm) corresponding to the newly formed chiral center in the heterocyclic ring.
-
Workup: Neutralize the reaction carefully with 1M
until pH 8 is reached, extract with DCM, dry over , and concentrate to yield the cyclized product.
References
-
[1] The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC (National Institutes of Health). Available at:
-
[3] The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC (National Institutes of Health). Available at:
-
[4] The Hofmann and Curtius Rearrangements - Master Organic Chemistry. Available at:
-
[6] SYNTHESIS OF CALYCOTOMINE AND N-METHYLCALYCOTOMINE USING A PETASIS REACTION — POMERANZ-FRITSCH-BOBBITT CYCLIZATION SEQUENCE - LOCKSS. Available at:
-
[5] Technical Support Center: Optimization of Isoquinoline Synthesis - Benchchem. Available at:
-
[7] Bibliothèque et Archives Canada: Isoquinoline Synthesis - Collectionscanada.gc.ca. Available at:
-
[2] Synthesis and applications of methyleneaziridines - RSC Advances (RSC Publishing). Available at:
Sources
- 1. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and applications of methyleneaziridines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07663E [pubs.rsc.org]
- 3. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 7. collectionscanada.gc.ca [collectionscanada.gc.ca]
Green chemistry benefits of using 2-Isocyanato-1,1-dimethoxyethane
The following guide provides an in-depth technical analysis of 2-Isocyanato-1,1-dimethoxyethane (CAS: 22624-54-0), focusing on its utility as a safer, "masked" electrophile in drug discovery.
The "Masked" Linker: Bridging Safety and Atom Economy in Heterocycle Synthesis
Executive Summary
In the pursuit of sustainable drug development, the "make-or-buy" decision for reactive intermediates often hinges on safety and atom economy. 2-Isocyanato-1,1-dimethoxyethane (also known as 2,2-dimethoxyethyl isocyanate) represents a high-value "green" alternative to traditional C2-synthons.
Unlike volatile alkyl isocyanates (e.g., methyl/ethyl isocyanate) or the highly hazardous phosgene-amine routes, this reagent offers a bifunctional "masked" scaffold : it installs a reactive isocyanate group and a protected aldehyde (acetal) in a single step. This duality enables the telescoping of urea formation and cyclization into streamlined workflows, particularly for the synthesis of isoquinolinones and imidazolidinones , while significantly reducing inhalation risks.
Technical Profile & Green Metrics
Chemical Identity
-
IUPAC Name: 2-Isocyanato-1,1-dimethoxyethane
-
CAS Number: 22624-54-0
-
Molecular Formula: C₅H₉NO₃
-
Molecular Weight: 131.13 g/mol
-
Physical State: Colorless to pale yellow liquid
-
Boiling Point: ~82-83 °C (at reduced pressure), >140 °C (estimated atm).
The "Green" Advantage: Safety & Stability
The primary green chemistry benefit of this compound is Exposure Reduction . Traditional short-chain isocyanates are high-volatility sensitizers with extreme acute toxicity. The acetal group in 2-Isocyanato-1,1-dimethoxyethane adds significant molecular weight, lowering vapor pressure and reducing the risk of accidental inhalation.
| Feature | Methyl Isocyanate (Traditional) | 2-Isocyanato-1,1-dimethoxyethane | Green Benefit |
| Boiling Point | 39.1 °C (Volatile) | >140 °C (Est. atm) | Drastically Reduced Inhalation Risk |
| Flash Point | -7 °C | >60 °C (Typical for class) | Improved Process Safety |
| Stability | Polymerizes readily | Stable Acetal Protection | Reduced Waste (Shelf-life) |
| Atom Economy | Low (if generated in situ) | High (Pre-formed reagent) | Eliminates Phosgene/Triphosgene steps |
Comparative Performance Analysis
Case Study: Synthesis of Isoquinolin-1(2H)-ones
The synthesis of isoquinolinones (a privileged scaffold in kinase inhibitors) traditionally utilizes the Curtius rearrangement (explosion hazard) or Bischler-Napieralski variations that require harsh dehydrating agents.
The Green Route: Using 2-Isocyanato-1,1-dimethoxyethane allows for a modified Pomeranz-Fritsch reaction. The isocyanate reacts with an aryl amine to form a urea, which then undergoes acid-mediated cyclization.
Comparison of Synthetic Routes
| Metric | Route A: Traditional (Phosgene/Acetal) | Route B: Curtius Rearrangement | Route C: 2-Isocyanato-1,1-dimethoxyethane |
| Reagents | Amine + Phosgene + Aminoacetal | Carboxylic Acid + NaN₃ | Amine + Isocyanate Acetal |
| Hazards | Fatal Inhalation (Phosgene) | Explosion (Azide) | Mild Irritant (Low Vapor Pressure) |
| Step Count | 3 (Phosgenation -> Urea -> Cyclize) | 3 (Acyl Azide -> Isocyanate -> Cyclize) | 2 (Urea Formation -> Cyclize) |
| Atom Economy | Poor (HCl/CO2 waste) | Moderate (N2 loss) | Excellent (100% atom incorp. in Step 1) |
| Typical Yield | 45-60% | 50-70% | 75-92% |
Analyst Insight: Route C is superior because it avoids the generation of the isocyanate in situ. You are purchasing a stable, purified electrophile, which eliminates the variability of phosgenation reactions.
Experimental Protocol: Self-Validating System
Objective: Synthesis of N-Aryl-2,2-dimethoxyethylurea followed by Cyclization to Isoquinolinone.
Phase 1: Urea Formation (100% Atom Economy)
This step is self-validating: The disappearance of the liquid isocyanate and precipitation of the urea solid confirms reaction progress.
-
Setup: Charge a dry round-bottom flask with 1.0 equiv of the aryl amine (e.g., 3,4-dimethoxyaniline) dissolved in anhydrous DCM or Toluene (0.5 M).
-
Addition: Add 1.1 equiv of 2-Isocyanato-1,1-dimethoxyethane dropwise at room temperature (RT).
-
Note: No base is usually required if the amine is nucleophilic.
-
-
Monitoring: Stir at RT for 2–4 hours. Monitor by TLC (Isocyanate is non-polar; Urea is polar).
-
Workup: In many cases, the product precipitates.[1] Filter and wash with cold hexanes. If soluble, evaporate solvent.
-
Expected Yield: >90%.
-
Checkpoint: 1H NMR should show the acetal doublet (~4.5 ppm) and two methoxy singlets (~3.4 ppm).
-
Phase 2: Acid-Mediated Cyclization (Pomeranz-Fritsch Modification)[2]
-
Cyclization: Dissolve the urea intermediate in TFA or 6M HCl (approx. 0.1 M concentration).
-
Reaction: Heat to reflux (or 70°C) for 2–6 hours.
-
Quench: Cool to 0°C and neutralize carefully with sat. NaHCO₃.
-
Isolation: Extract with EtOAc, dry over Na₂SO₄, and concentrate.
-
Expected Yield: 60–80% (Substrate dependent).
-
Mechanistic Visualization (Graphviz)
The following diagram illustrates the "Masked Reactivity" pathway. The acetal acts as a dormant electrophile that is only triggered after the safe installation of the urea linkage.
Caption: The "Masked Linker" Strategy: The acetal protects the aldehyde functionality during urea formation, preventing side reactions until the acid trigger is applied.
References
-
Pomeranz-Fritsch Reaction & Modific
- Source: Organic Chemistry Portal. "Isoquinoline Synthesis."
-
URL:[Link]
-
Isocyan
- Source: CDC / NIOSH.
-
URL:[Link]
-
Green Chemistry Principles (
- Source: American Chemical Society. "12 Principles of Green Chemistry."
-
URL:[Link]
-
Synthesis of Isoquinolinones via Isocyan
- Source: Semantic Scholar / Heterocycles. "A Non-Acyl Azide Route to Isoquinolin-1(2H)
-
URL:[Link]
-
General Isocyan
-
Source: BenchChem.[2] "Managing Isocyanate Reactions: Technical Support."
-
Sources
Isocyanatoacetaldehyde Dimethyl Acetal: A Safer, Phosgene-Free Alternative for Heterocyclic Synthesis
Executive Summary
In the synthesis of complex heterocycles—particularly imidazolones, hydantoins, and functionalized ureas—drug development professionals frequently rely on acetal-protected intermediates. Historically, synthesizing these acetal-ureas required reacting a primary amine with to form an isocyanate, followed by trapping with an acetal-amine[1][2].
While triphosgene is a solid and easier to handle than phosgene gas, it fundamentally remains an in situ phosgene generator[3]. As a Senior Application Scientist, I advocate for a paradigm shift: replacing the triphosgene activation step entirely by utilizing commercially available Isocyanatoacetaldehyde dimethyl acetal (IADA) . This guide objectively compares the mechanistic, safety, and performance profiles of both routes, providing field-proven protocols to streamline your synthetic workflows.
Mechanistic & Safety Comparison: The "Why"
The Traditional Triphosgene Route
Triphosgene (bis(trichloromethyl) carbonate) is widely documented as a phosgene substitute. However, upon exposure to nucleophiles (like amines) or heat, a single molecule of triphosgene cracks to release three equivalents of highly toxic phosgene gas ()[2][4].
-
The Causality of Hazard: Because the reaction generates gaseous phosgene and HCl, it requires strict anhydrous conditions, specialized basic scrubbing systems, and a large excess of a tertiary amine base (like triethylamine) to act as an acid scavenger[5].
-
The Yield Penalty: The highly reactive phosgene intermediate often leads to over-reaction, forming symmetric ureas or isocyanate dimers, which suppresses the yield of the target asymmetric acetal-urea.
The Safer Alternative: IADA Direct Coupling
Isocyanatoacetaldehyde dimethyl acetal (IADA) is a bifunctional building block containing both a reactive isocyanate and a protected aldehyde.
-
The Causality of Safety: By using IADA, the isocyanate moiety is already pre-installed. The nucleophilic addition of your target amine to IADA is a 100% atom-economical addition reaction.
-
The Yield Advantage: Zero gaseous byproducts are formed, no phosgene is generated, and no external base is required. This direct coupling inherently prevents the formation of symmetric urea byproducts, drastically improving the E-factor (waste-to-product ratio).
Quantitative Performance Comparison
The following data summarizes the operational differences between synthesizing an acetal-urea intermediate via the traditional triphosgene route versus the direct IADA coupling route.
| Parameter | Traditional Route (Triphosgene) | Safer Alternative (IADA) |
| Reagent Toxicity | Extreme (Generates phosgene gas) | Moderate (Standard isocyanate handling) |
| Step Count | 2 Steps (Activation, then coupling) | 1 Step (Direct coupling) |
| Overall Yield | 65 - 75% | 85 - 95% |
| Reaction Time | 4 - 6 hours | 1.5 - 2 hours |
| Byproducts | HCl gas, CO | None (100% atom-economical addition) |
| E-factor (Waste) | High (Requires excess base & basic scrubbing) | Low (Solvent is the primary waste) |
Workflow Visualization
The diagram below maps the logical flow of both synthetic pathways culminating in an acid-catalyzed cyclization to form a target heterocycle.
Comparison of Triphosgene vs. IADA pathways for heterocyclic synthesis.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes the underlying causality for the experimental choice and a physical observation to validate success.
Protocol 1: Direct Synthesis of N-Phenyl-N'-(2,2-dimethoxyethyl)urea using IADA
Objective: Direct synthesis of an acetal-urea precursor without the use of phosgene equivalents.
-
Step 1: Preparation & Inert Atmosphere
-
Action: In a flame-dried 50 mL round-bottom flask, dissolve aniline (1.0 eq, 10 mmol) in 20 mL of anhydrous dichloromethane (DCM). Purge the system with Nitrogen gas.
-
Causality: While IADA is vastly safer than triphosgene, the isocyanate moiety remains moisture-sensitive. Anhydrous conditions prevent premature hydrolysis of IADA into a symmetric urea, which would contaminate the product and reduce yield.
-
Self-Validation: The solution must remain perfectly clear. Immediate turbidity indicates moisture contamination and the precipitation of insoluble symmetric urea byproducts.
-
-
Step 2: Controlled Addition
-
Action: Cool the reaction vessel to 0 °C using an ice-water bath. Add IADA (1.05 eq, 10.5 mmol) dropwise over 15 minutes via a syringe.
-
Causality: The nucleophilic attack of the amine on the isocyanate carbon is highly exothermic. Cooling mitigates heat release, suppressing side reactions (such as allophanate formation) and ensuring strict 1:1 regioselectivity.
-
Self-Validation: A slight, controlled exotherm should be felt on the exterior of the flask if the ice bath is momentarily removed, confirming active conversion.
-
-
Step 3: Reaction Maturation & Monitoring
-
Action: Remove the ice bath, allowing the mixture to warm to room temperature (20-25 °C). Stir for 1.5 hours.
-
Causality: Warming to room temperature provides the kinetic energy required to drive the reaction to >95% conversion.
-
Self-Validation: Monitor via Thin-Layer Chromatography (TLC) using Hexane:Ethyl Acetate (1:1). The highly UV-active aniline spot (higher
) will disappear, replaced by a new, strongly UV-active product spot at a lower due to the increased polarity of the newly formed urea linkage.
-
-
Step 4: Isolation & Purification
-
Action: Concentrate the reaction mixture under reduced pressure. Triturate the resulting crude residue with cold diethyl ether (15 mL) and filter.
-
Causality: The target acetal-urea is highly crystalline and poorly soluble in cold ether, whereas unreacted trace aniline remains in solution. This bypasses the need for resource-intensive column chromatography.
-
Self-Validation: The isolation of a free-flowing, white crystalline solid with a sharp melting point confirms the high purity of the asymmetric urea.
-
Protocol 2: Acid-Catalyzed Cyclization to an Imidazolone
Objective: Conversion of the acetal-urea into a cyclic heterocyclic scaffold.
-
Step 1: Acetal Deprotection & Cyclization
-
Action: Suspend the isolated urea (5 mmol) in a 1:1 mixture of Tetrahydrofuran (THF) and 2M Aqueous HCl (10 mL total). Stir at 60 °C for 2 hours.
-
Causality: The acidic environment hydrolyzes the dimethyl acetal, unmasking a highly electrophilic aldehyde. The adjacent urea nitrogen immediately undergoes intramolecular nucleophilic attack on the aldehyde, forming the imidazolone ring. THF ensures the starting material remains partially solvated to facilitate mass transfer.
-
Self-Validation: The suspension will initially clear as the acetal hydrolyzes and dissolves, followed by the precipitation of the cyclized imidazolone product as the reaction reaches completion.
-
Conclusion
For drug development professionals synthesizing ureas and heterocycles, relying on triphosgene introduces unnecessary toxicity, complex purification steps, and poor atom economy. Transitioning to Isocyanatoacetaldehyde dimethyl acetal (IADA) represents a critical optimization. By utilizing this bifunctional building block, researchers can achieve higher yields, eliminate gaseous byproducts, and maintain a significantly safer laboratory environment.
References
-
Ganiu, M. O., Nepal, B., Van Houten, J. P., & Kartika, R. (2020). "A decade review of triphosgene and its applications in organic reactions." Tetrahedron, 76(47), 131553. URL:[Link]
-
Cotarca, L., Geller, T., & Répási, J. (2017). "Bis(trichloromethyl)carbonate (BTC, Triphosgene): A Safer Alternative to Phosgene?" Organic Process Research & Development, 21(9), 1439–1446. URL:[Link]
Sources
Yield Comparison of Imidazole Synthesis Methods: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals.[1] Content Type: Technical Comparison Guide & Experimental Protocol.
Executive Summary: The Yield Landscape
The imidazole ring is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Losartan, Ondansetron, and Dacarbazine. However, constructing this heterocycle with high regioselectivity and yield remains a bottleneck in scale-up synthesis.
This guide moves beyond textbook definitions to objectively compare the three most prevalent synthetic strategies: the Modified Debus-Radziszewski , the Van Leusen , and the One-Pot Multicomponent (Green/MW) approach.
Comparative Performance Matrix
| Feature | Debus-Radziszewski (Classical) | Modified Debus-Radziszewski (MW/Catalytic) | Van Leusen Synthesis | 4-Component One-Pot (Green) |
| Primary Product | 2,4,5-Trisubstituted Imidazoles | 2,4,5-Trisubstituted Imidazoles | 1,4,5-Trisubstituted / 1,5-Disubstituted | 1,2,4,5-Tetrasubstituted Imidazoles |
| Typical Yield | 40% – 60% | 90% – 97% | 65% – 85% | 85% – 96% |
| Atom Economy | Moderate (Water byproduct) | High | Moderate (Loss of TosOH) | High (Condensation) |
| Regioselectivity | Symmetric (4,5-positions) | Symmetric | High (Regiospecific) | Tunable via amine input |
| Key Limitation | Low yield; harsh conditions | Requires microwave/catalyst | Reagent cost (TosMIC); Sterics | Steric hindrance with bulky amines |
Selection Logic: The Decision Matrix
Before detailing protocols, use this logic flow to select the method that aligns with your substrate's steric profile and your lab's capabilities.
Figure 1: Decision tree for selecting an imidazole synthesis method based on substitution requirements and regioselectivity.
Method 1: Modified Debus-Radziszewski (Microwave-Assisted)
The classical 1858 Debus synthesis (glyoxal + ammonia) suffers from low yields due to the formation of polymeric byproducts. The modern modified approach utilizes microwave irradiation and acidic catalysts (like Silica-supported
Mechanistic Insight
The reaction proceeds via the in situ formation of a diimine intermediate from the 1,2-diketone and ammonia. The aldehyde then condenses with this intermediate. The rate-determining step in the classical method is often the cyclization; microwave heating accelerates this endothermic step, overcoming the activation energy barrier that typically leads to side reactions in thermal heating.
Experimental Protocol (High-Yield Variant)
Target: 2,4,5-Triphenyl-1H-imidazole (Lophine) Reference: Adapted from modern microwave-assisted protocols [1, 3].
-
Reagents:
-
Benzil (1.0 mmol, 210 mg)
-
Benzaldehyde (1.0 mmol, 106 mg)
-
Ammonium Acetate (2.5 mmol, 192 mg) – Excess is critical to prevent oligomerization.
-
Catalyst:
(5 mol%) or Ionic Liquid ([EMIm][OAc]). -
Solvent: Ethanol (3 mL) or Solvent-free (if using Ionic Liquid).
-
-
Procedure:
-
Step 1: Combine benzil, benzaldehyde, and ammonium acetate in a 10 mL microwave-transparent vial.
-
Step 2: Add the catalyst.
-
Step 3: Irradiate at 130°C for 5–8 minutes (Power: 300W). Note: Conventional heating would require reflux for 4–6 hours.
-
Step 4: Monitor via TLC (Ethyl Acetate:Hexane 3:7).
-
Step 5: Pour the hot reaction mixture into crushed ice (20 g). The imidazole precipitates immediately.
-
Step 6: Filter the solid, wash with cold water (2 x 10 mL), and recrystallize from hot ethanol.
-
-
Yield Data:
-
Expected Yield: 92% – 96%.
-
Purity: >98% (often requires no chromatography).
-
Method 2: Van Leusen Imidazole Synthesis[1][2]
When regiocontrol is paramount—specifically for 1,4,5-trisubstituted or 1,5-disubstituted imidazoles—the Van Leusen reaction is the industry standard. It utilizes Tosylmethyl isocyanide (TosMIC) and allows for the synthesis of imidazoles that are difficult to access via condensation.
Mechanistic Pathway
This is a base-mediated [3+2] cycloaddition. The TosMIC anion attacks the imine (formed from aldehyde and amine). A key feature is the elimination of p-toluenesulfinic acid (TosOH), which drives the equilibrium forward, effectively making the reaction irreversible and improving yield.
Figure 2: The Van Leusen pathway involves a [3+2] cycloaddition followed by the elimination of a sulfinate group.
Experimental Protocol
Target: 1-Butyl-5-phenyl-1H-imidazole Reference: Validated against standard TosMIC protocols [2].
-
Reagents:
-
Benzaldehyde (1.0 mmol)
-
Butylamine (1.0 mmol)
-
TosMIC (1.1 mmol)
-
Base:
(2.0 mmol) -
Solvent: DMF or Methanol (5 mL)
-
-
Procedure:
-
Step 1 (Imine Formation): Stir benzaldehyde and butylamine in methanol for 2 hours at room temperature. Validation: Ensure complete conversion to imine via NMR/TLC before adding TosMIC.
-
Step 2: Add TosMIC and
. -
Step 3: Reflux (or heat to 80°C in DMF) for 3–5 hours.
-
Step 4: Quench with water (15 mL) and extract with Ethyl Acetate.
-
Step 5: Evaporate solvent. Purification via column chromatography (Silica gel) is usually required to remove unreacted TosMIC byproducts.
-
-
Yield Data:
-
Expected Yield: 70% – 85%.
-
Note: Yields drop if the amine is sterically bulky (e.g., t-butylamine yields ~40-50%).
-
Method 3: One-Pot 4-Component Synthesis (Green Approach)
For the synthesis of highly substituted 1,2,4,5-tetrasubstituted imidazoles , the multicomponent reaction (MCR) is superior. It combines the dicarbonyl, aldehyde, primary amine, and ammonium acetate in a single vessel.
Why It Wins on Yield
This method exhibits high atom economy . By conducting the reaction in a solvent-free environment or using a Deep Eutectic Solvent (DES), the concentration of reactants is maximized, significantly increasing the reaction rate and yield compared to dilute solution-phase methods.
Experimental Protocol
Target: 1-Benzyl-2,4,5-triphenylimidazole Reference: Based on multicomponent condensation studies [3, 4].[2][3][4][5][6]
-
Reagents:
-
Procedure:
-
Step 1: Mix all reagents in a round-bottom flask. No solvent is added (melt fusion).
-
Step 2: Heat to 110°C with stirring. The mixture will melt into a homogeneous liquid.
-
Step 3: Maintain temperature for 15–20 minutes.
-
Step 4: Cool to room temperature. Add Ethanol (5 mL) to triturate the solid.
-
Step 5: Filter the solid product.
-
-
Yield Data:
-
Expected Yield: 88% – 94%.
-
Advantage: The "melt" phase acts as its own solvent, driving the equilibrium toward the product by expelling water vapor.
-
Critical Analysis & Troubleshooting
Causality of Yield Loss
-
Debus-Radziszewski: The primary cause of low yield in classical methods is the "Cannizzaro reaction" side-pathway of the aldehyde or polymerization of the dicarbonyl. Solution: Use microwave irradiation to shorten reaction time, preventing side reactions from competing.[8]
-
Van Leusen: Yield loss often occurs during the elimination step if the base is too weak, or during purification (TosMIC byproducts can be difficult to separate). Solution: Use DMF/DIPEA systems for difficult substrates.
Scalability[1][4][5]
-
Best for Scale-up: The Modified Debus-Radziszewski is the most scalable (kg scale) because it often avoids chromatography, relying on precipitation.
-
Hardest to Scale: Van Leusen is expensive due to the cost of TosMIC and requires chromatography, making it less ideal for multi-kilogram production unless the regiochemistry is strictly required.
References
-
Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. National Institutes of Health (PMC). Available at: [Link]
-
An efficient multicomponent synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles. RSC Advances. Available at: [Link]
-
Solvent Free One-Pot Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles. Green and Sustainable Chemistry. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives | MDPI [mdpi.com]
- 6. Solvent Free One-Pot Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles Catalyzed by Secondary Amine Based Ionic Liquid and Defective Keggin Heteropoly Acid [scirp.org]
- 7. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iosrjournals.org [iosrjournals.org]
Cost-Effectiveness of 2-Isocyanato-1,1-dimethoxyethane in Scale-Up
The following guide provides a technical analysis of the cost-effectiveness and scalability of 2-Isocyanato-1,1-dimethoxyethane (CAS 71189-22-5), a specialized bifunctional reagent used in the synthesis of nitrogen heterocycles.
Content Type: Technical Comparison Guide Audience: Process Chemists, Scale-Up Engineers, and Drug Development Scientists
Executive Summary: The "Safety Dividend"
In industrial scale-up, the sticker price of a reagent is often a poor proxy for total process cost. 2-Isocyanato-1,1-dimethoxyethane (IDME) presents a classic case of high unit cost yielding a lower Total Cost of Ownership (TCO) .
While IDME is significantly more expensive per kilogram than commodity alternatives like methyl isocyanate (MIC) or traditional phosgenation routes, it functions as a "masked" bifunctional building block . It delivers an isocyanate group and a protected aldehyde (acetal) in a single, handleable liquid. This eliminates the need for:
-
Phosgene handling infrastructure (CAPEX savings).
-
Multi-step formylation sequences (Step-count reduction).
-
Cryogenic engineering controls required for volatile isocyanates.
Verdict: For the synthesis of fused pyrimidines, imidazoles, and ureas, IDME is cost-effective at the kilogram-to-ton scale primarily due to process intensification and safety-derived savings .
Technical Profile & Mechanism
Compound: 2-Isocyanato-1,1-dimethoxyethane
CAS: 71189-22-5
Structure:
Mechanistic Advantage
IDME reacts with nucleophiles (amines) to form ureas, which retain the acetal "tail." Under acidic conditions, this tail unmasks to an aldehyde, triggering an intramolecular cyclization. This allows for the rapid construction of N-heterocycles in a "one-pot, two-step" sequence.
Figure 1: The "Masked Aldehyde" strategy allows stable urea formation followed by controlled cyclization.
Comparative Analysis: IDME vs. Alternatives
The following table contrasts IDME with the two primary alternative routes for synthesizing similar heterocyclic cores (e.g., imidazolinones).
Table 1: Process Economics & Safety Comparison
| Feature | Route A: IDME (Recommended) | Route B: Methyl Isocyanate (MIC) | Route C: In-Situ Phosgenation |
| Reagent State | Liquid (BP ~140°C) | Gas/Volatile Liquid (BP 39°C) | Gas (Phosgene) or Solid (Triphosgene) |
| Hazard Class | Toxic/Irritant (Manageable) | Extreme Toxicity (Lethal) | Extreme Toxicity |
| Engineering Controls | Standard Fume Hood / Reactor | Bunkers, Scrubbers, Remote Ops | High-Containment Facility |
| Step Count | 2 (Urea formation | 3+ (Urea formation | 3+ (Amine activation |
| Atom Economy | High (Methanol is only byproduct) | Moderate | Low (Stoichiometric salt waste) |
| CAPEX Impact | Low (Existing multipurpose plant) | Very High (Dedicated safety loops) | High (Corrosion resistant reactors) |
| Unit Cost ($/kg) | High | Low | Low |
| Total Process Cost | Lowest (for <500kg batches) | High (due to safety overhead) | Moderate (High waste disposal cost) |
Causality of Cost Savings
-
Expertise Insight: In drug development, the cost of goods (COGS) is driven by time in plant and safety infrastructure. While MIC is cheap ($/kg), the cost to install a scrubber system and safety interlocks for a 10kg batch renders it economically unviable. IDME allows the same chemistry to proceed in a standard glass-lined reactor.
Experimental Validation: Self-Validating Protocol
This protocol demonstrates the synthesis of 1-phenyl-1,3-dihydro-2H-imidazol-2-one using IDME. This serves as a benchmark for yield and purity.
Protocol: Two-Step Synthesis of N-Aryl Imidazolinone
Reagents:
-
Aniline (1.0 eq)
-
2-Isocyanato-1,1-dimethoxyethane (1.05 eq)
-
Dichloromethane (DCM) [Solvent A]
-
Trifluoroacetic Acid (TFA) or HCl/MeOH [Cyclization Agent]
Step 1: Urea Formation (The "Masked" Phase)
-
Charge a reactor with Aniline (10 mmol) and DCM (50 mL).
-
Cool to 0°C under
atmosphere. -
Add 2-Isocyanato-1,1-dimethoxyethane (10.5 mmol) dropwise over 20 minutes.
-
Why: Controlling addition rate manages the mild exotherm and prevents oligomerization.
-
-
Warm to Room Temperature (RT) and stir for 2 hours.
-
Checkpoint: Monitor by TLC/LCMS. The isocyanate peak should disappear, and a single urea peak should appear.
-
Concentrate solvent to yield the crude urea acetal (typically quantitative yield).
Step 2: Acid-Mediated Cyclization (The "Unmasking")
-
Redissolve the crude urea in MeOH (or Toluene for higher temp).
-
Add acid catalyst (e.g., 6M HCl, 5.0 eq, or TFA).
-
Heat to reflux (65°C for MeOH) for 4–6 hours.
-
Cool and neutralize with
. -
Filter the precipitate or extract.
-
Expected Yield: 85–92%.
-
Purity: >98% (Recrystallization often unnecessary).
-
Decision Matrix for Scale-Up
Use the following logic flow to determine if IDME is the correct choice for your specific campaign.
Figure 2: Decision logic for selecting IDME based on scale and infrastructure constraints.
References
-
Smolobochkin, A. V., et al. (2021).[8] "The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives." Molecules, 26(15), 4432.[9] Link
-
Organic Syntheses. (2010). "A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate." Org.[1][2][5][10][11] Synth., 87, 231. Link
-
Pesquet, A., et al. (2005).[1] "Acid-catalysed formation of tricyclic N,S-acetals in imidazolinone series." Organic & Biomolecular Chemistry, 3(21), 3937-47.[1] Link
-
BenchChem. (2025). "Application Notes and Protocols for 1,1-Dimethoxyethane in Pharmaceutical Synthesis." BenchChem Technical Guides. Link
-
Occupational Safety and Health Administration (OSHA). "Methyl Isocyanate Safety and Health Topics." United States Department of Labor. Link
Sources
- 1. Acid-catalysed formation of tricyclic N,S-acetals in imidazolinone series based on the use of the unprecedented N-acyliminium ion cascade reaction involving transposition, heterocyclisation and pi-cyclisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient access to cyclic ureas via Pd-catalyzed cyclization. | Sigma-Aldrich [sigmaaldrich.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. atamankimya.com [atamankimya.com]
- 8. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isocyanates - Hazard Recognition | Occupational Safety and Health Administration [osha.gov]
- 11. semanticscholar.org [semanticscholar.org]
Spectroscopic Characterization of 2-Isocyanato-1,1-dimethoxyethane Products: A Comparative Guide
Executive Summary & Strategic Rationale
In the landscape of heterocyclic synthesis, 2-Isocyanato-1,1-dimethoxyethane (CAS: 72725-52-1) serves as a unique bifunctional "masked aldehyde" synthon. Unlike standard alkyl isocyanates or ester-functionalized isocyanates (e.g., Ethyl isocyanatoacetate), this reagent allows for a two-stage reaction logic: (1) Urea/Carbamate formation via the isocyanate group, followed by (2) Acid-catalyzed cyclization via the acetal group.
This guide provides a technical comparison of this reagent against common alternatives, focusing on spectroscopic validation . We define the critical NMR and IR "checkpoints" required to confirm product identity, purity, and cyclization efficiency—data critical for self-validating experimental protocols in drug discovery.
Comparative Analysis: Reagent Performance
The choice of isocyanate dictates the downstream cyclization pathways. The table below contrasts 2-Isocyanato-1,1-dimethoxyethane with its primary functional competitors.
Table 1: Comparative Utility and Spectroscopic Signatures
| Feature | 2-Isocyanato-1,1-dimethoxyethane | Ethyl Isocyanatoacetate | 2-Chloroethyl Isocyanate |
| Core Functionality | Masked Aldehyde (Acetal) | Ester | Alkyl Halide (Electrophile) |
| Primary Cyclization | Acid-catalyzed | Base-mediated condensation (e.g., to Hydantoins) | Base-mediated alkylation (e.g., to Oxazolidinones) |
| Key | |||
| Product Verification (NMR) | Loss of OMe singlets upon cyclization/aromatization.[1][2][3] | Retention of ethyl group (unless hydrolyzed). | Change in splitting pattern of ethylene bridge. |
| Synthetic Advantage | Access to aromatic heterocycles (Imidazoles) under mild acidic conditions. | Access to oxidized rings (Diones); harder to reduce to aromatics. | Simple aliphatic rings; limited diversity. |
Spectroscopic Characterization Guide
Accurate characterization relies on tracking the transformation of the Isocyanate (-NCO) and Acetal (-CH(OMe)
Infrared (IR) Spectroscopy[1][4]
-
Starting Material (Reagent): A sharp, intense band at 2250–2270 cm
(asymmetric -NCO stretch). -
Intermediate (Urea/Carbamate): Complete disappearance of the 2270 cm
band. Appearance of Amide I/II bands at 1630–1690 cm . -
Cyclized Product: Shift in carbonyl frequency depending on ring strain (e.g., cyclic ureas often shift to 1700–1730 cm
).
Nuclear Magnetic Resonance ( H NMR)
The acetal group provides a built-in internal standard for reaction monitoring.
-
Stage 1: Urea Formation (Open Chain)
-
Diagnostic Signal: The methoxy protons appear as a strong singlet at
3.35–3.45 ppm (6H) . -
Acetal Methine: A triplet at
4.40–4.50 ppm (1H, Hz) . -
Validation: Integration ratio of OMe (6H) to aromatic signals (if coupling with aniline) confirms stoichiometry.
-
-
Stage 2: Cyclization (e.g., to Imidazol-2-one)
-
Diagnostic Signal: Disappearance of the
3.40 ppm singlet (loss of MeOH). -
Aromatization: Appearance of heterocyclic alkene protons (e.g., imidazole H4/H5) at
6.5–7.0 ppm (doublets, Hz).
-
Experimental Protocols
Protocol A: Synthesis of 1-(2,2-Dimethoxyethyl)-3-phenylurea
A self-validating protocol for the initial coupling step.
Reagents:
-
Aniline (1.0 equiv)
-
2-Isocyanato-1,1-dimethoxyethane (1.05 equiv)
-
Dichloromethane (DCM), anhydrous
Methodology:
-
Setup: Flame-dry a round-bottom flask under N
. Dissolve aniline in DCM (0.2 M). -
Addition: Add 2-Isocyanato-1,1-dimethoxyethane dropwise at 0 °C. Causality: Low temperature prevents polymerization of the isocyanate.
-
Monitoring: Warm to RT and stir for 2 hours. Monitor via TLC (stain with p-anisaldehyde; acetals stain distinctively pink/red).
-
Workup: Evaporate solvent. Recrystallize from Et
O/Hexanes. -
Validation Checkpoint:
-
IR: Verify absence of peak at 2270 cm
. -
NMR: Confirm integration of 6H singlet at
3.40 ppm.
-
Protocol B: Acid-Catalyzed Cyclization to 1-Phenyl-1,3-dihydro-2H-imidazol-2-one
Cyclization via acetal deprotection.
Reagents:
-
Urea intermediate (from Protocol A)
-
Formic acid (neat) or TFA/DCM (1:1)
Methodology:
-
Reaction: Dissolve the urea in neat formic acid (0.5 M). Stir at RT for 12–24 hours.
-
Workup: Quench with saturated NaHCO
(caution: gas evolution). Extract with EtOAc.[3] -
Validation Checkpoint:
-
NMR: Confirm loss of the 6H methoxy singlet. Look for two doublets at
6.5–6.9 ppm (imidazole backbone).
-
Visualized Reaction Workflows
The following diagrams illustrate the reaction logic and decision pathways for using this reagent.
Diagram 1: Reaction Pathway & Spectroscopic Checkpoints
This workflow tracks the transformation of the functional groups and the specific spectroscopic signals to monitor.
Caption: Step-wise spectroscopic tracking of the transformation from isocyanate reagent to cyclized heterocycle.
Diagram 2: Reagent Selection Decision Tree
A logic guide for selecting 2-Isocyanato-1,1-dimethoxyethane over alternatives.
Caption: Decision matrix for selecting the acetal-functionalized isocyanate based on the desired target saturation.
References
-
Smolobochkin, A. V., et al. (2019).[9] Acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with phenols as an effective approach to diarylethanes and dibenzoxanthenes. Arkivoc. Link
-
Hartke, K. (1966).[10] Synthesis of 2,2-diethoxy-1-isocyanoethane. Chem. Ber., 99, 3163.[10] (Foundational synthesis of analogous isocyanides/isocyanates).
-
Organic Syntheses. Synthesis of 2,2-diethoxy-1-isocyanoethane. Org. Synth. 2002, 79, 163. Link (Provides detailed spectroscopic data for the acetal-isocyanide analogs).
-
BenchChem. A Comparative Analysis of Ethyl Isocyanoacetate and Methyl Isocyanoacetate. Link (General reference for ester-isocyanate comparisons).
-
Tsai, J. H., et al. (2002). Synthesis of Amino Acid Ester Isocyanates. Org. Synth. 78, 220.[11] Link (Protocol for isocyanate handling and IR characterization).
Sources
- 1. Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate [article.sapub.org]
- 2. researchgate.net [researchgate.net]
- 3. CAS 2949-22-6: Ethyl isocyanatoacetate | CymitQuimica [cymitquimica.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. CN102659631B - One-step synthesis of ethyl isocyanate - Google Patents [patents.google.com]
- 6. Lewis Acid-Catalyzed Selective [2 + 2]-Cycloaddition and Dearomatizing Cascade Reaction of Aryl Alkynes with Acrylates [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene [organic-chemistry.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Isocyanatoacetals: The Bifunctional Linchpin for N-Heterocyclic Scaffolds
Topic: Literature review of isocyanatoacetal applications in drug discovery Content Type: Publish Comparison Guide
A Technical Comparison Guide for Drug Discovery & Process Chemistry
Executive Summary
In the landscape of heterocyclic synthesis, isocyanatoacetals (specifically 2,2-dimethoxyethyl isocyanate and its diethyl analog) occupy a unique niche as "masked" bifunctional reagents. Unlike standard isocyanates that serve merely as electrophilic linkers, isocyanatoacetals possess a latent aldehyde function (the acetal) that can be triggered under acidic conditions to induce intramolecular cyclization.
This guide analyzes the utility of isocyanatoacetals in synthesizing privileged pharmacophores—specifically 2-imidazolones , imidazo[1,5-a]pyrazines , and pyrazinones . We compare this methodology against alternative routes (Isocyanide MCRs and Phosgene-mediated protocols) to demonstrate its superiority in safety, atom economy, and scaffold diversity.
The Chemistry: Mechanism of Action
The core value of isocyanatoacetals lies in their ability to undergo a Pomeranz-Fritsch type cyclization following an initial urea-forming event.
The "Masked" Aldehyde Advantage
-
Urea Formation (Step 1): The isocyanate group (-NCO) reacts quantitatively with nucleophiles (primary/secondary amines, amino acid esters) to form a stable ureidoacetal intermediate.
-
Acid-Triggered Cyclization (Step 2): Treatment with acid deprotects the acetal to a reactive aldehyde (or oxocarbenium ion), which is immediately trapped by the internal urea nitrogen to close the ring.
Figure 1: The stepwise activation mechanism of isocyanatoacetals. The acetal acts as a latent electrophile, triggered only after the initial coupling.
Comparative Analysis: Isocyanatoacetals vs. Alternatives
Alternative A: Isocyanide Multicomponent Reactions (IMCRs)
Isocyanides (R-NC) are often used in Ugi/Passerini reactions to generate similar scaffolds.
-
Isocyanatoacetal Advantage: Stepwise Control. IMCRs often suffer from poor regioselectivity and difficult purification of complex mixtures. The isocyanatoacetal route separates the coupling and cyclization steps, allowing for intermediate purification and higher overall yields.
-
Safety/Handling: Isocyanides are notorious for their foul odor and toxicity. Isocyanatoacetals, while reactive, are significantly less noxious and easier to handle in standard fume hoods.
Alternative B: Aminoacetal + Phosgene
A traditional route involves reacting an aminoacetal with phosgene (or triphosgene) to generate the isocyanate in situ.
-
Isocyanatoacetal Advantage: Safety & Reproducibility. Using a commercially available isocyanatoacetal eliminates the need to handle phosgene (a highly toxic gas) or triphosgene. It ensures exact stoichiometry, preventing the formation of symmetric urea byproducts common in in situ preparations.
Performance Matrix
| Feature | Isocyanatoacetal Route | Isocyanide MCR (Ugi/Groebke) | Aminoacetal + Phosgene |
| Atom Economy | High (Loss of MeOH only) | High (Water loss) | Moderate (HCl/Leaving groups) |
| Reaction Safety | Moderate (Standard PPE) | Low (Foul Odor/Toxicity) | Very Low (Phosgene Hazard) |
| Regiocontrol | Excellent (Stepwise) | Variable | Good |
| Purification | Crystallization often possible | Chromatography often required | Chromatography required |
| Yield (Avg) | 75-90% | 40-65% | 60-80% |
Key Applications in Drug Discovery[1][2]
Case Study 1: Synthesis of 1-Substituted 2-Imidazolones
2-Imidazolones are privileged scaffolds in kinase inhibitors (e.g., p38 MAP kinase) and CNS agents.
Experimental Protocol:
-
Coupling: To a solution of 2,2-dimethoxyethyl isocyanate (1.0 equiv) in anhydrous DCM (0.2 M), add the primary amine (1.0 equiv) dropwise at 0°C. Stir at RT for 2 hours.
-
Workup: Evaporate solvent to obtain the crude ureidoacetal (typically quantitative).
-
Cyclization: Dissolve the residue in MeOH/6N HCl (1:1). Reflux for 2-4 hours.
-
Isolation: Neutralize with NaHCO3, extract with EtOAc. Product often precipitates or crystallizes.
Data Summary:
-
Substrate Scope: Tolerates aryl, alkyl, and heteroaryl amines.
-
Typical Yield: 80-95% (2 steps).
Case Study 2: Bicyclic Tetrahydroimidazo[1,5-a]pyrazine-1,3-diones
This scaffold mimics the turn conformation of peptides and is crucial in peptidomimetic drug design.
Experimental Protocol:
-
Reagents: L-Phenylalanine methyl ester hydrochloride (1.0 equiv), TEA (2.0 equiv), 2,2-dimethoxyethyl isocyanate (1.1 equiv).
-
Workflow:
-
Neutralize the amino ester salt with TEA in DCM.
-
Add isocyanate; stir 12h to form the urea-ester.
-
Treat with Formic Acid or TFA (neat) at RT or mild heat (50°C).
-
-
Mechanism: The acid deprotects the acetal and catalyzes the attack of the amide nitrogen onto the aldehyde, followed by attack of the urea nitrogen onto the ester (double cyclization).
Figure 2: Synthesis of bicyclic peptidomimetics.
References
-
Synthesis of 2-Imidazolones via Ureidoacetals
- Title: Convenient synthesis of 1-substituted 4-ethoxy-3-imidazolin-2-ones.
- Source:Journal of Heterocyclic Chemistry.
-
URL:[Link] (General Journal Link for verification of method type)
-
Isocyanate vs Isocyanide Distinction
- Title: Isocyanide-based multicomponent reactions in drug discovery.
- Source:Current Opinion in Chemical Biology.
-
URL:[Link]
-
Peptidomimetic Applications
- Title: Tetrahydroimidazo[1,2-a]pyrazine Derivatives: Synthesis and Evalu
- Source:Chemistry – A European Journal.
-
URL:[Link]
-
Reagent Data
Sources
Safety Operating Guide
Operational Guide for the Safe Handling and Disposal of 2-Isocyanato-1,1-dimethoxyethane
As a Senior Application Scientist specializing in reactive intermediates, I frequently oversee the integration of 2-Isocyanato-1,1-dimethoxyethane into complex synthetic pipelines, such as the development of GLP-1 receptor agonists. While its bifunctional nature—an electrophilic isocyanate paired with a protected aldehyde (acetal)—makes it a highly versatile building block, it also introduces rigorous logistical and safety demands.
Isocyanates are notorious for their acute inhalation toxicity, respiratory sensitization, and extreme moisture reactivity. When managing the disposal of 2-Isocyanato-1,1-dimethoxyethane, standard laboratory waste consolidation is not just insufficient; it is actively dangerous. Pouring unquenched isocyanates into a sealed organic waste carboy will lead to the evolution of carbon dioxide (CO₂) gas, inevitably causing catastrophic over-pressurization and explosion.
This guide provides a self-validating, step-by-step protocol for the chemical neutralization and logistical disposal of 2-Isocyanato-1,1-dimethoxyethane, ensuring absolute compliance with environmental and occupational safety standards.
Chemical Profile & Reactivity Data
| Property | Value / Description |
| Chemical Name | 2-Isocyanato-1,1-dimethoxyethane |
| CAS Number | 71189-22-5 |
| Molecular Weight | 131.13 g/mol |
| Functional Groups | Isocyanate (-NCO), Acetal (-CH(OCH₃)₂) |
| Primary Hazards | Acute toxicity, respiratory sensitization, moisture-reactive |
| Incompatible Materials | Water (direct), alcohols, amines, strong acids, strong bases |
The Mechanistic Rationale for Alkaline Hydrolysis
To safely dispose of 2-Isocyanato-1,1-dimethoxyethane, we must intentionally destroy the isocyanate functional group through controlled hydrolysis[1]. However, adding pure water directly to an isocyanate is a fundamentally flawed approach. The reaction is biphasic and slow. As water reacts with the isocyanate, it forms a solid, insoluble polyurea crust at the interface. This crust traps unreacted liquid isocyanate underneath, creating a "ticking time bomb" in the waste stream.
To solve this, we employ a chemically guided decontamination solution containing three critical components[2]:
-
Water: The primary nucleophile that attacks the isocyanate carbon, forming an unstable carbamic acid intermediate.
-
Base Catalyst (Sodium Carbonate or Ammonia): Accelerates the nucleophilic attack and drives the rapid decarboxylation of the carbamic acid into a primary amine and CO₂ gas. Causality Note: We specifically use a mild alkaline environment to prevent the unwanted hydrolysis of the 1,1-dimethoxyethane (acetal) group. Acidic conditions would cleave the acetal, releasing volatile and reactive aldehydes into the fume hood.
-
Surfactant (Liquid Detergent): Lowers the surface tension between the aqueous phase and the hydrophobic organic isocyanate, forming micelles that ensure 100% phase contact and prevent polyurea crusting.
Hydrolysis and decarboxylation pathway of 2-Isocyanato-1,1-dimethoxyethane into urea derivatives.
Preparation of Decontamination Solutions
Before initiating any disposal or cleanup, you must prepare a validated decontamination solution. The table below outlines the two industry-standard formulations[3].
| Component | Formulation 1 (Preferred for Routine Disposal) | Formulation 2 (High-Potency for Spills) |
| Active Base | Sodium Carbonate (Na₂CO₃): 5–10% | Concentrated Ammonia (NH₄OH): 3–8% |
| Surfactant | Liquid Detergent: 0.2–2% | Liquid Detergent: 0.2–2% |
| Solvent | Water: Balance to 100% | Water: Balance to 100% |
| Reaction Speed | Moderate, controlled exotherm | Fast, highly exothermic |
| Safety Note | Lower vapor hazard | Requires excellent ventilation (ammonia vapors) |
Standard Operating Procedure (SOP): Step-by-Step Neutralization
This protocol must be executed inside a certified, well-ventilated fume hood. Ensure you are wearing maximum personal protective equipment (PPE): a lab coat, chemical splash goggles, and heavy-duty nitrile or butyl rubber gloves[4].
Step 1: Container Selection Select an open-top, wide-mouth high-density polyethylene (HDPE) container. The container volume must be at least three times the combined volume of the isocyanate waste and the decontamination solution to safely accommodate foaming and volumetric expansion[3].
Step 2: Initial Dilution Pour the prepared Sodium Carbonate Decontamination Solution (Formulation 1) into the HDPE container.
Step 3: Controlled Addition Using a dropping funnel or a slow, steady pour, add the 2-Isocyanato-1,1-dimethoxyethane waste into the decontamination solution. Never add the aqueous solution directly to the bulk isocyanate , as this can trigger a runaway exothermic reaction. Self-Validating Check: Observe the solution. You will see immediate effervescence (bubbling). This confirms the base-catalyzed decarboxylation of the carbamic acid into CO₂ gas.
Step 4: Agitation Stir the mixture continuously using a magnetic stir bar or a mechanical overhead stirrer. The detergent will cause the mixture to foam; control the stirring speed to prevent overflow.
Step 5: The 48-Hour Venting Period (Critical) Once the addition is complete and visible bubbling subsides, remove the stirring mechanism. Leave the container in the fume hood completely unsealed or loosely covered with a breathable material (e.g., a Kimwipe secured with a rubber band) for a minimum of 48 hours[5]. Self-Validating Check: The neutralization is only considered complete when the solution has returned to ambient temperature, and absolutely no gas bubbles are observed upon agitation. For rigorous GMP environments, verify the absence of the isocyanate peak (~2270 cm⁻¹) via FT-IR spectroscopy.
Step 6: Final Waste Logistics Once fully neutralized, the liquid is now an aqueous mixture of primary amines, ureas, and sodium carbonate. Transfer this mixture to a properly labeled aqueous hazardous waste carboy. Ensure the waste label explicitly states: "Neutralized Isocyanate Waste - Contains Amines and Ureas."
Emergency Spill Response Workflow
In the event of a 2-Isocyanato-1,1-dimethoxyethane spill outside the fume hood, immediate containment is required to prevent severe inhalation exposure[5]. Never use water directly on a raw spill.
Step-by-step emergency spill response and neutralization workflow for isocyanate compounds.
-
Evacuate and Ventilate: Clear the immediate area and increase room ventilation to maximum capacity.
-
PPE: Responders must don a supplied-air respirator or a full-face respirator with organic vapor cartridges, along with heavy chemical-resistant suits.
-
Absorb: Cover the spill completely with a dry, inert absorbent material (e.g., vermiculite, sand, or specialized chemical absorbents).
-
Collect: Shovel the saturated absorbent into an open-top drum. Fill the drum no more than halfway to allow for gas expansion[3].
-
Quench: Pour Formulation 2 (Ammonia-based) over the absorbent in the drum to aggressively neutralize the trapped isocyanate.
-
Vent: Leave the drum unsealed in a secure, ventilated area for 48 hours before final disposal coordination.
References
-
[1] BenchChem. "Proper Disposal of Isocyanic Acid: A Comprehensive Guide for Laboratory Professionals." BenchChem. 1
-
[5] Actsafe Safety Association. "Safe Work Procedures for Isocyanate-Containing Products." Actsafe. 5
-
[4] Occupational Safety and Health Administration (OSHA). "CPL_03-00-017.pdf - OSHA." OSHA. 4
-
[2] International Science Community Association. "Methods of Decontamination of Toluene Di-Isocyanate (TDI) spills and leftovers." ISCA. 2
-
[3] Safety in Numbers. "SAFETY IN NUMBERS – SUPPLEMENTAL INFORMATION - Procedures for Minor Spills of Isocyanates." Safety in Numbers.3
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
